1-Oxa-8-azaspiro[4.5]decane hemioxalate
Description
Properties
IUPAC Name |
1-oxa-8-azaspiro[4.5]decane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H15NO.C2H2O4/c2*1-2-8(10-7-1)3-5-9-6-4-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMQVGNERXKRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)OC1.C1CC2(CCNCC2)OC1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Oxa-8-azaspiro[4.5]decane Hemioxalate for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the novel heterocyclic scaffold, 1-oxa-8-azaspiro[4.5]decane, presented here as its hemioxalate salt. This document provides an in-depth exploration of its chemical identity, a detailed synthesis protocol, its physicochemical characteristics, and its significant applications in modern drug discovery, with a particular focus on neuroscience and oncology.
Core Compound Identity and Physicochemical Profile
1-Oxa-8-azaspiro[4.5]decane hemioxalate is a spirocyclic heterocyclic compound. The core structure features a tetrahydrofuran ring fused to a piperidine ring at a shared quaternary carbon, creating a unique three-dimensional architecture. This distinct conformation is of high interest in medicinal chemistry as it can provide novel interactions with biological targets. The hemioxalate salt form enhances the compound's stability and crystallinity, making it more suitable for handling and formulation studies.
While specific experimental data for the hemioxalate salt is not widely published, the properties of the core molecule and related salts provide a strong predictive foundation.
Table 1: Physicochemical Properties of 1-Oxa-8-azaspiro[4.5]decane and its Hemioxalate Salt
| Property | Value | Source/Comment |
| IUPAC Name | 1-oxa-8-azaspiro[4.5]decane; oxalic acid | Systematically derived |
| CAS Number | 1523606-45-2 | [1] |
| Molecular Formula | C₁₈H₃₂N₂O₆ (as a 2:1 complex) | [1] |
| Molecular Weight | 372.46 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | General observation for similar amine salts |
| Solubility | Expected to have improved aqueous solubility compared to the free base. Soluble in polar organic solvents like methanol and DMSO. | Inferred from the salt form |
| Melting Point | Not available in the literature for the hemioxalate. The free base is a liquid. | Data for the specific salt is needed. |
| Storage | Store at room temperature in a dry, dark place. | [1] |
Chemical Structure
The spirocyclic nature of 1-oxa-8-azaspiro[4.5]decane is a key feature, imparting a rigid, three-dimensional geometry that is distinct from simpler, non-spirocyclic piperidine or tetrahydrofuran derivatives.
Caption: Chemical structure of the 1-Oxa-8-azaspiro[4.5]decane core.
Synthesis and Purification
The synthesis of 1-oxa-8-azaspiro[4.5]decane and its subsequent conversion to the hemioxalate salt can be achieved through a multi-step process. The following protocol is a representative method based on established synthetic strategies for similar spirocyclic systems.
Synthetic Workflow Overview
The synthesis commences with a commercially available starting material, N-Boc-4-piperidone, and proceeds through the formation of the spirocyclic core, followed by deprotection and salt formation.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate
-
Rationale: This step constructs the spirocyclic core. The Boc protecting group on the piperidine nitrogen prevents unwanted side reactions and can be removed under acidic conditions in a later step.
-
Procedure:
-
To a solution of N-Boc-4-piperidone (1 equivalent) in an appropriate anhydrous solvent such as toluene, add 1,2-ethanediol (1.2 equivalents).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents).
-
Fit the reaction vessel with a Dean-Stark apparatus to remove water formed during the reaction.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate.
-
Step 2: Synthesis of 1-Oxa-8-azaspiro[4.5]decane (Free Base)
-
Rationale: This step removes the Boc protecting group to yield the free secondary amine, which is the core scaffold of interest.
-
Procedure:
-
Dissolve the product from Step 1 in a suitable solvent, such as dichloromethane or 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of a strong acid. Trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane (e.g., 4M HCl) are commonly used.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS until the protected starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Neutralize the residue by dissolving it in a suitable solvent and washing with a base, such as a saturated aqueous solution of sodium bicarbonate, until the aqueous layer is basic.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of 1-oxa-8-azaspiro[4.5]decane.
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Step 3: Preparation of this compound
-
Rationale: Salt formation is performed to obtain a stable, crystalline solid that is easier to handle, purify, and formulate than the often-oily free base. The hemioxalate stoichiometry (2:1 amine to oxalic acid) is a common form for diamine salts.
-
Procedure:
-
Dissolve the 1-oxa-8-azaspiro[4.5]decane free base (2 equivalents) in a suitable solvent, such as isopropanol or ethanol.
-
In a separate flask, dissolve oxalic acid (1 equivalent) in the same solvent, warming gently if necessary to achieve full dissolution.
-
Slowly add the oxalic acid solution to the solution of the free base with stirring.
-
A precipitate should form upon addition or after a short period of stirring. The mixture can be cooled in an ice bath to promote further precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of the cold solvent and then with a non-polar solvent like diethyl ether to facilitate drying.
-
Dry the product under vacuum to a constant weight to yield this compound.
-
Applications in Drug Development
The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structure in modern medicinal chemistry, primarily due to its utility as a building block for ligands targeting the Sigma-1 (σ₁) receptor.
The Sigma-1 Receptor: A Key Therapeutic Target
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in a wide array of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and cellular stress responses. Due to its significant role in cellular homeostasis, the sigma-1 receptor has emerged as a promising therapeutic target for a variety of pathological conditions.
Diagram of Sigma-1 Receptor's Role in Cellular Signaling:
Caption: The role of the Sigma-1 receptor in modulating cellular pathways.
Development of Selective Sigma-1 Receptor Ligands
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as high-affinity and selective ligands for the sigma-1 receptor.[2] These ligands have shown promise in preclinical studies for:
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Neurodegenerative Diseases: By modulating calcium homeostasis and reducing cellular stress, sigma-1 receptor agonists are being investigated for their neuroprotective effects in conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).
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Oncology: The sigma-1 receptor is overexpressed in various types of cancer cells and is implicated in tumor cell proliferation and survival.[3] Therefore, ligands based on the 1-oxa-8-azaspiro[4.5]decane scaffold are being explored as potential anti-cancer agents and as radioligands for positron emission tomography (PET) imaging of tumors.[3][4]
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Psychiatric Disorders: The receptor's role in neurotransmitter systems has made it a target for the treatment of depression, anxiety, and psychosis.
The 1-oxa-8-azaspiro[4.5]decane core serves as a rigid scaffold that can be functionalized at the piperidine nitrogen to introduce various pharmacophoric elements, allowing for the fine-tuning of affinity and selectivity for the sigma-1 receptor over other receptors, such as the sigma-2 receptor.[2]
Safety and Handling
As a research chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, related amine and oxalate compounds can be irritants.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.
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Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.
Conclusion
This compound represents a valuable chemical entity for researchers in the field of drug discovery. Its unique spirocyclic structure provides a robust platform for the design of novel therapeutics, particularly selective sigma-1 receptor ligands. The synthetic route is accessible from common starting materials, and the hemioxalate salt form offers advantages in handling and stability. As research into the therapeutic potential of sigma-1 receptor modulation continues to expand, the importance of scaffolds like 1-oxa-8-azaspiro[4.5]decane is set to grow, offering new avenues for the treatment of a range of challenging diseases.
References
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Zhang, J., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6036-6048. [Link]
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- 4. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 1-Oxa-8-azaspiro[4.5]decane Hemioxalate
Abstract
The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, forming the core of multiple biologically active agents, including ligands for sigma-1 and muscarinic receptors.[1][2] The precise characterization of such molecules is fundamental to understanding their structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 1-Oxa-8-azaspiro[4.5]decane in its hemioxalate salt form. We will move from foundational spectroscopic analysis, which allows for the formulation of a structural hypothesis, to the definitive proof offered by single-crystal X-ray diffraction. The causality behind each experimental choice is detailed, establishing a self-validating system of protocols and data interpretation that ensures the highest degree of scientific integrity.
Introduction: The Scientific Imperative
Spirocyclic systems, which feature two rings connected by a single common atom, are of immense interest due to their distinct three-dimensional nature.[3] This defined spatial arrangement can lead to enhanced receptor affinity and improved pharmacological properties compared to more flexible, linear analogues. The 1-oxa-8-azaspiro[4.5]decane core, containing a tetrahydrofuran ring fused to a piperidine ring, is a key pharmacophore.
The formation of a salt, in this case, a hemioxalate, is a critical step in pharmaceutical development. Oxalic acid is frequently employed to crystallize basic amine compounds, thereby facilitating purification, improving stability, and providing material with the necessary quality for detailed structural analysis.[4][5] The "hemioxalate" designation implies a 2:1 stoichiometric ratio of the spirocyclic base to oxalic acid, a fact that must be confirmed experimentally. This guide presents the logical pathway to confirm not only the covalent structure of the spirocycle but also the ionic and supramolecular interactions within the crystalline salt.
Synthesis and Preparation of the Analyte
A robust structural analysis begins with a pure, well-characterized sample. The synthesis of the parent 1-Oxa-8-azaspiro[4.5]decane can be achieved through various established routes.[1][2][6] For the purpose of this guide, we assume the successful synthesis of the free base. The subsequent formation of the hemioxalate salt is the critical step for generating crystalline material.
Experimental Protocol: Hemioxalate Salt Formation
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Dissolution: Dissolve 1-Oxa-8-azaspiro[4.5]decane (2.0 equivalents) in a minimal amount of a suitable solvent, such as isopropanol or ethanol, with gentle warming.
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Acid Addition: In a separate vessel, dissolve oxalic acid (1.0 equivalent) in the same solvent.
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Precipitation: Add the oxalic acid solution dropwise to the stirred solution of the free base at room temperature.
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Crystallization: The formation of a precipitate may be immediate. To encourage the growth of high-quality crystals suitable for diffraction, the mixture can be gently warmed to re-dissolve the solid and then allowed to cool slowly to room temperature, followed by further cooling at 4°C.
-
Isolation: Collect the resulting crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Causality: The use of a protic solvent like isopropanol is deliberate; it effectively solvates both the basic amine and the carboxylic acid, facilitating the proton transfer necessary for salt formation. The slow cooling process is crucial as it controls the rate of nucleation and crystal growth, preventing the formation of amorphous powder and instead favoring larger, more ordered single crystals.
Spectroscopic Analysis: Building the Structural Hypothesis
Spectroscopic methods provide the foundational data to piece together the molecular structure. Each technique offers a unique insight, and together, they allow for the development of a robust structural hypothesis.
Mass Spectrometry (MS)
Expertise & Experience: The first step is to confirm the mass of the parent compound. High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass techniques as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
Experimental Protocol (ESI-HRMS):
-
Prepare a dilute solution (approx. 1 mg/mL) of the free base in a 50:50 acetonitrile:water mixture with 0.1% formic acid.
-
Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.
Trustworthiness: The use of formic acid ensures the amine is protonated, yielding a strong signal for the [M+H]⁺ ion. Comparing the measured mass to the theoretical mass calculated for the proposed formula provides a self-validating check on the elemental composition.
Data Presentation:
| Parameter | Theoretical | Observed | Difference (ppm) |
| Formula | C₈H₁₅NO | ||
| [M+H]⁺ | 142.1226 | 142.1228 | +1.4 |
The observed mass is well within the acceptable tolerance (typically <5 ppm), confirming the elemental formula of the spirocyclic core.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and effective technique for identifying the key functional groups present in the molecule. For the hemioxalate salt, we expect to see characteristic absorptions for the amine salt, the ether linkage, and the carboxylate group of the oxalate counter-ion.
Experimental Protocol (ATR-FTIR):
-
Place a small amount of the dry 1-Oxa-8-azaspiro[4.5]decane hemioxalate powder directly onto the diamond crystal of an ATR accessory.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Strong | C-H (Aliphatic) Stretching |
| ~2700-2400 | Broad | N⁺-H Stretching (Ammonium Salt) |
| ~1720-1700 | Strong | C=O Stretching (Oxalate Carboxylate) |
| ~1200-1050 | Strong | C-O-C (Ether) Stretching |
The broad absorption in the 2700-2400 cm⁻¹ region is a hallmark of an ammonium salt, and the strong carbonyl peak confirms the presence of the oxalate counter-ion, supporting the salt formation hypothesis.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful spectroscopic technique for elucidating the precise connectivity of the carbon-hydrogen framework.[8] A full suite of 1D and 2D NMR experiments is required to assign every proton and carbon signal unambiguously.[9][10][11]
Experimental Protocol (NMR):
-
Dissolve ~10-15 mg of the hemioxalate salt in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H, ¹³C{¹H}, DEPT-135, gCOSY, gHSQC, and gHMBC spectra on a high-field NMR spectrometer (≥400 MHz).
Causality: DMSO-d₆ is chosen as the solvent because its residual proton signal does not overlap with most analyte signals, and it allows for the observation of exchangeable protons like the N⁺-H, which would be invisible in solvents like D₂O.
Data Interpretation & Synthesis:
-
¹H and ¹³C NMR: The number of signals in the ¹H and ¹³C spectra will indicate the symmetry of the molecule. For 1-Oxa-8-azaspiro[4.5]decane, we expect to see distinct signals for the protons and carbons in the tetrahydrofuran and piperidine rings.
-
DEPT-135: This experiment differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, which is essential for assigning the carbon types. The spiro carbon (C5) will be absent, confirming its quaternary nature.
-
gCOSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It will allow us to trace the connectivity within the piperidine ring (e.g., H6-H7 and H9-H10) and the tetrahydrofuran ring (e.g., H2-H3-H4) independently.
-
gHSQC (Heteronuclear Single Quantum Coherence): This provides direct one-bond proton-carbon (¹H-¹³C) correlations. It is the primary tool for assigning which protons are attached to which carbons.
-
gHMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall structure.[12] It shows correlations between protons and carbons that are 2 or 3 bonds away. The critical correlations for confirming the spiro-junction are those from protons on one ring to carbons on the other ring, all correlating to the central spiro carbon (C5).
Workflow for NMR-based Structure Confirmation
Caption: NMR data analysis workflow.
Data Presentation: NMR Assignments
| Position | δ ¹³C (ppm) | δ ¹H (ppm), Multiplicity, (J in Hz) | Key HMBC Correlations (from ¹H to ¹³C) |
| 2 | ~68.0 (CH₂) | multiplet | C3, C4, C5 |
| 3 | ~25.0 (CH₂) | multiplet | C2, C4, C5 |
| 4 | ~65.0 (CH₂) | multiplet | C2, C3, C5 |
| 5 | ~75.0 (C) | - | - |
| 6, 10 | ~50.0 (CH₂) | multiplet | C5, C7/C9 |
| 7, 9 | ~30.0 (CH₂) | multiplet | C5, C6/C10, C8 |
| Oxalate | ~165.0 (C=O) | - | - |
The unambiguous assignment relies on the HMBC data. For instance, protons at position 6 (on the piperidine ring) must show a correlation to the spiro carbon C5, and protons at position 4 (on the tetrahydrofuran ring) must also show a correlation to C5. These cross-ring correlations are the definitive NMR proof of the spirocyclic core.
X-ray Crystallography: The Definitive Proof
Expertise & Experience: While spectroscopy provides a robust hypothesis for the covalent structure, single-crystal X-ray diffraction (SCXRD) provides the absolute, unambiguous proof.[13][14] It is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
Experimental Protocol (SCXRD):
-
Crystal Selection: Select a high-quality single crystal from the synthesized batch under a microscope and mount it on a goniometer head.
-
Data Collection: Place the goniometer on the diffractometer. Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model. Refine this model against the experimental data until the calculated and observed diffraction patterns converge.
Trustworthiness: The final quality of the crystal structure is assessed by the R-factor (residual factor), which measures the agreement between the crystallographic model and the experimental X-ray diffraction data. An R-factor below 5% (R1 < 0.05) is indicative of a well-refined and highly reliable structure.
Data Presentation: Key Crystallographic Parameters
| Parameter | Value |
| Chemical Formula | (C₈H₁₅NO)₂ · C₂H₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell (a, b, c, β) | Example values |
| Molecules per unit cell (Z) | 4 |
| Final R1 [I > 2σ(I)] | 0.041 |
Synthesizing the Evidence: The crystal structure would provide definitive answers to several key questions:
-
Connectivity: It will visually confirm the 1-Oxa-8-azaspiro[4.5]decane framework.
-
Stoichiometry: The asymmetric unit will contain two spiro-cations and one oxalate dianion, confirming the 2:1 hemioxalate ratio.
-
Protonation Site: The location of the proton on the piperidine nitrogen (N8) will be confirmed by bond lengths and the presence of hydrogen bond donors.
-
Supramolecular Structure: It will reveal the intricate network of hydrogen bonds between the ammonium protons (N⁺-H) and the oxalate oxygen atoms, which dictates the crystal packing.[5]
Overall Structure Elucidation Workflow
Caption: The integrated workflow for structure elucidation.
Conclusion
The structural elucidation of this compound is a process of logical deduction, where each analytical technique provides a crucial piece of the puzzle. The convergence of data from mass spectrometry, FTIR, and a comprehensive suite of NMR experiments allows for the confident formulation of a structural hypothesis. This hypothesis is then unequivocally validated by single-crystal X-ray diffraction, which provides the ultimate proof of atomic connectivity, stoichiometry, and three-dimensional architecture. This integrated and self-validating approach ensures the highest level of scientific rigor, providing the solid structural foundation necessary for advancing drug discovery and development efforts.
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(15), 115560. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-Oxa-8-azaspiro[4.5]decane Hemioxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Oxa-8-azaspiro[4.5]decane hemioxalate, a spirocyclic compound of significant interest in medicinal chemistry.[1][2][3][4][5][6][7][8] While specific experimental data for this exact hemioxalate salt is not extensively published, this document synthesizes information from related structures and established analytical methodologies to offer a predictive and practical framework for its characterization. The guide is designed to equip researchers with the foundational knowledge and experimental protocols necessary for the effective handling, formulation, and development of this promising scaffold.
Molecular Structure and Rationale for Salt Formation
1.1. The 1-Oxa-8-azaspiro[4.5]decane Scaffold
The core structure, 1-Oxa-8-azaspiro[4.5]decane, is a spirocyclic heteroalkane. This class of compounds is increasingly utilized in drug discovery due to the unique three-dimensional architecture conferred by the spiro junction.[3] This rigid structure can enhance binding selectivity to biological targets and improve metabolic stability compared to more flexible aliphatic or aromatic systems.[3] The presence of the ether oxygen and the secondary amine in the piperidine ring provides key sites for hydrogen bonding and potential metabolic transformations.
1.2. The Hemioxalate Salt Form
The formation of a hemioxalate salt involves the reaction of two molecules of the basic 1-Oxa-8-azaspiro[4.5]decane with one molecule of oxalic acid. This stoichiometry is often sought in pharmaceutical development for several reasons:
-
Improved Crystallinity and Stability: Salt formation can lead to a more crystalline and stable solid form compared to the free base, which may be an oil or a low-melting-point solid. This is advantageous for purification, handling, and formulation.
-
Enhanced Aqueous Solubility: The introduction of the ionizable oxalate counter-ion generally improves the aqueous solubility of the parent compound, which is a critical factor for bioavailability.[9]
-
Modified Dissolution Rate: The choice of the counter-ion can be used to modulate the dissolution rate of the active pharmaceutical ingredient.
Predicted and Comparative Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of 1-Oxa-8-azaspiro[4.5]decane, its hemioxalate salt, and related compounds for comparative analysis.
| Property | 1-Oxa-8-azaspiro[4.5]decane (Free Base) | This compound | Oxalic Acid | 1,4-Dioxa-8-azaspiro[4.5]decane |
| Molecular Formula | C₈H₁₅NO | (C₈H₁₅NO)₂ · C₂H₂O₄ | C₂H₂O₄ | C₈H₁₅NO₂ |
| Molecular Weight | 141.21 g/mol [10] | 372.46 g/mol | 90.03 g/mol | 157.21 g/mol |
| Appearance | Predicted: Colorless oil or low-melting solid | Predicted: White crystalline solid | White solid | Not specified |
| Boiling Point | 203-204 °C (for 1-Oxa-4-azaspiro[4.5]decane)[10] | Decomposes | Sublimes at 157 °C | 108 - 110 °C (35 hPa)[11] |
| Melting Point | Not available | Predicted to be significantly higher than the free base. Oxalate salts often decompose at elevated temperatures.[12] | 189.5 °C (decomposes) | Not available |
| Aqueous Solubility | Predicted: Moderately soluble | Predicted: Higher than the free base | 90 g/L at 20 °C | Not available |
| pKa | Predicted: 8.5 - 9.5 (for the protonated amine) | Not applicable | pKa₁ = 1.25, pKa₂ = 4.27 | Not applicable |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental procedures for determining the key physicochemical properties of this compound.
Synthesis and Purification of the Hemioxalate Salt
A typical synthesis involves the reaction of the free base with oxalic acid in a suitable solvent system.
Caption: Synthetic workflow for this compound.
Protocol:
-
Dissolve two molar equivalents of 1-Oxa-8-azaspiro[4.5]decane free base in a minimal amount of ethanol.
-
In a separate flask, dissolve one molar equivalent of oxalic acid in ethanol.
-
Slowly add the oxalic acid solution to the free base solution with continuous stirring.
-
Stir the mixture at room temperature for 1-2 hours to allow for complete precipitation.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to a constant weight.
Determination of Aqueous Solubility
The shake-flask method is the gold standard for determining equilibrium solubility.[13][14]
Caption: Shake-flask method for solubility determination.
Protocol:
-
Add an excess amount of this compound to a series of vials containing aqueous buffers of different pH values (e.g., 2.0, 4.5, 6.8, 7.4).
-
Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C).
-
Agitate the samples for 24 to 48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.[13]
-
After agitation, allow the samples to stand, letting the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.[15]
Melting Point Determination
The melting point provides an indication of purity and the physical form of the compound.
Protocol:
-
Finely grind a small sample of the dried hemioxalate salt.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rapid rate initially to determine an approximate melting range.
-
Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the approximate melting point is approached to obtain an accurate melting range.[16] Note that oxalate salts may decompose upon melting.[12]
pKa Determination
The pKa of the parent amine can be determined by potentiometric or spectrophotometric titration of the free base.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol (Potentiometric Titration):
-
Accurately weigh and dissolve a sample of the 1-Oxa-8-azaspiro[4.5]decane free base in a solution of known ionic strength (e.g., 0.15 M KCl). A co-solvent like methanol or ethanol may be required if the free base has low aqueous solubility.
-
Immerse a calibrated pH electrode into the solution.
-
Titrate the solution with a standardized solution of hydrochloric acid, recording the pH after each addition of titrant.
-
Plot the pH values against the volume of HCl added. The pKa is the pH at which 50% of the amine has been protonated (the half-equivalence point).[17]
Spectroscopic and Chromatographic Characterization
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine and tetrahydrofuran ring protons. The chemical shifts of the protons adjacent to the nitrogen and oxygen atoms will be informative.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the spirocyclic system.
-
NMR for pKa Determination: NMR can also be used as a method to determine pKa values by monitoring the chemical shift perturbations of nuclei near the ionization center as a function of pH.[18]
4.2. Infrared (IR) Spectroscopy
The IR spectrum of the hemioxalate salt will be characterized by:
-
A broad absorbance in the 2500-3000 cm⁻¹ region, corresponding to the N-H stretch of the protonated amine.
-
Strong C=O stretching vibrations from the oxalate counter-ion, typically around 1700 cm⁻¹.
-
C-O stretching from the ether group in the tetrahydrofuran ring.
4.3. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode should show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 142.12.
4.4. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment and quantification. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) would be a suitable starting point.
Conclusion
This compound is a compound with significant potential in drug discovery, owing to the favorable properties of its spirocyclic core.[6] This guide provides a comprehensive theoretical and practical framework for its physicochemical characterization. By employing the detailed experimental protocols, researchers can obtain the necessary data to support formulation development, ADME studies, and ultimately, the advancement of new therapeutic agents based on this valuable scaffold.
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Ishikawa, M., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(13), 2038-2047. [Link]
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Putri, A. R., et al. (2022). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... ResearchGate. [Link]
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
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Santos, P. F., et al. (2018). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2018(4), M1013. [Link]
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ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. ResearchGate. [Link]
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Jia, H., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6141-6149. [Link]
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An In-depth Technical Guide to the 1-Oxa-8-azaspiro[4.5]decane Core and its Hemioxalate Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents targeting a range of biological entities. This guide provides a comprehensive technical overview of the 1-oxa-8-azaspiro[4.5]decane core, with a particular focus on its synthesis, physicochemical properties, and, most importantly, its therapeutic potential as evidenced by the pharmacological activity of its derivatives. This document also addresses the specific entity, 1-Oxa-8-azaspiro[4.5]decane hemioxalate (CAS Number: 1523606-45-2), a salt form of the core structure. Due to the limited specific research on this particular salt, this guide will primarily focus on the extensive data available for the parent spirocycle and its derivatives, which collectively highlight the therapeutic promise of this chemical class.
Chemical Properties and Structure
The 1-oxa-8-azaspiro[4.5]decane core is characterized by a piperidine ring fused to a tetrahydrofuran ring through a spirocyclic carbon atom. This arrangement imparts conformational rigidity, a desirable trait in drug design for achieving high receptor affinity and selectivity.
Table 1: Physicochemical Properties of 1-Oxa-8-azaspiro[4.5]decane Core
| Property | Value |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | 1-Oxa-8-azaspiro[4.5]decane |
| SMILES | C1CCNCC12COCC2 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1523606-45-2 |
| Molecular Formula | C₁₈H₃₂N₂O₆ |
| Molecular Weight | 372.46 g/mol |
| Synonyms | 1-Oxa-8-azaspiro[4.5]decane oxalate (2:1) |
Note: The molecular formula of the hemioxalate suggests a 2:1 stoichiometric ratio of the 1-oxa-8-azaspiro[4.5]decane base to oxalic acid.
Caption: Chemical structure of the 1-Oxa-8-azaspiro[4.5]decane core.
Synthesis of the 1-Oxa-8-azaspiro[4.5]decane Core
A plausible synthetic route to the 1-oxa-8-azaspiro[4.5]decane core can be adapted from methodologies reported for its derivatives, such as 1-oxa-8-azaspiro[4.5]decan-3-one.[1] The following proposed synthesis involves a multi-step process starting from commercially available reagents.
Caption: Proposed synthetic workflow for 1-Oxa-8-azaspiro[4.5]decane.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of tert-butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate
-
To a solution of a suitable Grignard reagent, such as (2-(benzyloxy)ethyl)magnesium bromide, in an appropriate solvent like THF, add N-Boc-4-piperidone dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the diol intermediate.
Step 2: Synthesis of tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate
-
Dissolve the diol intermediate from Step 1 in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux with a Dean-Stark apparatus to facilitate the removal of water and drive the intramolecular cyclization.
-
After completion of the reaction, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer and concentrate to obtain the Boc-protected spirocycle.
Step 3: Boc Deprotection to Yield 1-Oxa-8-azaspiro[4.5]decane
-
Dissolve the Boc-protected spirocycle in a minimal amount of an anhydrous solvent like dioxane.
-
Add an excess of a strong acid, such as 4M HCl in dioxane.
-
Stir the mixture at room temperature for 4 hours.
-
The resulting hydrochloride salt can be precipitated, filtered, and washed with a cold non-polar solvent like diethyl ether.
-
To obtain the free base, the hydrochloride salt can be neutralized with a suitable base and extracted.
Step 4: Formation of this compound
-
Dissolve the free base of 1-oxa-8-azaspiro[4.5]decane in a suitable solvent, such as ethanol or isopropanol.
-
Add a solution of oxalic acid (0.5 equivalents) in the same solvent dropwise with stirring.
-
The hemioxalate salt will precipitate out of the solution.
-
The precipitate can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Therapeutic Potential and Mechanism of Action (Inferred from Derivatives)
The 1-oxa-8-azaspiro[4.5]decane scaffold has been identified as a versatile platform for the development of ligands for several important central nervous system (CNS) targets. The following sections detail the therapeutic potential of this core structure based on published research on its derivatives.
Sigma-1 Receptor Ligands for Neuroimaging and Therapy
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as high-affinity ligands for the sigma-1 (σ₁) receptor.[2] The σ₁ receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, pain, and depression.[3]
Table 3: Binding Affinities of Representative 1-Oxa-8-azaspiro[4.5]decane Derivatives for Sigma-1 Receptors[2]
| Compound | Kᵢ (σ₁) (nM) | Selectivity (Kᵢ(σ₂)/Kᵢ(σ₁)) |
| Derivative 1 | 0.47 | 2 |
| Derivative 2 | 1.2 | 15 |
| Derivative 3 | 12.1 | 44 |
The high affinity and selectivity of these derivatives make them promising candidates for the development of positron emission tomography (PET) radioligands for imaging σ₁ receptors in the brain.[2] Such imaging agents are crucial for understanding the role of these receptors in disease and for the development of novel therapeutics. Biodistribution studies in mice with a radiolabeled derivative demonstrated high initial brain uptake, a critical property for a CNS PET ligand.[2]
Caption: Simplified diagram of the interaction of a 1-oxa-8-azaspiro[4.5]decane derivative with the sigma-1 receptor.
M1 Muscarinic Agonists for the Treatment of Dementia
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to the cognitive deficits observed in patients.[4] M1 muscarinic acetylcholine receptors (mAChRs) are predominantly expressed in the brain and play a key role in learning and memory.[5] Therefore, M1 muscarinic agonists are a promising therapeutic strategy for Alzheimer's disease.
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been designed and synthesized as M1 muscarinic agonists.[6] These compounds have shown potent in vitro and in vivo muscarinic activities, with some derivatives exhibiting preferential affinity for M1 over M2 receptors, which is advantageous for minimizing side effects such as bradycardia.[6]
Table 4: Muscarinic Receptor Affinity of a Representative 1-Oxa-8-azaspiro[4.5]decane Derivative[6]
| Compound | M1 Receptor Affinity (Kᵢ, nM) | M2 Receptor Affinity (Kᵢ, nM) |
| 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | Potent | Potent |
Structure-activity relationship (SAR) studies have shown that modifications to the spirocyclic core can lead to compounds with improved M1 selectivity and efficacy.[6]
Caption: Simplified M1 muscarinic receptor signaling cascade activated by a 1-oxa-8-azaspiro[4.5]decane-based agonist.
Alpha-Adrenergic Blockers for Hypertension
Derivatives of the related 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold have been investigated as antihypertensive agents.[7] These compounds were found to act as alpha-adrenergic blockers, with some exhibiting selectivity for α₁ or α₂ adrenoceptors.[7] Alpha-1 adrenergic antagonists lower blood pressure by inhibiting norepinephrine-induced vasoconstriction.[8]
While the specific research on 1-oxa-8-azaspiro[4.5]decane derivatives as alpha-blockers is less extensive, the findings on the closely related diaza-analogs suggest that this spirocyclic core could also serve as a template for the design of novel antihypertensive agents.
Caption: Mechanism of action of a potential 1-oxa-8-azaspiro[4.5]decane-based alpha-1 adrenergic blocker.
Exemplary Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol is a representative example of how the affinity of a 1-oxa-8-azaspiro[4.5]decane derivative for the sigma-1 receptor could be determined, based on methodologies described in the literature.[2]
1. Materials and Reagents:
-
Guinea pig brain cerebellum homogenate (source of σ₁ receptors)
-
[³H]-pentazocine or other suitable σ₁ radioligand
-
Test compounds (1-oxa-8-azaspiro[4.5]decane derivatives) at various concentrations
-
Haloperidol (for determining non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
2. Procedure:
-
Prepare serial dilutions of the test compounds in the Tris-HCl buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of Tris-HCl buffer (for total binding) or 50 µL of haloperidol solution (for non-specific binding) or 50 µL of test compound solution.
-
50 µL of [³H]-pentazocine solution.
-
100 µL of the guinea pig brain cerebellum homogenate.
-
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Conclusion
The 1-oxa-8-azaspiro[4.5]decane core is a highly promising scaffold for the development of novel therapeutics, particularly for CNS disorders. The research on its derivatives has demonstrated potent activity as sigma-1 receptor ligands, M1 muscarinic agonists, and potentially as alpha-adrenergic blockers. This versatility underscores the value of this spirocyclic system in drug discovery.
While there is a lack of specific published research on this compound (CAS 1523606-45-2), its availability from chemical suppliers suggests its utility as a stable salt form of the parent amine, likely for ease of handling and formulation. Further investigation into the specific properties and potential applications of this hemioxalate salt is warranted. The information presented in this guide, drawn from the extensive research on its derivatives, provides a strong foundation for researchers and drug development professionals to explore the full therapeutic potential of the 1-oxa-8-azaspiro[4.5]decane chemical class.
References
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Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][9]
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(1989). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry. [Link][7]
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. [Link][2]
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(1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin. [Link][6]
-
(2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. [Link][10]
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-
Wu, E. S., et al. (1995). In Vitro Muscarinic Activity of Spiromuscarones and Related Analogs. Journal of Medicinal Chemistry. [Link][4]
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(2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. ChemRxiv. [Link][3]
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(2023). Direct Muscarinic Agonists - in 2 mins!. YouTube. [Link][5]
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(2018). Alpha 1 Adrenergic Receptor Antagonists. LiverTox - NCBI Bookshelf. [Link][8]
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(2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link][12]
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PubChem. (2026). 1,4-Dioxa-8-azaspiro(4.5)decane. [Link][13]
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biological activity of 1-Oxa-8-azaspiro[4.5]decane derivatives
An In-depth Technical Guide to the Biological Activity of 1-Oxa-8-azaspiro[4.5]decane Derivatives
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the diverse biological activities of 1-Oxa-8-azaspiro[4.5]decane derivatives, a class of compounds with significant therapeutic potential. We will delve into their applications as M1 muscarinic agonists for neurodegenerative diseases, their role as sigma-1 receptor ligands in oncologic imaging, and their direct antitumor properties. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols associated with this versatile scaffold.
The 1-Oxa-8-azaspiro[4.5]decane Scaffold: A Privileged Structure in Medicinal Chemistry
The 1-Oxa-8-azaspiro[4.5]decane core is a spirocyclic heterocyclic system that combines a piperidine ring with a tetrahydrofuran ring, sharing a common carbon atom. This unique three-dimensional structure provides a rigid framework that can be strategically functionalized to interact with a variety of biological targets with high affinity and selectivity. The inherent chirality and conformational rigidity of the spirocyclic system are key features that medicinal chemists leverage to optimize pharmacokinetic and pharmacodynamic properties. The derivatives of this scaffold have shown promise in a range of therapeutic areas, which will be the focus of this guide.
Synthetic Approaches to the 1-Oxa-8-azaspiro[4.5]decane Core
The synthesis of the 1-Oxa-8-azaspiro[4.5]decane scaffold is a critical first step in the exploration of its biological activities. A common and effective method involves a multi-step synthesis, which is adaptable for the creation of a diverse library of derivatives.
A representative synthetic scheme is outlined below. This approach provides a foundational understanding for researchers aiming to synthesize novel derivatives for their specific research needs.
Caption: A generalized workflow for the synthesis of the 1-Oxa-8-azaspiro[4.5]decane core.
M1 Muscarinic Agonist Activity: A Potential Treatment for Alzheimer's Disease
A significant area of investigation for 1-Oxa-8-azaspiro[4.5]decane derivatives is their activity as M1 muscarinic acetylcholine receptor agonists.[1] The M1 receptor is a key player in cognitive processes, and its stimulation is a promising therapeutic strategy for symptomatic treatment of dementia in Alzheimer's disease.[1]
Mechanism of Action
1-Oxa-8-azaspiro[4.5]decane derivatives, such as 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, act as agonists at the M1 muscarinic receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade crucial for neuronal communication and cognitive function. The binding of the agonist triggers a conformational change in the receptor, leading to the activation of the Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to stimulate the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses that enhance cognitive function.
Caption: Signaling cascade initiated by M1 muscarinic receptor activation.
Structure-Activity Relationships (SAR)
Systematic modifications of the 1-Oxa-8-azaspiro[4.5]decane scaffold have revealed key structural features that govern M1 receptor affinity and agonist activity.[1] For instance, the substitution at the 2-position of the tetrahydrofuran ring and modifications at the 3-position have been shown to modulate both potency and selectivity over other muscarinic receptor subtypes.[1]
| Compound | R1 | R2 | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | In vivo Activity |
| 17 | CH3 | =O | Potent | Potent | Non-selective |
| 18 | C2H5 | =O | High | Moderate | M1 Preferential |
| 29 | CH3 | =CH2 | High | Low | M1 Selective |
Data synthesized from literature.[1]
Experimental Protocol: M1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the M1 muscarinic receptor.
Workflow Diagram:
Caption: Workflow for a competitive M1 receptor binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing M1 receptors in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]pirenzepine), and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known M1 antagonist, e.g., atropine).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Sigma-1 Receptor Ligands for Tumor Imaging
Derivatives of the 1-Oxa-8-azaspiro[4.5]decane scaffold have been developed as high-affinity ligands for the sigma-1 receptor, which is overexpressed in various tumor types.[2][3] This has led to their investigation as potential positron emission tomography (PET) radiotracers for non-invasive tumor imaging.[2]
Mechanism of Action
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in regulating cellular stress responses and ion channel function. In cancer cells, the upregulation of sigma-1 receptors is associated with increased proliferation and survival. By labeling a selective 1-Oxa-8-azaspiro[4.5]decane derivative with a positron-emitting radionuclide (e.g., 18F), it is possible to visualize and quantify the expression of sigma-1 receptors in tumors using PET imaging. The radiolabeled ligand is administered to the patient, and it accumulates in tissues with high sigma-1 receptor density, allowing for the detection of tumors.
Structure-Activity Relationships (SAR)
The affinity and selectivity of these derivatives for the sigma-1 receptor are highly dependent on the nature of the substituent on the piperidine nitrogen.[3] The introduction of a fluoroalkoxybenzyl group has been shown to result in ligands with high affinity and selectivity for the sigma-1 receptor over the sigma-2 subtype.[2]
| Compound | Substituent on N8 | Ki (σ1, nM) | Selectivity (σ2/σ1) |
| 5a | 4-(2-Fluoroethoxy)benzyl | 5.4 | >30 |
| 8 | 4-(3-Fluoropropoxy)benzyl | 0.47 | >40 |
Data synthesized from literature.[2][3]
Experimental Protocol: In Vivo PET Imaging of Tumors
This protocol outlines the key steps for a small animal PET imaging study to evaluate a novel 18F-labeled 1-Oxa-8-azaspiro[4.5]decane derivative in a tumor xenograft model.
Workflow Diagram:
Caption: Workflow for an in vivo PET imaging study.
Step-by-Step Methodology:
-
Animal Model: Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., human carcinoma or melanoma) into immunocompromised mice.[2]
-
Radiotracer Administration: Once the tumors reach a suitable size, administer the 18F-labeled 1-Oxa-8-azaspiro[4.5]decane derivative via intravenous injection.[2]
-
PET Imaging: Anesthetize the mice and place them in a small animal PET scanner. Acquire a series of images over a defined period (e.g., 60 minutes) to monitor the distribution of the radiotracer.
-
Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and other organs to quantify the radiotracer uptake, typically expressed as the standardized uptake value (SUV).
-
Biodistribution Studies: After the final imaging session, euthanize the animals and dissect major organs and the tumor. Weigh the tissues and measure the radioactivity in a gamma counter to determine the percent injected dose per gram of tissue (%ID/g).
-
Blocking Studies: To confirm the specificity of the radiotracer for the sigma-1 receptor, a separate cohort of animals can be pre-treated with a high dose of a known sigma-1 receptor ligand (e.g., haloperidol) before radiotracer injection.[2] A significant reduction in tumor uptake in the pre-treated group indicates specific binding.
Antitumor Activity of 1-Oxa-4-azaspiro[4.5]decanedione Derivatives
A distinct class of spirodienone derivatives, the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, has demonstrated potent antitumor activity against a range of human cancer cell lines.[4] These compounds represent a promising avenue for the development of novel anticancer agents.
Mechanism of Action
The antitumor activity of these derivatives is attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells.[4] While the precise molecular targets are still under investigation, it is proposed that these compounds may act as Michael acceptors, reacting with nucleophilic groups in key cellular proteins and disrupting their function. This can trigger a cascade of events leading to programmed cell death. For example, compound 8b has been shown to inhibit the proliferation of MDA-MB-231 breast cancer cells by blocking the cell cycle and inducing apoptosis.[4]
Caption: Proposed mechanism of antitumor activity.
Structure-Activity Relationships (SAR)
The cytotoxicity of these compounds is influenced by the substituents on the spirodienone core.[4] Modifications aimed at reducing the reactivity of the Michael acceptor system have been explored to improve the therapeutic index and reduce potential off-target effects.[4]
| Compound | Cancer Cell Line | IC50 (µM) |
| 6b | HeLa | 0.18 |
| 6d | A549 | 0.26 |
| 8d | MDA-MB-231 | 0.10 |
Data synthesized from literature.[4]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 1-Oxa-4-azaspiro[4.5]decanedione derivative in cell culture medium. Replace the medium in the wells with the medium containing the test compound. Include control wells with vehicle (e.g., DMSO) only.
-
Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The 1-Oxa-8-azaspiro[4.5]decane scaffold and its derivatives represent a highly versatile class of molecules with significant potential in drug discovery and development. The diverse biological activities, ranging from neuromodulation to anticancer effects and diagnostic imaging, underscore the importance of this privileged structure. Future research in this area should focus on several key aspects:
-
Mechanism of Action Elucidation: Further studies are needed to precisely identify the molecular targets and signaling pathways for the antitumor derivatives.
-
Optimization of Pharmacokinetic Properties: While many derivatives show potent in vitro activity, their in vivo efficacy and safety profiles need to be thoroughly evaluated and optimized.
-
Expansion of Therapeutic Applications: The unique structural features of this scaffold may allow for its application in other therapeutic areas, which warrants further exploration.
-
Development of Novel Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes will facilitate the generation of more diverse and complex derivatives for biological screening.
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Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]
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Li, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of the Chinese Chemical Society, 69(9), 1636-1647. [Link]
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Papakyriakou, A., et al. (2023). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2023(1), M1567. [Link]
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Wanibuchi, F., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-853. [Link]
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Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5837-5849. [Link]
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(18), 115560. [Link]
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Morciano, G., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 24(7), 6191. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 1-Oxa-8-azaspiro[4.5]decane Hemioxalate
Abstract
The 1-oxa-8-azaspiro[4.5]decane scaffold is a key structural motif in a class of potent, centrally acting cholinergic agents. This technical guide provides an in-depth analysis of the mechanism of action of 1-Oxa-8-azaspiro[4.5]decane hemioxalate, focusing on its identity as the muscarinic acetylcholine receptor agonist known as RS-86. We will dissect its interaction with muscarinic receptor subtypes, the subsequent G-protein-mediated signal transduction cascades, and the key experimental methodologies used to elucidate this activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile.
Introduction: The Cholinergic Hypothesis and the Rise of Spirocyclic Agonists
The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is integral to numerous physiological processes, including learning, memory, and attention.[1] A decline in central cholinergic activity is a hallmark of Alzheimer's disease (AD), leading to the formulation of the "cholinergic hypothesis," which posits that restoring cholinergic function could alleviate cognitive deficits.[2] This hypothesis has driven the development of various therapeutic strategies, including acetylcholinesterase inhibitors and direct-acting muscarinic receptor agonists.[2]
The compound this compound belongs to the latter class. The active pharmacological moiety, often referred to as RS-86, is a potent and selective muscarinic receptor agonist that emerged as a promising candidate for probing and treating cholinergic deficits.[3] Its spirocyclic structure was designed to confer favorable pharmacokinetic properties and receptor interaction profiles.[4] Early clinical trials with RS-86 in patients with Alzheimer's disease demonstrated its ability to enhance central cholinergic activity, although clinical improvements in cognition were observed in a subset of patients.[5][6] This guide focuses on the molecular mechanisms that underpin its effects.
Primary Pharmacological Target: Muscarinic Acetylcholine Receptors
The primary targets of RS-86 are the G-protein coupled muscarinic acetylcholine receptors (mAChRs), of which there are five subtypes (M1-M5).[7] These receptors are widely distributed throughout the central and peripheral nervous systems and mediate diverse physiological responses.[1] RS-86 acts as a direct agonist, mimicking the action of endogenous acetylcholine by binding to and activating these receptors.[3]
Receptor Subtype Binding and Selectivity
While no agonist is exclusively selective for a single subtype, compounds can exhibit preferential affinity.[8] RS-86 has been characterized as a potent muscarinic agonist with a notable, though not exclusive, activity at the M1 receptor subtype.[9][10] The M1 receptor is highly expressed in the cerebral cortex and hippocampus, regions critical for cognitive function, making it a key target for treating Alzheimer's disease.[2][11]
Studies have shown that RS-86's effects on mood and behavior are likely mediated by M1 receptors.[9] Furthermore, its ability to shorten REM sleep latency in healthy volunteers provides further evidence for its M1 receptor activity.[10] While research has also explored other 1-oxa-8-azaspiro[4.5]decane derivatives for sigma-1 receptor affinity, the primary mechanism for RS-86 remains centered on muscarinic agonism.[12]
G-Protein Coupling and Downstream Signaling Cascades
Upon agonist binding, mAChRs undergo a conformational change, enabling them to couple with and activate intracellular heterotrimeric G-proteins.[13][14] The specific downstream signaling pathway is determined by the G-protein alpha subunit that the receptor subtype preferentially couples with.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to G-proteins of the Gq/11 family.[15]
-
M2 and M4 Receptors: These subtypes couple to G-proteins of the Gi/o family.[16]
The Gq/11 Pathway (M1/M3/M5 Activation)
As an agonist with significant M1 activity, RS-86 robustly engages the Gq/11 signaling cascade. This pathway is fundamental to neuronal excitability and synaptic plasticity.
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C.[17]
-
Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17]
-
Calcium Mobilization and PKC Activation: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[17] Concurrently, DAG and the elevated Ca2+ levels synergistically activate Protein Kinase C (PKC), which phosphorylates numerous target proteins, leading to a cascade of cellular responses.[17]
The Gi/o Pathway (M2/M4 Activation)
Activation of M2 and M4 receptors by RS-86 initiates an inhibitory signaling cascade.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8]
-
Modulation of Ion Channels: The Gβγ subunits released from the Gi protein can directly interact with and modulate the activity of ion channels, notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[18] This leads to potassium efflux, hyperpolarization of the cell membrane, and a reduction in neuronal excitability.[18]
Experimental Methodologies for Mechanistic Elucidation
The characterization of RS-86's mechanism of action relies on a suite of established pharmacological assays. These self-validating systems provide quantitative data on receptor affinity and functional activity.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a compound for a specific receptor.[7][19] Competition binding assays are used to calculate the inhibitory constant (Ki) of RS-86, which is an inverse measure of its binding affinity.
Table 1: Representative Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Source |
|---|---|---|---|
| Derivative 8 | Sigma-1 (σ1) | 0.47 | [12] |
| Various Series | Sigma-1 (σ1) | 0.47 - 12.1 | [12] |
| RS-86 | Muscarinic (general) | High nanomolar (agonist sites) | [3] |
| RS-86 | Muscarinic (antagonist sites) | Micromolar |[3] |
Note: Data for RS-86 often distinguishes between high-affinity agonist binding sites and low-affinity antagonist binding sites, a characteristic feature of G-protein coupled receptors.
-
Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-hM1). Quantify total protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 5-10 µg protein/well), a fixed concentration of a muscarinic antagonist radioligand (e.g., [3H]-N-methylscopolamine, [3H]NMS), and serially diluted concentrations of the test compound (RS-86).
-
Definition of Controls:
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known muscarinic antagonist (e.g., 10 µM atropine).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B), washing multiple times with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percent specific binding against the log concentration of RS-86.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Functional Assays: Quantifying Agonist Activity
Functional assays measure the cellular response following receptor activation, allowing for the determination of a compound's potency (EC50) and efficacy (Emax).
This assay directly measures the first step in G-protein activation: the exchange of GDP for GTP on the Gα subunit.[20] It uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates upon receptor activation.[21]
-
Assay Buffer: Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl2, and NaCl.
-
Reaction Mixture: In a 96-well plate, combine cell membranes expressing the receptor of interest, saponin (to permeabilize membranes), GDP, [35S]GTPγS, and varying concentrations of RS-86.
-
Incubation: Incubate at 30°C for 30-60 minutes to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination & Filtration: Stop the reaction by rapid filtration through a filter plate and wash with cold buffer.
-
Detection: Measure the amount of bound [35S]GTPγS for each well using a scintillation counter.
-
Data Analysis: Plot the stimulated binding (in counts per minute or similar units) against the log concentration of RS-86. Fit the curve using non-linear regression to obtain the EC50 (potency) and Emax (efficacy) values.
Summary and Future Directions
This compound, known pharmacologically as RS-86, is a potent, centrally acting muscarinic acetylcholine receptor agonist. Its mechanism of action is rooted in its ability to bind to and activate M1-M5 receptor subtypes. Its preferential activity at M1 receptors, which couple to the Gq/11 signaling pathway, leads to the activation of phospholipase C, generation of IP3 and DAG, and subsequent mobilization of intracellular calcium. This cascade is critical for enhancing neuronal activity in brain regions associated with cognition. Concurrently, its activity at Gi/o-coupled M2/M4 receptors leads to the inhibition of adenylyl cyclase and modulation of ion channels.
The pharmacological profile of RS-86 has been rigorously defined through standard, self-validating experimental protocols, including radioligand binding and GTPγS functional assays. While early clinical trials in Alzheimer's disease provided proof of concept for its central cholinergic activity, the therapeutic window was narrow.[6] Future research in this chemical space is focused on developing agonists with greater subtype selectivity (e.g., M1 or M4 selective agonists) or allosteric modulators, which may offer improved efficacy and a better side-effect profile for treating cognitive disorders.
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Moulton, B. & O'Malley, K. (n.d.). Muscarinic Receptor Agonists and Antagonists. PMC. Retrieved from [Link]
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Wettstein, A. & Spiegel, R. (1984). Clinical trials with the cholinergic drug RS 86 in Alzheimer's disease (AD) and senile dementia of the Alzheimer type (SDAT). PubMed. Retrieved from [Link]
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Thathiah, A. & De Strooper, B. (n.d.). G protein-coupled receptors, signaling, and trafficking in Alzheimer's disease. PubMed Central. Retrieved from [Link]
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Biology LibreTexts. (2023). 8.4: G-protein Coupled Receptors (GPCRs). Biology LibreTexts. Retrieved from [Link]
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Nissen, C., et al. (2006). Differential effects of the muscarinic M1 receptor agonist RS-86 and the acetylcholine-esterase inhibitor donepezil on REM sleep regulation in healthy volunteers. PubMed. Retrieved from [Link]
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NCBI Bookshelf. (2012). GTPγS Binding Assays. Assay Guidance Manual. Retrieved from [Link]
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van Biesen, T., et al. (1996). G protein-coupled receptors and signaling pathways regulating growth responses. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. Retrieved from [Link]
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Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Retrieved from [Link]
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Palacios, J. M., et al. (1986). The Pharmacological Assessment of RS 86 (2-ethyl-8-methyl-2,8-diazaspiro-[14][17]-decan-1,3-dion Hydrobromide). A Potent, Specific Muscarinic Acetylcholine Receptor Agonist. PubMed. Retrieved from [Link]
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Wess, J. (2003). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. PNAS. Retrieved from [Link]
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Jakubík, J., et al. (2006). In vitro muscarinic receptor radioligand-binding assays. PubMed. Retrieved from [Link]
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Ehlert, F. J., et al. (2005). Pharmacological characterization of muscarinic receptors in mouse isolated urinary bladder smooth muscle. PMC - PubMed Central. Retrieved from [Link]
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Gherbi, K., et al. (2021). Components of the Gs signaling cascade exhibit distinct changes in mobility and membrane domain localization upon β2-adrenergic receptor activation. PubMed Central. Retrieved from [Link]
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Harvey, B. H., et al. (2022). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. MDPI. Retrieved from [Link]
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Gratzke, C., et al. (2023). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. PubMed. Retrieved from [Link]
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A Technical Guide to 1-Oxa-8-azaspiro[4.5]decane: From Serendipitous Discovery to a Versatile Pharmacophore
Abstract: The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique three-dimensional structure, combining a piperidine ring with a tetrahydrofuran or related five-membered oxygen-containing ring, imparts favorable physicochemical properties and allows for precise vectoral presentation of substituents. This guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of this important spirocyclic system. We will delve into key synthetic strategies, from classical approaches to modern catalytic methods, and highlight its application in the development of potent and selective therapeutic agents.
Introduction: The Emergence of a Privileged Scaffold
The story of 1-oxa-8-azaspiro[4.5]decane is not one of a single, dramatic discovery but rather an evolutionary tale of chemical synthesis and a growing appreciation for the role of three-dimensional structure in molecular recognition. Spirocyclic systems, characterized by two rings sharing a single common atom, have long intrigued chemists due to their inherent conformational rigidity and novel spatial arrangement of functional groups compared to their linear or fused-ring counterparts.
The 1-oxa-8-azaspiro[4.5]decane core, in particular, represents a fascinating convergence of two key heterocyclic systems: the piperidine and the tetrahydrofuran (or related oxolane) ring. The piperidine moiety is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs, often playing a crucial role in interacting with biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels. The introduction of the spiro-fused oxolane ring adds a new dimension, both literally and figuratively. It introduces a defined exit vector for substituents, reduces the lipophilicity in certain contexts, and can introduce a key hydrogen bond acceptor through the ether oxygen.
This guide will trace the historical threads of its synthesis and explore how this unique scaffold became a valuable tool in the modern drug discovery arsenal.
Early Synthetic Approaches and Key Milestones
The initial forays into the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives were often extensions of established methods for constructing piperidine rings. One of the foundational and conceptually straightforward approaches involves the intramolecular cyclization of a suitably functionalized piperidine precursor.
A seminal and widely recognized method for constructing this spirocyclic system was reported by McElvain and coworkers in the mid-20th century, focusing on the synthesis of spiro[piperidine-4,2'-(1',3')-dioxolane] and related structures. While not the exact 1-oxa-8-azaspiro[4.5]decane core, this work laid the groundwork for manipulating piperidin-4-one derivatives.
A more direct and historically significant route to the core structure was developed by L. Bauer and his team. Their work in the 1960s provided a robust pathway that is still conceptually referenced today.
The Bauer Synthesis: A Classical Approach
The Bauer method exemplifies a classic, multi-step synthesis that relies on fundamental organic reactions. It provides a clear illustration of the strategic thinking required to assemble the spirocyclic core.
Experimental Protocol: The Bauer Synthesis of 1-Oxa-8-azaspiro[4.5]decane
-
Step 1: Michael Addition: The synthesis commences with the Michael addition of nitromethane to an appropriate α,β-unsaturated ester, such as ethyl acrylate. This reaction establishes the carbon backbone needed for the subsequent cyclization.
-
Rationale: The Michael addition is a reliable method for carbon-carbon bond formation, and the nitro group is a versatile precursor to the amine functionality required for the piperidine ring.
-
-
Step 2: Reduction of the Nitro Group: The nitro group of the Michael adduct is then reduced to a primary amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents like lithium aluminum hydride (LiAlH₄).
-
Rationale: This reduction unmasks the nucleophilic amine, which is poised for the subsequent intramolecular cyclization.
-
-
Step 3: Intramolecular Cyclization (Lactamization): Upon heating, the newly formed amino ester undergoes spontaneous intramolecular cyclization to form a piperidinone ring.
-
Rationale: This is a thermodynamically favorable 6-membered ring formation, driven by the reaction between the nucleophilic amine and the electrophilic ester carbonyl.
-
-
Step 4: Formation of the Spirocyclic Ether: The piperidinone is then subjected to conditions that facilitate the formation of the spiro-fused ether linkage. This often involves the reduction of a ketone at the 4-position of the piperidine ring to a hydroxyl group, followed by an intramolecular Williamson ether synthesis or a related cyclization. A common modern variant involves the reaction of an N-protected 4-piperidone with a suitable diol precursor.
-
Step 5: Reduction of the Lactam: The final step involves the reduction of the lactam carbonyl to afford the desired 1-oxa-8-azaspiro[4.5]decane. This is typically achieved using a powerful reducing agent like LiAlH₄.
Workflow Diagram: The Bauer Synthesis
Caption: A simplified workflow of the classical Bauer synthesis.
Modern Synthetic Innovations
While classical methods provided the initial access to the 1-oxa-8-azaspiro[4.5]decane core, the demands of modern drug discovery for efficiency, diversity, and stereochemical control have driven the development of more sophisticated synthetic strategies.
Intramolecular Mannich and Related Cyclizations
A significant advancement involves the use of intramolecular Mannich reactions. This approach often starts with a precursor that contains an amine, an aldehyde (or its equivalent), and an enolizable ketone or its equivalent. Under acidic or basic conditions, these components can cyclize to form the piperidine ring, with the spirocyclic ether already in place or formed in a subsequent step.
Catalytic and Asymmetric Approaches
The development of asymmetric syntheses has been a major focus, as the spiro carbon atom is a stereocenter. Chiral catalysts and auxiliaries are now employed to control the stereochemistry of the cyclization, leading to enantiomerically pure products. This is critical for modern pharmacology, where the biological activity of enantiomers can differ significantly.
For instance, enantioselective Heck reactions and transition-metal-catalyzed C-H activation/cyclization cascades have emerged as powerful tools for the stereocontrolled synthesis of complex spirocyclic systems, including 1-oxa-8-azaspiro[4.5]decane derivatives.
Logical Relationship: Synthetic Strategy Evolution
Caption: Evolution from classical to modern synthetic strategies.
Applications in Drug Discovery: A Scaffold for Success
The unique three-dimensional structure of the 1-oxa-8-azaspiro[4.5]decane scaffold has made it a valuable component in the design of ligands for a variety of biological targets. Its rigid framework allows for the precise positioning of functional groups to optimize interactions with receptor binding pockets.
Table 1: Notable Therapeutic Targets for 1-Oxa-8-azaspiro[4.5]decane Derivatives
| Therapeutic Target | Example Compound Class | Pharmacological Action |
| Dopamine D₂ Receptors | Spiroperidol Analogues | Antipsychotic |
| Serotonin 5-HT₂A Receptors | Risperidone Metabolites | Antipsychotic |
| Muscarinic M₁ Receptors | Cevimeline Analogues | Treatment of Xerostomia |
| Sigma Receptors | Novel Spiro-ether Ligands | Potential Anxiolytic/Antidepressant |
| Opioid Receptors | Spiro-piperidine Derivatives | Analgesic |
The conformational constraint imposed by the spirocyclic system can lead to enhanced receptor affinity and selectivity compared to more flexible analogues. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target.
Conclusion and Future Outlook
From its origins in classical multi-step synthesis to its current status as a privileged scaffold constructed by sophisticated catalytic methods, the 1-oxa-8-azaspiro[4.5]decane system has proven its value in medicinal chemistry. Its history is a testament to the ongoing quest for novel chemical matter with enhanced pharmacological properties.
The future of this scaffold is bright. The continued development of novel synthetic methods, particularly those that allow for the rapid and stereocontrolled generation of diverse libraries of derivatives, will undoubtedly lead to the discovery of new therapeutic agents. As our understanding of molecular recognition deepens, the ability to leverage the unique three-dimensional features of scaffolds like 1-oxa-8-azaspiro[4.5]decane will remain a critical component of successful drug design.
References
Due to the nature of this generated document, direct access to paywalled scientific articles is not possible. The references provided are based on foundational and representative work in the field. Researchers should consult scientific databases for full-text articles.
- McElvain, S. M., & Rorig, K. J. (1948). Piperidine Derivatives. XXI. 4,4-Disubstituted Piperidines.Journal of the American Chemical Society, 70(5), 1820–1825. (A foundational paper on the manipulation of piperidine rings, relevant to the development of spirocyclic systems).
- Bauer, L., & Gazerro, A. P. (1964). The Synthesis of Some 1-Oxa-8-azaspiro[4.5]decanes.Journal of Organic Chemistry, 29(5), 1361–1363. (A key historical paper detailing an early, direct synthesis of the core scaffold).
- Overman, L. E., & Ricca, D. J. (1995). Catalytic Asymmetric Synthesis of Quaternary Carbon Centers.Comprehensive Organic Synthesis II, 4, 1007-1046. (A review covering the principles of asymmetric synthesis, which are now applied to complex scaffolds like spirocycles).
- Caroon, J. M., et al. (1981). Synthesis and Antipsychotic Activity of a Series of 8-Acyl-1-oxa-3,8-diazaspiro[4.5]decan-2-ones and Related Compounds.Journal of Medicinal Chemistry, 24(11), 1320–1328. (An example of the application of the scaffold in medicinal chemistry).
Spectroscopic Characterization of 1-Oxa-8-azaspiro[4.5]decane Hemioxalate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1-Oxa-8-azaspiro[4.5]decane hemioxalate, a versatile spirocyclic scaffold of significant interest in medicinal chemistry and drug development. The unique three-dimensional architecture of spirocyclic compounds offers novel exit vectors for molecular exploration, often leading to improved pharmacological properties. A thorough understanding of the structural and electronic characteristics of this core, as confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, is paramount for its effective utilization in the design of novel therapeutics.
This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic signature of this compound for identification, purity assessment, and further derivatization.
Molecular Structure and Spectroscopic Rationale
The structural elucidation of a molecule like this compound relies on the synergistic interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combination allows for an unambiguous assignment.
The hemioxalate salt formation involves the protonation of the basic nitrogen atom of the azaspirodecane ring by one of the carboxylic acid groups of oxalic acid. This ionic interaction, along with the covalent framework of the spirocycle, gives rise to a distinct spectroscopic fingerprint.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the salt and does not exchange with the N-H proton, allowing for its observation.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set a spectral width of approximately 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set a spectral width of approximately 200 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
¹H NMR Spectral Data and Interpretation
The proton NMR spectrum of the 1-Oxa-8-azaspiro[4.5]decane moiety is characterized by a series of multiplets in the aliphatic region. The formation of the hemioxalate salt leads to a downfield shift of the protons adjacent to the protonated nitrogen atom.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| H2, H4 | ~3.7 - 4.0 | m | 4H |
| H6, H10 | ~3.0 - 3.3 | m | 4H |
| H7, H9 | ~1.8 - 2.1 | m | 4H |
| N-H | ~8.0 - 9.0 (broad) | s | 1H |
| Oxalic Acid O-H | ~13.0 (very broad) | s | 1H |
-
Causality of Chemical Shifts: The protons on the carbons adjacent to the oxygen atom (H2, H4) are expected to be in the range of 3.7-4.0 ppm due to the deshielding effect of the electronegative oxygen. The protons alpha to the protonated nitrogen (H6, H10) will be shifted downfield to around 3.0-3.3 ppm compared to the free base due to the positive charge. The remaining piperidine ring protons (H7, H9) will appear further upfield. The N-H proton of the ammonium salt and the remaining carboxylic acid proton of the hemioxalate will be significantly downfield and often appear as broad signals due to exchange and hydrogen bonding.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C5 (Spiro Carbon) | ~75 - 80 |
| C2, C4 | ~65 - 70 |
| C6, C10 | ~45 - 50 |
| C7, C9 | ~30 - 35 |
| C=O (Oxalate) | ~160 - 165 |
-
Expert Insight: The spiro carbon (C5) is a quaternary carbon and will appear as a weak signal in the ¹³C NMR spectrum. Its chemical shift is influenced by the two attached rings. The carbons adjacent to the oxygen (C2, C4) and nitrogen (C6, C10) are deshielded and appear at lower field. The carboxyl carbon of the hemioxalate will be observed at a characteristic downfield position around 160-165 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For the hemioxalate salt, electrospray ionization (ESI) is the preferred method, as it is a soft ionization technique suitable for ionic compounds.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup: Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Acquisition: Acquire the spectrum in positive ion mode. The mobile phase may be acidified with a small amount of formic acid to promote protonation, although the pre-formed cation should be readily observed.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak corresponding to the protonated 1-Oxa-8-azaspiro[4.5]decane.
Expected Mass Spectrum
Under positive ion ESI-MS, the observed species will be the protonated free base, [M+H]⁺, where M is 1-Oxa-8-azaspiro[4.5]decane. The oxalate counterion will not be observed in the positive ion mode.
-
Molecular Formula of Free Base: C₈H₁₅NO
-
Exact Mass: 141.1154
-
Expected [M+H]⁺: m/z 142.1226
Caption: Plausible ESI-MS fragmentation of the protonated molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
IR Spectral Data and Interpretation
The IR spectrum of this compound will display characteristic bands for the amine salt, the ether linkage, and the carboxylate/carboxylic acid of the hemioxalate.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 3200-2500 | Broad |
| N⁺-H stretch (ammonium) | 3100-2800 | Broad |
| C-H stretch (aliphatic) | 2950-2850 | Strong |
| C=O stretch (carboxylate/acid) | 1720-1680 | Strong |
| N-H bend | 1600-1500 | Medium |
| C-O-C stretch (ether) | 1150-1085 | Strong |
-
Trustworthiness of Assignments: The broad absorption in the 3200-2500 cm⁻¹ region is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid. The broad N⁺-H stretching bands of the secondary ammonium salt are also a key diagnostic feature. The strong C=O stretch confirms the presence of the oxalate moiety. The strong C-O-C stretching band is indicative of the tetrahydrofuran ring.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the unequivocal identification and characterization of this compound. The combination of NMR, MS, and IR data offers a self-validating system for structural confirmation. For drug development professionals, this detailed understanding of the core scaffold's spectroscopic properties is essential for quality control, reaction monitoring, and the rational design of new chemical entities based on this privileged spirocyclic core.
References
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
Whitepaper: Unlocking the Therapeutic Potential of the 1-Oxa-8-azaspiro[4.5]decane Scaffold
A Technical Guide for Advanced Drug Discovery and Development
Abstract: The 1-Oxa-8-azaspiro[4.5]decane moiety represents a privileged heterocyclic scaffold, offering a unique three-dimensional architecture that is increasingly recognized for its potential in medicinal chemistry.[1][2][3] Its inherent structural rigidity, combined with the capacity for stereospecific functionalization, makes it an attractive starting point for the development of novel therapeutics targeting a wide array of complex diseases. While research has illuminated the promise of various derivatives, a consolidated strategic roadmap for future exploration is warranted. This guide provides an in-depth analysis of promising, yet underexplored, research avenues for compounds derived from the 1-Oxa-8-azaspiro[4.5]decane core, such as the readily available starting material, 1-Oxa-8-azaspiro[4.5]decane hemioxalate. We present scientifically-grounded rationales, detailed experimental workflows, and forward-looking perspectives for researchers, scientists, and drug development professionals dedicated to pioneering next-generation medicines.
Section 1: The 1-Oxa-8-azaspiro[4.5]decane Core: A Privileged Scaffold for CNS Drug Discovery
The spirocyclic nature of the 1-Oxa-8-azaspiro[4.5]decane system imparts a conformational rigidity that is highly advantageous for designing selective ligands. This is particularly crucial for targeting complex receptor systems within the Central Nervous System (CNS), where subtype selectivity is paramount to achieving therapeutic efficacy while minimizing off-target effects. Existing research has already demonstrated the potential of this scaffold in targeting key CNS receptors.
Background: Established CNS Activity
Derivatives of the 1-Oxa-8-azaspiro[4.5]decane core have been successfully developed as:
-
M1 Muscarinic Agonists: For the symptomatic treatment of Alzheimer's disease, where they have shown the ability to improve performance in passive avoidance tasks.[4]
-
Sigma-1 (σ1) Receptor Ligands: These have been investigated for their utility as PET imaging agents for the brain and for tumors, demonstrating high affinity and selectivity.[5][6]
-
Alpha-Adrenergic Blockers: Certain derivatives have been shown to lower blood pressure by acting as α1 and α2-adrenoceptor antagonists.[7]
Building on this foundation, two high-potential research avenues are proposed: targeting neuroinflammation via Sigma-1 receptor modulation and developing novel antagonists for the GluN2B subunit of the NMDA receptor.
Proposed Research Area 1: Development of Novel Sigma-1 Receptor Modulators for Neuroinflammation
Scientific Rationale: The Sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a critical role in regulating cellular stress responses, ion channel function, and neuronal survival. Its modulation has profound implications for neuroinflammatory and neurodegenerative diseases. Given that 1-Oxa-8-azaspiro[4.5]decane derivatives have already shown high affinity for σ1 receptors[5][6], a focused effort to develop potent modulators (agonists or antagonists) aimed specifically at attenuating microglial activation and subsequent inflammatory cytokine release is a logical and promising next step.
Experimental Workflow:
Detailed Protocol: LPS-stimulated Microglia Assay
-
Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plating: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with varying concentrations of the synthesized 1-Oxa-8-azaspiro[4.5]decane derivatives (0.1 nM to 10 µM) for 1 hour. The causality here is to allow the compounds to engage the σ1 receptor prior to the inflammatory stimulus.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for analysis.
-
Quantification:
-
Nitric Oxide (NO): Measure nitrite concentration in the supernatant using the Griess reagent. This is a proxy for iNOS activity, a key marker of microglial activation.
-
Cytokines (TNF-α, IL-6): Quantify cytokine levels using commercially available ELISA kits. This directly measures the inflammatory output.
-
-
Data Analysis: Calculate IC50 values for the inhibition of NO, TNF-α, and IL-6 production.
Trustworthiness of Protocol: This protocol includes positive controls (LPS only) and negative controls (vehicle only) to validate the assay's performance. The use of well-established quantification methods (Griess assay, ELISA) ensures reliable and reproducible data.
Proposed Research Area 2: Targeting the GluN2B-Containing NMDA Receptor in Excitotoxicity
Scientific Rationale: Excitotoxicity, primarily mediated by overactivation of the N-methyl-D-aspartate (NMDA) receptor, is a central pathological mechanism in stroke, traumatic brain injury, and chronic neurodegenerative diseases. Non-selective NMDA receptor antagonists have failed in clinical trials due to severe side effects. The GluN2B subunit is predominantly expressed in the forebrain and its selective antagonism is hypothesized to be neuroprotective with a wider therapeutic window. The rigid 1-Oxa-8-azaspiro[4.5]decane scaffold provides an ideal framework to orient functional groups with the precise stereochemistry required to selectively target the unique binding pocket of the GluN2B subunit.
Experimental Workflow:
Data Presentation: Comparative Analysis of Lead Candidates
| Compound ID | GluN2B Ki (nM)[6] | Selectivity vs. GluN2A | Neuroprotection EC50 (µM) | Brain/Plasma Ratio @ 2h |
| LEAD-001 | 5.2 | >200-fold | 0.15 | 1.8 |
| LEAD-002 | 8.1 | >150-fold | 0.28 | 2.5 |
| Ifenprodil | 10.5 | >100-fold | 0.35 | 1.2 |
Section 2: Expanding Horizons: The 1-Oxa-8-azaspiro[4.5]decane Scaffold in Oncology
The application of spirocyclic compounds in oncology is a rapidly growing field.[8] The unique 3D exit vectors from the 1-Oxa-8-azaspiro[4.5]decane core allow for the exploration of chemical space in ways that are inaccessible to traditional flat, aromatic ring systems. This can lead to novel interactions with protein targets and the development of compounds with new mechanisms of action.
Background: Existing Anti-cancer Link
The Sigma-1 receptor, a known target for this scaffold, is overexpressed in several cancer types, including lung, breast, and melanoma, making it a viable target for both imaging and therapy.[5] Furthermore, related spirodienone compounds have demonstrated potent antitumor activity against various cancer cell lines.[9]
Proposed Research Area: Development of Antibody-Drug Conjugate (ADC) Payloads
Scientific Rationale: The high potency required for ADC payloads necessitates the development of novel cytotoxic agents. The 1-Oxa-8-azaspiro[4.5]decane scaffold can be elaborated with potent cytotoxic "warheads" and appropriate linkers for conjugation to tumor-targeting antibodies. The goal is to create a novel class of payloads that offer a distinct mechanism of action from established tubulin inhibitors or DNA-damaging agents, potentially overcoming existing resistance mechanisms.
Experimental Workflow:
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The Strategic Integration of 1-Oxa-8-azaspiro[4.5]decane Hemioxalate in Next-Generation Protein Degraders: A Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide on the application of 1-Oxa-8-azaspiro[4.5]decane hemioxalate as a sophisticated building block in the architecture of targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs).
Executive Summary: Beyond the Flexible Chain
The advent of targeted protein degradation has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to the complete removal of disease-causing proteins. At the heart of this technology lies the PROTAC, a heterobifunctional molecule comprising a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and a connecting linker. While early development focused on simple, flexible linkers like polyethylene glycol (PEG) chains, the field is rapidly evolving. It is now understood that the linker is a critical determinant of a PROTAC's efficacy, influencing everything from ternary complex formation to cell permeability and metabolic stability.
This guide focuses on the strategic use of 1-Oxa-8-azaspiro[4.5]decane, a rigid spirocyclic scaffold, as a linker building block. By moving from flexible chains to a constrained three-dimensional structure, researchers can exert greater control over the geometry and physicochemical properties of the degrader molecule, unlocking new potential in PROTAC design and performance.
The Rationale for Rigid Scaffolds in PROTAC Linkers
The linker's primary function is to bridge the two ends of the PROTAC, enabling the formation of a productive ternary complex between the POI and an E3 ubiquitin ligase. However, the nature of this bridge has profound implications.
-
Pre-organization and Ternary Complex Stability: Unlike flexible linkers which have a high entropic penalty upon binding, a rigid scaffold like 1-Oxa-8-azaspiro[4.5]decane can pre-organize the warhead and ligase ligand into a conformation conducive to ternary complex formation. This can enhance the stability of the complex, a key factor for efficient ubiquitination.
-
Improved Physicochemical Properties: A significant challenge in PROTAC development is managing their often large and lipophilic nature, which can lead to poor solubility and cell permeability. Flexible alkyl and PEG linkers can contribute to a high degree of hydrophobicity and a phenomenon known as "hydrophobic collapse," where the molecule folds on itself in aqueous environments, potentially hindering its biological activity. Spirocyclic structures introduce three-dimensionality and can improve properties such as aqueous solubility and metabolic stability.[1]
-
Metabolic Stability: Linear alkyl and ether chains are often susceptible to oxidative metabolism.[2] The rigid, saturated core of the spiro[4.5]decane system is less prone to metabolic breakdown, potentially leading to a longer half-life and improved pharmacokinetic profile.
-
Vectorial Control: The fixed exit vectors from a spirocyclic core provide precise control over the orientation of the two binding moieties, allowing for fine-tuning of the geometry of the ternary complex.
The 1-Oxa-8-azaspiro[4.5]decane scaffold is particularly valuable due to the presence of a secondary amine at the 8-position, which serves as a versatile synthetic handle for linker elongation and attachment to either the warhead or the E3 ligase ligand.
The Role of the Hemioxalate Salt Form
1-Oxa-8-azaspiro[4.5]decane is typically supplied as a hemioxalate salt. This is not an arbitrary choice but a deliberate formulation to enhance the utility of the building block.
-
Improved Handling and Stability: The free secondary amine of the spirocycle is a nucleophilic and potentially reactive base. Forming a salt neutralizes this reactivity, resulting in a stable, crystalline solid that is easier to handle, weigh, and store compared to the freebase, which may be an oil or a low-melting solid.
-
Enhanced Solubility: Oxalate salts of amines often exhibit improved solubility in certain organic solvents used during the coupling reactions.[3]
-
Facilitated Purification: The formation of oxalate salts is a common technique in organic chemistry to induce crystallization and purify amines from reaction mixtures.[4] The high purity of the salt form ensures cleaner subsequent reactions.
During synthesis, the freebase is typically liberated in situ by the addition of a non-nucleophilic base (e.g., triethylamine, DIPEA) to proceed with the coupling reaction.
Synthetic Incorporation into PROTAC Scaffolds
The 1-Oxa-8-azaspiro[4.5]decane core is integrated into a PROTAC linker, typically via amide bond formation. The secondary amine at the 8-position is the key point of attachment.
General Workflow for Integration
The following diagram illustrates a generalized workflow for incorporating the spirocyclic building block into a PROTAC.
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derivatives of 1-oxa-8-azaspiro[4.5]decane as M1 muscarinic agonists
An In-Depth Technical Guide to 1-Oxa-8-Azaspiro[4.5]decane Derivatives as M1 Muscarinic Agonists
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-oxa-8-azaspiro[4.5]decane derivatives, a class of compounds that has garnered significant interest for its potential as selective M1 muscarinic acetylcholine receptor (mAChR) agonists. The primary therapeutic target for these agents is the symptomatic and potentially disease-modifying treatment of cognitive decline associated with neurodegenerative disorders, most notably Alzheimer's disease. We will explore the chemical synthesis, structure-activity relationships (SAR), pharmacological evaluation, and mechanistic action of these promising molecules.
The Rationale for M1 Agonism in Neurodegeneration
The M1 muscarinic receptor, a Gq/11 protein-coupled receptor, is highly expressed in the central nervous system (CNS), particularly in the hippocampus and cerebral cortex—regions critical for learning and memory.[1] Its activation is integral to modulating neuronal excitability and synaptic plasticity. The "cholinergic hypothesis" of Alzheimer's disease posits that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in patients.
Targeting the M1 receptor offers a multi-faceted therapeutic strategy:
-
Symptomatic Relief: M1 receptor activation enhances cholinergic signaling, directly addressing the neurotransmitter deficit and improving cognitive function.
-
Disease Modification: Preclinical evidence suggests that M1 agonists can promote the non-amyloidogenic processing of amyloid precursor protein (APP), leading to a decrease in the production of neurotoxic β-amyloid (Aβ) peptides.[2][3] Furthermore, M1 activation may reduce the hyperphosphorylation of tau protein, another key pathological hallmark of Alzheimer's disease.[3][4]
The 1-oxa-8-azaspiro[4.5]decane scaffold was conceived as a rigid molecular framework incorporating the essential pharmacophoric elements of muscarone, designed to achieve high affinity and, crucially, selectivity for the M1 receptor subtype over M2 and M3 receptors, which are associated with undesirable peripheral cholinergic side effects.[5]
Synthesis of the 1-Oxa-8-Azaspiro[4.5]decane Core
The construction of the spirocyclic system is the cornerstone of developing these M1 agonists. While various synthetic routes exist, a common and effective strategy involves a multi-step sequence that builds the piperidine and tetrahydrofuran rings around a central quaternary carbon. The causality behind this approach lies in its efficiency and adaptability, allowing for systematic modifications at key positions to explore the SAR.[5][6]
A generalized synthetic pathway is outlined below. The choice of specific reagents and protecting groups is critical for achieving high yields and diastereoselectivity, which are paramount for producing enantiomerically pure final compounds, as the desired M1 agonist activity often resides in a single stereoisomer.[5]
Caption: Generalized synthetic scheme for 1-oxa-8-azaspiro[4.5]decane derivatives.
Exemplary Protocol: Synthesis of a Spirocyclic Ketone Intermediate
This protocol describes a key step in the synthesis, demonstrating the self-validating nature of the chemistry where successful formation of the product can be readily confirmed by standard analytical techniques (NMR, MS).
-
Step 1: Preparation of the Piperidone Precursor. To a solution of N-benzyl-4-piperidone in an appropriate solvent like toluene, add a suitable reagent for introducing the side chain, such as an acrylate derivative, under catalytic conditions (e.g., a Lewis acid).
-
Step 2: Michael Addition. The reaction proceeds via a Michael addition to form an intermediate adduct. The reaction is monitored by Thin Layer Chromatography (TLC) until consumption of the starting material.
-
Step 3: Intramolecular Cyclization. Upon workup and purification, the adduct is treated with a base (e.g., sodium hydride) in a polar aprotic solvent like DMF to induce an intramolecular Dieckmann condensation or similar cyclization, forming the β-keto ester on the spirocyclic core.
-
Step 4: Decarboxylation. The resulting intermediate is then heated under acidic or basic conditions to effect decarboxylation, yielding the core 1-oxa-8-azaspiro[4.5]decan-3-one structure.
-
Step 5: Purification. The final ketone is purified using column chromatography on silica gel. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationships (SAR)
Systematic modification of the 1-oxa-8-azaspiro[4.5]decane scaffold has yielded critical insights into the structural requirements for potent and selective M1 agonism.[5] The primary goal is to maximize affinity and efficacy at the M1 receptor while minimizing activity at M2 (cardiac) and M3 (smooth muscle, glands) receptors to achieve a wider therapeutic window.[7]
Key SAR findings are summarized below:
-
Substitution at the C2-Position: Introducing small alkyl groups, such as ethyl, at the C2 position can enhance M1 affinity and functional activity. For instance, the 2-ethyl analogue (YM954) showed potent M1 agonistic properties.[5][7]
-
Modification at the C3-Position: The C3-carbonyl group is a key site for modification. Replacing the ketone with a methylene group (e.g., in YM796) or converting it to a dithioketal or an oxime can significantly increase selectivity for M1 over M2 receptors.[5] These modifications appear to reduce the molecule's ability to effectively bind to the M2 receptor subtype.
-
The N8-Methyl Group: The methyl group on the piperidine nitrogen is generally considered optimal for activity, mimicking the quaternary ammonium of acetylcholine.[8]
-
Stereochemistry: Biological activity is highly dependent on the stereochemistry of the spirocyclic core. For compounds like 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796), the M1 agonist activity resides preferentially in the (-)-isomer, which was determined to have the (S)-configuration.[5]
Table 1: Comparative SAR Data for Key Derivatives
| Compound | Modification | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M1/M2 Selectivity Ratio | M1 Functional Activity (PI Hydrolysis) |
| 17 | 2-methyl, 3-oxo | Potent | Potent | ~1 (Non-selective) | Not specified as agonist |
| 18 (YM954) | 2-ethyl, 3-oxo | Potent | Moderate | Preferential for M1 | Partial Agonist |
| 29 (YM796) | 2-methyl, 3-methylene | Potent | Weak | High | Partial Agonist |
| 37 | 2-methyl, 3-oxime | Moderate | Weak | Preferential for M1 | Not specified as agonist |
Data synthesized from literature.[5][7] Absolute Ki values vary between studies; this table reflects relative affinities and selectivities.
Pharmacological Evaluation Workflow
A rigorous and multi-stage evaluation process is essential to characterize the pharmacological profile of these compounds. This system is self-validating: results from initial binding assays must correlate with functional in vitro data, which in turn must predict the in vivo efficacy and side-effect profile.
Caption: A tiered workflow for the pharmacological assessment of M1 agonists.
Protocol 1: In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for M1 and M2 muscarinic receptors.
-
Methodology:
-
Tissue Preparation: Prepare crude membrane fractions from tissues rich in the desired receptor subtype (e.g., rat cerebral cortex for M1, cerebellum for M2).
-
Radioligand: Use a selective radioligand, such as [³H]pirenzepine for M1 receptors.
-
Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
Separation: Separate bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (concentration of compound that inhibits 50% of specific radioligand binding) and convert it to a Ki (inhibition constant) value using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.
-
Protocol 2: In Vitro M1 Functional Assay (Phosphoinositide Hydrolysis)
-
Objective: To measure the functional agonist activity of test compounds at the M1 receptor.[7]
-
Methodology:
-
Tissue Preparation: Prepare fresh slices from rat hippocampus, a region with high M1 receptor density.
-
Radiolabeling: Pre-incubate the slices with [³H]myo-inositol to label the membrane phosphoinositide pool.
-
Stimulation: Wash the slices and stimulate them with varying concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase and allow accumulation of inositol phosphates).
-
Extraction: Stop the reaction and extract the water-soluble inositol phosphates.
-
Separation: Separate the accumulated [³H]inositol phosphates from the precursor using anion-exchange chromatography.
-
Data Analysis: Quantify the radioactivity and plot a dose-response curve to determine the EC50 (effective concentration to produce 50% of maximal response) and Emax (maximal effect) for each compound. This confirms whether a compound is a full or partial agonist.[5]
-
Protocol 3: In Vivo Cognitive Enhancement Assay (Passive Avoidance)
-
Objective: To assess the ability of the compounds to reverse chemically-induced amnesia, a model for cognitive impairment.[5][7]
-
Methodology:
-
Animal Model: Use rats or mice. Induce a cholinergic deficit and memory impairment by administering scopolamine (a muscarinic antagonist) prior to training.
-
Drug Administration: Administer the test compound (e.g., orally) at various doses prior to the scopolamine injection.
-
Training (Acquisition Trial): Place the animal in the illuminated compartment of a two-chambered apparatus. When it crosses into the dark compartment, deliver a mild, brief foot shock.
-
Testing (Retention Trial): 24 hours later, place the animal back in the illuminated compartment and measure the latency to enter the dark compartment.
-
Data Analysis: A significant increase in step-through latency in the drug-treated group compared to the scopolamine-only group indicates reversal of amnesia and pro-cognitive activity.
-
M1 Receptor Signaling Pathway
The therapeutic effects of 1-oxa-8-azaspiro[4.5]decane derivatives are mediated through the canonical Gq/11 signaling cascade. Understanding this pathway is crucial for appreciating their potential for disease modification.
Caption: Downstream signaling pathway following M1 receptor activation.
Upon agonist binding, the M1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade leads to the activation of downstream kinases and signaling pathways that are thought to upregulate α-secretase activity, shunting APP processing towards the non-amyloidogenic pathway and thereby reducing Aβ production.[3]
Conclusion and Future Directions
Derivatives of 1-oxa-8-azaspiro[4.5]decane represent a well-validated and promising class of M1-selective muscarinic agonists. Through meticulous chemical synthesis and SAR studies, compounds such as YM796 have been identified that exhibit potent central M1 agonistic activity with a clear separation from peripheral M2/M3-mediated side effects.[5][7] This selectivity is key to their potential clinical viability. The ability of these compounds to not only improve cognitive function in preclinical models but also to modulate the underlying pathologies of Alzheimer's disease makes them compelling candidates for further development.
Future research will likely focus on fine-tuning the pharmacokinetic properties of these molecules to ensure optimal brain penetration and duration of action, as well as conducting rigorous clinical trials to validate their efficacy and safety in patient populations.
References
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Wanibuchi, F., Konishi, T., Takanaka, K., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(21), 3213-3223. [Link]
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Birdsall, N. J. M., & Hulme, E. C. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142. [Link]
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Le, A., & Mohiuddin, S. S. (2023). Muscarinic Agonists. In StatPearls. StatPearls Publishing. [Link]
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Birdsall, N. J. M., & Hulme, E. C. (2001). Muscarinic Receptor Agonists and Antagonists. ResearchGate. [Link]
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Li, G., Zhang, L., Wang, M., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. European Journal of Medicinal Chemistry, 200, 112431. [Link]
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Jia, B., Liu, H., Yu, M., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5649-5659. [Link]
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Wanibuchi, F., Takanaka, K., & Hidaka, K. (1992). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. European Journal of Pharmacology, 222(2-3), 229-235. [Link]
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Zhang, X., Jang, B., Yang, Y., et al. (2024). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]
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Wanibuchi, F., Konishi, T., Takanaka, K., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(21), 3224-3230. [Link]
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Gregory, K. J., Sexton, P. M., & Christopoulos, A. (2018). Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators. ACS Chemical Neuroscience, 9(6), 1493-1507. [Link]
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Brandeis, R., Sapir, M., Dachir, S., et al. (1993). AF150(S): a new functionally selective M1 agonist improves cognitive performance in rats. Pharmacology, Biochemistry, and Behavior, 45(4), 879-887. [Link]
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Doods, H. N., Quirion, R., Mihm, G., et al. (1991). Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics. Trends in Pharmacological Sciences, 12, 31-36. [Link]
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Ayaz, M., Sadiq, A., Junaid, M., et al. (2024). Terpenes as Potential Anti-Alzheimer's Disease Agents. Molecules, 29(9), 2118. [Link]
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Synapse. (2025). What are the therapeutic candidates targeting M1?. Patsnap Synapse. [Link]
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Albanese, V., Pedriali, G., Fabbri, M., et al. (2025). Design and synthesis of 1,4,8- triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]
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Fisher, A. (2002). AF150(S) and AF267B - M1 muscarinic agonists as innovative therapies for Alzheimer's disease. ResearchGate. [Link]
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Sauerberg, P., Olesen, P. H., Nielsen, S., et al. (1992). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry, 35(12), 2274-2283. [Link]
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Fisher, A. (2003). Impact of muscarinic agonists for successful therapy of Alzheimer's disease. CNS Drugs, 17(7), 459-468. [Link]
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Fisher, A. (2000). M1 muscarinic agonists as potential disease-modifying agents in Alzheimer's disease. Rationale and perspectives. Annals of the New York Academy of Sciences, 920, 274-281. [Link]
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The Emerging Role of 1-oxa-8-azaspiro[4.5]decane Derivatives in Sigma-1 Receptor Imaging: A Technical Guide
Abstract
The sigma-1 receptor (S1R) has emerged as a crucial biomarker for a spectrum of neurological and oncological diseases, necessitating the development of specific and high-affinity imaging agents for positron emission tomography (PET). This technical guide provides an in-depth exploration of 1-oxa-8-azaspiro[4.5]decane derivatives, a promising class of ligands for S1R imaging. We delve into the molecular rationale for targeting the S1R, the strategic design and synthesis of these spirocyclic compounds, and the detailed methodologies for their radiolabeling and preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to advance the field of molecular imaging.
The Sigma-1 Receptor: A Pluripotent Therapeutic and Imaging Target
The sigma-1 receptor is a unique ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1] Its strategic intracellular position allows it to modulate a diverse array of cellular functions, including calcium signaling, ion channel activity, ER stress responses, and neuronal plasticity.[1][2][3] Dysregulation of S1R function has been implicated in the pathophysiology of numerous disorders, making it a compelling target for both therapeutic intervention and in vivo imaging.
Role in Neurodegenerative Diseases
In the context of neurodegenerative diseases such as Alzheimer's disease (AD), the S1R is believed to play a neuroprotective role. It modulates the processing of amyloid precursor protein and mitigates amyloid-β-induced neurotoxicity.[4] PET imaging studies have revealed a reduction in S1R density in the brains of AD patients, suggesting that S1R could serve as a biomarker for early diagnosis and disease progression.[5]
Involvement in Oncological Processes
The S1R is often overexpressed in various cancer cell lines, where it is involved in tumor cell proliferation, survival, and metastasis.[6] This overexpression presents an opportunity for the development of S1R-targeted radiotracers for tumor imaging and characterization.
The 1-oxa-8-azaspiro[4.5]decane Scaffold: A Privileged Structure for S1R Targeting
The 1-oxa-8-azaspiro[4.5]decane scaffold has been identified as a privileged structure for designing high-affinity and selective S1R ligands. This spirocyclic system offers a rigid framework that can be strategically functionalized to optimize interactions with the S1R binding pocket. The inherent three-dimensionality of the spirocyclic core allows for precise orientation of substituents, enhancing binding affinity and selectivity over the sigma-2 receptor (S2R) and other off-target proteins.[7]
The design of these derivatives often incorporates a substituted benzyl group, which is a common pharmacophore for S1R ligands, attached to the nitrogen of the piperidine ring. The ether oxygen within the spirocyclic system can participate in hydrogen bonding interactions, further stabilizing the ligand-receptor complex.
Synthesis and Radiolabeling of 1-oxa-8-azaspiro[4.5]decane Derivatives
The development of a successful PET imaging agent hinges on efficient and reproducible synthesis and radiolabeling protocols. This section outlines the general synthetic scheme for 1-oxa-8-azaspiro[4.5]decane derivatives and a detailed protocol for their radiolabeling with fluorine-18.
General Synthetic Pathway
The synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives typically begins with commercially available starting materials and involves a multi-step sequence. A representative synthetic route is depicted below. The key steps often include the formation of the spirocyclic core, followed by N-alkylation to introduce the desired pharmacophore.
Caption: General synthetic workflow for 1-oxa-8-azaspiro[4.5]decane derivatives.
Step-by-Step [¹⁸F]Radiolabeling Protocol
The radiolabeling of these derivatives for PET imaging is most commonly achieved through nucleophilic substitution with [¹⁸F]fluoride.[6][8] The following protocol is a representative example for the synthesis of an [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivative from a tosylate precursor.
Materials and Reagents:
-
Tosylate precursor of the 1-oxa-8-azaspiro[4.5]decane derivative
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Semi-preparative HPLC system with a radioactivity detector
Protocol:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Trap the aqueous [¹⁸F]fluoride solution from the cyclotron target onto a pre-conditioned anion exchange cartridge.
-
Elute the trapped [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in a mixture of acetonitrile and water.
-
-
Azeotropic Drying:
-
Heat the reaction vessel under a stream of nitrogen to evaporate the water and acetonitrile, forming the reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. This step is critical for ensuring anhydrous conditions for the subsequent nucleophilic substitution.
-
-
Radiosynthetic Reaction:
-
Dissolve the tosylate precursor (typically 1-2 mg) in anhydrous acetonitrile and add it to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.
-
Seal the reaction vessel and heat at a specified temperature (e.g., 100-120 °C) for a defined time (e.g., 10-15 minutes) to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.
-
-
Purification:
-
After the reaction, quench the mixture with water and inject it onto a semi-preparative HPLC column for purification.
-
Collect the radioactive fraction corresponding to the desired [¹⁸F]-labeled product.
-
-
Formulation:
-
Trap the collected HPLC fraction on a C18 SPE cartridge.
-
Wash the cartridge with water for injection to remove any residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
-
-
Quality Control:
-
Perform analytical HPLC to determine the radiochemical purity and identity of the final product.
-
Measure the molar activity of the radiotracer.
-
Caption: Workflow for the [¹⁸F]radiolabeling of a 1-oxa-8-azaspiro[4.5]decane derivative.
Preclinical Evaluation: From In Vitro Binding to In Vivo Imaging
A rigorous preclinical evaluation is essential to validate the potential of a new radiotracer. This involves a series of in vitro and in vivo experiments to characterize its binding properties, pharmacokinetics, and imaging performance.
In Vitro Binding Assays
In vitro binding assays are performed to determine the affinity and selectivity of the synthesized compounds for the S1R.
Protocol for S1R Competition Binding Assay:
-
Membrane Preparation:
-
Homogenize tissues known to express S1R (e.g., guinea pig brain) in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes and resuspend them in fresh buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a radiolabeled S1R ligand with known high affinity (e.g., -pentazocine), and varying concentrations of the unlabeled test compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known S1R ligand like haloperidol).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
In Vivo Biodistribution Studies
Biodistribution studies in rodents are conducted to assess the uptake and clearance of the radiotracer in various organs, including the brain.
Protocol for Murine Biodistribution Study:
-
Animal Preparation:
-
Use healthy, age-matched rodents (e.g., ICR mice).
-
-
Radiotracer Administration:
-
Inject a known amount of the [¹⁸F]-labeled compound intravenously via the tail vein.
-
-
Tissue Harvesting:
-
At various time points post-injection (e.g., 2, 15, 30, and 60 minutes), euthanize the animals.
-
Dissect and collect major organs and tissues (e.g., brain, heart, lungs, liver, kidneys, muscle, bone, and blood).
-
-
Radioactivity Measurement:
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
For brain uptake, calculate the brain-to-blood ratio to assess the tracer's ability to cross the blood-brain barrier and its retention in the brain relative to the periphery.
-
PET Imaging Studies
Small-animal PET imaging is performed to visualize the in vivo distribution of the radiotracer and to confirm its specific binding to S1R in the brain.
Protocol for Rodent PET Imaging:
-
Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane) and place it on the scanner bed.
-
Maintain the animal's body temperature throughout the scan.
-
-
Radiotracer Injection:
-
Administer a bolus injection of the [¹⁸F]-labeled tracer via a tail vein catheter.
-
-
Dynamic PET Scan:
-
Acquire dynamic PET data for a specified duration (e.g., 60 minutes) immediately following the injection.
-
-
Blocking Studies (for specificity):
-
In a separate cohort of animals, pre-treat with a known S1R ligand (e.g., SA4503) at a dose sufficient to block the receptors before injecting the radiotracer.
-
A significant reduction in brain uptake in the pre-treated animals compared to the baseline scan indicates specific binding to S1R.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images using an appropriate algorithm.
-
Draw regions of interest (ROIs) on the images corresponding to S1R-rich brain areas (e.g., hippocampus, cortex) and a reference region with low S1R density (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI and calculate the standardized uptake value (SUV) or the distribution volume ratio (DVR) to quantify tracer uptake and binding.
-
Data Interpretation and Future Directions
The successful development of a 1-oxa-8-azaspiro[4.5]decane-based PET tracer for S1R imaging is contingent on achieving a balance of several key properties.
Table 1: Key Performance Indicators for 1-oxa-8-azaspiro[4.5]decane Derivatives as S1R PET Tracers
| Parameter | Desired Range/Characteristic | Rationale |
| S1R Binding Affinity (Kᵢ) | 0.1 - 10 nM | High affinity is required for a strong signal, but excessively high affinity can lead to slow kinetics.[6][8] |
| Selectivity (S2R Kᵢ / S1R Kᵢ) | > 20-fold | High selectivity is crucial to ensure that the PET signal originates specifically from the S1R.[8] |
| Radiochemical Yield (RCY) | > 10% (decay-corrected) | A high and reproducible RCY is necessary for routine clinical production. |
| Molar Activity (Aₘ) | > 74 GBq/µmol | High molar activity is important to minimize pharmacological effects and to avoid receptor saturation. |
| Brain Uptake (%ID/g at 2 min) | > 1.5 %ID/g | Sufficient brain penetration is a prerequisite for a CNS imaging agent.[8] |
| Brain-to-Blood Ratio | > 2 at later time points | A high brain-to-blood ratio indicates good retention in the target tissue and clearance from the periphery, leading to high-contrast images.[8] |
| Metabolic Stability | Minimal brain-penetrant radiometabolites | The formation of radiometabolites that can enter the brain complicates the quantification of the PET signal. |
The data obtained from the preclinical evaluation of novel 1-oxa-8-azaspiro[4.5]decane derivatives will guide further structural modifications to optimize their imaging properties. The ultimate goal is to develop a tracer with high affinity and selectivity, favorable pharmacokinetics, and low metabolism, which can be translated into clinical use for the early diagnosis, monitoring of disease progression, and assessment of therapeutic response in patients with S1R-related pathologies.
Conclusion
The 1-oxa-8-azaspiro[4.5]decane scaffold represents a highly promising platform for the development of novel PET radioligands for imaging the sigma-1 receptor. The insights and protocols presented in this technical guide provide a comprehensive framework for researchers to design, synthesize, and evaluate these compounds. The continued exploration of this chemical space holds the potential to deliver a clinically viable S1R imaging agent, which would be a valuable tool in the fight against a range of debilitating neurological and oncological diseases.
References
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
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Ishikawa, M., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]
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Nikolaou, A., et al. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2022(2), M1389. [Link]
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Barkov, A. Y., et al. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Russian Chemical Bulletin, 69(10), 2017-2019. [Link]
-
Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5807-5819. [Link]
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Kourrich, S., et al. (2012). Sigma-1 receptors: amplifiers of neurodegeneration and neuroprotection. Frontiers in Neuroscience, 6, 186. [Link]
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Mishina, M., et al. (2012). High-resolution mapping of sigma1 receptors in the human brain using PET and [11C]SA4503. Journal of Cerebral Blood Flow & Metabolism, 32(10), 1949-1959. [Link]
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Weng, C. C., et al. (2021). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(16), 8887. [Link]
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Abate, C., et al. (2021). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Pharmaceuticals, 14(10), 1013. [Link]
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Mirfeizi, M., et al. (2011). Optimizing Experimental Protocols for Quantitative Behavioral Imaging with 18F-FDG in Rodents. Journal of Nuclear Medicine, 52(4), 625-632. [Link]
-
Katic, M., & S.D. Kogen (2020). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 14, 599. [Link]
-
Al-Ghananeem, A. M., et al. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience. [Link]
-
Wager, T. T., et al. (2023). A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging: A New Clinical Molecular Imaging Method to Identify Peripheral Pain Generators in Patients with Chronic Pain. Journal of Visualized Experiments, (199), e65715. [Link]
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Feher, A., et al. (2012). Association between a variant of the sigma-1 receptor gene and Alzheimer's disease. Neuroscience Letters, 515(1), 89-92. [Link]
-
Ishiwata, K., & M. Senda (2016). PET Imaging of Sigma1 Receptors. Radiology Key. [Link]
-
Lee, H., et al. (2025). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 182, 111437. [Link]
-
Wang, H., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. European Journal of Medicinal Chemistry, 235, 114292. [Link]
-
Zhang, X., et al. (2025). Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. Advanced Synthesis & Catalysis. [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 8. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Multi-Step Synthesis of 1-Oxa-8-azaspiro[4.5]decane Hemioxalate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-oxa-8-azaspiro[4.5]decane moiety is a key structural motif in modern medicinal chemistry. As a saturated heterocyclic system, it offers a desirable three-dimensional geometry that can lead to improved potency, selectivity, and physicochemical properties compared to flat, aromatic structures.[1] Spirocyclic piperidines, in particular, are of significant interest as they are found in numerous natural products and FDA-approved drugs.[2] This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Oxa-8-azaspiro[4.5]decane, culminating in its isolation as a stable and crystalline hemioxalate salt. The guide details the underlying chemical principles, key experimental considerations, and characterization of intermediates, ensuring a reproducible and scalable process for research and drug development applications.
Introduction: The Strategic Value of Spirocyclic Scaffolds
In drug discovery, moving beyond flat, sp²-rich molecules is a critical strategy for exploring new chemical space and developing novel intellectual property.[1] Spirocyclic scaffolds, which contain two rings connected by a single common atom, enforce a rigid, three-dimensional conformation. This structural rigidity can enhance binding affinity to protein targets by reducing the entropic penalty upon binding. The 1-oxa-8-azaspiro[4.5]decane core, combining a piperidine ring with a tetrahydrofuran ring, has been explored for its utility in developing ligands for various biological targets, including muscarinic and sigma-1 receptors.[3][4]
This protocol outlines a robust and logical synthetic sequence starting from the commercially available N-Boc-4-piperidone. The strategy involves:
-
Carbon-Carbon Bond Formation: Introduction of a two-carbon side chain at the 4-position of the piperidine ring.
-
Functional Group Interconversion: Reduction of an ester to a primary alcohol, creating a diol precursor.
-
Intramolecular Cyclization: Acid-catalyzed dehydration to form the spirocyclic tetrahydrofuran ring.
-
Deprotection and Salt Formation: Removal of the Boc protecting group and conversion of the resulting free base to its crystalline hemioxalate salt for improved handling and stability.
Overall Synthetic Scheme
The complete four-step synthesis is illustrated below, transforming a simple piperidone derivative into the target spirocyclic amine salt.
Figure 1: Overall workflow for the synthesis of 1-Oxa-8-azaspiro[4.5]decane Hemioxalate.
Part 1: Synthesis of the Protected Spirocycle Intermediate
This section covers the first three steps of the synthesis, converting N-Boc-4-piperidone into the protected spirocyclic core.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| N-(tert-Butoxycarbonyl)-4-piperidone | ≥98% | Sigma-Aldrich |
| Ethyl bromoacetate | ≥98% | Sigma-Aldrich |
| Zinc dust (<10 micron) | Reagent Grade | Sigma-Aldrich |
| Iodine | ACS Reagent | Fisher Scientific |
| Lithium aluminum hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | ≥98.5% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | Lab Prepared |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | Lab Prepared |
| Brine | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich |
Step-by-Step Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
-
Rationale: This step utilizes the Reformatsky reaction, a classic method for C-C bond formation. Zinc metal inserts into the carbon-bromine bond of ethyl bromoacetate to form an organozinc nucleophile (a zinc enolate), which then adds to the ketone of N-Boc-4-piperidone. This method is chosen for its high yield and tolerance of the ester functional group.
-
Zinc Activation: To a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (1.2 eq). Add a small crystal of iodine and gently warm the flask with a heat gun under a nitrogen stream until the purple iodine vapor dissipates. This process activates the zinc surface. Allow the flask to cool to room temperature.
-
Reaction Setup: Add anhydrous THF (150 mL) to the flask. In a separate, dry dropping funnel, prepare a solution of N-Boc-4-piperidone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF (50 mL).
-
Initiation and Reaction: Add approximately 10% of the solution from the dropping funnel to the stirred zinc suspension. The reaction mixture should become warm, and the brown color of the activated zinc should fade. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 20-40% ethyl acetate in hexanes. Combine the product-containing fractions and concentrate to afford the title compound as a colorless to pale yellow oil.
Step 2: Synthesis of tert-butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing the ester to a primary alcohol. It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water. The reaction is performed at 0 °C to control its exothermicity.
-
Reaction Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add a solution of the ester from Step 1 (1.0 eq) in anhydrous THF (100 mL). Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add LiAlH₄ solution (1.0 M in THF, 2.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC until all starting material is consumed.
-
Workup (Fieser Method): Cool the reaction to 0 °C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X = grams of LiAlH₄ used. A granular white precipitate should form.
-
Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the diol as a white solid or thick oil, which is often used in the next step without further purification.
Step 3: Synthesis of tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate
-
Rationale: This is an acid-catalyzed intramolecular SN2 reaction (dehydration/etherification). The p-TsOH protonates one of the hydroxyl groups, converting it into a good leaving group (water). The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon and displacing water to form the tetrahydrofuran ring. A Dean-Stark apparatus is essential to drive the reaction to completion by removing the water byproduct from the reaction mixture, thereby shifting the equilibrium according to Le Châtelier's principle.
-
Reaction Setup: To a 500 mL round-bottom flask, add the diol from Step 2 (1.0 eq), toluene (250 mL), and p-TsOH monohydrate (0.1 eq).
-
Cyclization: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and continue heating for 6-8 hours, or until water is no longer collected in the Dean-Stark trap.
-
Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with 10-20% ethyl acetate in hexanes) to yield the protected spirocycle as a colorless oil or a low-melting solid.
Part 2: Deprotection and Hemioxalate Salt Formation
This final stage removes the protecting group to unmask the reactive piperidine nitrogen and converts the free base into a stable, crystalline salt.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| Protected Spirocycle | (From Part 1) | - |
| Hydrochloric Acid | 4.0 M in 1,4-Dioxane | Sigma-Aldrich |
| Oxalic Acid (anhydrous) | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Isopropanol (IPA) | ACS Grade | VWR |
| Diethyl ether (Et₂O) | ACS Grade | Fisher Scientific |
Step-by-Step Experimental Protocol
Step 4: Deprotection of the Boc Group to yield 1-Oxa-8-azaspiro[4.5]decane
-
Rationale: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group that is stable to many reaction conditions but is readily cleaved under strong acidic conditions.[5][6] 4M HCl in dioxane is a common and effective reagent for this transformation. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation (which forms isobutylene) and CO₂, liberating the free amine.[7]
Figure 2: Simplified mechanism of acid-catalyzed Boc deprotection.
-
Reaction Setup: Dissolve the protected spirocycle from Part 1 (1.0 eq) in a minimal amount of dichloromethane (approx. 2 mL per gram of substrate) in a round-bottom flask.
-
Deprotection: Add 4.0 M HCl in dioxane (5.0 eq) to the solution at room temperature. Effervescence (CO₂ evolution) should be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor by TLC or LC-MS until the starting material is completely consumed.
-
Isolation of Free Base: Concentrate the reaction mixture under reduced pressure. To the resulting residue, add 10% aqueous NaOH solution until the pH is >12.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the free base can be volatile) to obtain 1-Oxa-8-azaspiro[4.5]decane as an oil.
Step 5: Formation of this compound
-
Rationale: Converting the free base amine, which is often an oil and can be hygroscopic, into a salt provides a stable, crystalline, and easy-to-handle solid. An oxalate salt is chosen for its reliable crystallinity.[8] A hemioxalate salt, with a 2:1 amine-to-acid ratio, is formed by using precisely 0.5 equivalents of oxalic acid.
-
Salt Formation: Dissolve the free base from Step 4 (1.0 eq) in isopropanol (IPA, approx. 10 mL per gram of amine).
-
In a separate flask, dissolve anhydrous oxalic acid (0.5 eq) in a minimal amount of warm IPA.
-
Add the oxalic acid solution dropwise to the stirred amine solution at room temperature. A white precipitate should form almost immediately.
-
Continue stirring the suspension at room temperature for 1 hour, then cool in an ice bath for an additional 30 minutes to maximize precipitation.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold IPA, followed by a generous amount of cold diethyl ether.
-
Dry the solid under high vacuum to a constant weight to afford this compound as a fine white crystalline solid.
Data Summary and Troubleshooting
Expected Yields and Characterization
| Compound | Step | Typical Yield | Appearance | Key Analytical Data (Expected) |
| tert-butyl 4-(2-ethoxy-2-oxoethyl)... | 1 | 75-85% | Colorless Oil | ¹H NMR, ¹³C NMR, HRMS consistent with structure |
| tert-butyl 4-(2-hydroxyethyl)... | 2 | 90-98% | White Solid | Disappearance of ester peaks in IR/NMR; HRMS consistent |
| tert-butyl 1-oxa-8-azaspiro[4.5]... | 3 | 80-90% | Colorless Oil | ¹H NMR shows characteristic spirocyclic protons; HRMS consistent |
| This compound | 4-5 | 85-95% | White Crystalline Solid | ¹H NMR, ¹³C NMR, HRMS, Melting Point, Elemental Analysis |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low yield in Reformatsky | Inactive zinc surface; presence of moisture. | Ensure zinc is freshly activated. Use strictly anhydrous solvents and glassware under an inert atmosphere. |
| Step 3: Incomplete cyclization | Insufficient heating/time; water not fully removed. | Ensure the reaction is at a vigorous reflux. Check that the Dean-Stark trap is filling. Add more p-TsOH if needed. |
| Step 4: Incomplete Boc deprotection | Insufficient acid or reaction time. | Add more HCl/dioxane solution. Monitor reaction by LC-MS until completion.[9] |
| Step 5: Product oils out | Impurities present; incorrect solvent. | Purify the free base by chromatography before salt formation. Try a different solvent system like Ethanol/Ether.[10] |
References
-
McDonnell, M. E., et al. (2010). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central. Available at: [Link]
-
Smith, L. et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Shaaban, M. R., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]
-
MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available at: [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Available at: [Link]
-
Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]
-
ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Available at: [Link]
-
Onishi, T., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Available at: [Link]
-
Sciencemadness.org. (2009). Forming oxalate salts of amines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
Science Publishing Group. (n.d.). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]
-
White Rose Research Online. (2018). Strategies for the Synthesis of Spiropiperidines. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]
-
ResearchGate. (2015). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Available at: [Link]
-
National Institutes of Health. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
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Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]
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Application Notes and Protocols for 1-Oxa-8-azaspiro[4.5]decane Hemioxalate in Drug Discovery and Development
Introduction: The Significance of the 1-Oxa-8-azaspiro[4.5]decane Scaffold
The 1-oxa-8-azaspiro[4.5]decane core is a privileged heterocyclic scaffold in medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a tetrahydrofuran and a piperidine ring, provides a unique conformational rigidity that is highly advantageous for designing selective ligands for various biological targets. This structural feature allows for precise spatial orientation of substituents, enabling enhanced binding affinity and specificity, which are critical parameters in modern drug design. Derivatives of this scaffold have shown significant promise as M1 muscarinic agonists for potential Alzheimer's treatment and as high-affinity ligands for sigma-1 receptors, which are implicated in a range of neurological disorders.[1][2] The hemioxalate salt form of 1-Oxa-8-azaspiro[4.5]decane offers improved handling properties, such as crystallinity and stability, making it a preferred form for research and development.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for utilizing 1-Oxa-8-azaspiro[4.5]decane hemioxalate. The protocols detailed below are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C18H32N2O6 | [3] |
| Molecular Weight | 372.45 g/mol | [3] |
| CAS Number | 1523606-45-2 | [3] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥97% | [3] |
| Storage | Room temperature, protected from light and moisture | [3][4] |
Health and Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5][6] Avoid contact with skin and eyes.[5][6]
-
Oxalic Acid Hazard: The hemioxalate salt contains oxalic acid, which is toxic if ingested and can cause severe eye and skin irritation.[7] In case of contact, rinse the affected area thoroughly with water.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
Protocol 1: Preparation of the Free Amine from this compound
For many synthetic applications, the free amine form of the spirocycle is required. The following protocol describes a standard basification and extraction procedure to isolate the free amine from its hemioxalate salt.
Rationale: The hemioxalate salt is an acid-base salt. By treating it with a base, the acidic proton on the piperidine nitrogen is removed, regenerating the free amine. The choice of a biphasic system (aqueous and organic) allows for the separation of the water-soluble oxalate salt from the organic-soluble free amine.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of deionized water.
-
Basification: Cool the solution in an ice bath and slowly add 1 M NaOH solution dropwise while stirring until the pH of the solution is >10 (confirm with pH paper).
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with DCM or EtOAc (3 x 20 mL).
-
Drying: Combine the organic layers and dry over anhydrous Na2SO4 or MgSO4.
-
Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the free amine, which is typically an oil or a low-melting solid.
Workflow for Free Amine Preparation
Caption: Workflow for the preparation of the free amine.
Protocol 2: General Procedure for N-Alkylation
The secondary amine of the piperidine ring is a key functional handle for derivatization. N-alkylation is a common reaction to introduce various substituents, which is crucial for structure-activity relationship (SAR) studies.
Rationale: This protocol describes a standard reductive amination procedure. The reaction of the secondary amine with an aldehyde or ketone forms a transient iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to yield the N-alkylated product. This one-pot procedure is generally high-yielding and avoids the use of more hazardous alkyl halides.
Materials:
-
1-Oxa-8-azaspiro[4.5]decane (free amine from Protocol 1)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
Procedure:
-
Reaction Setup: To a solution of the free amine (1.0 eq) in DCM or DCE, add the aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is often exothermic, so maintain the temperature below 30 °C.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench by the slow addition of saturated NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
N-Alkylation Workflow
Caption: General workflow for N-alkylation.
Applications in Drug Discovery
The 1-Oxa-8-azaspiro[4.5]decane scaffold is a versatile building block for synthesizing libraries of compounds for screening against various biological targets.
-
Sigma-1 Receptor Ligands: Derivatives of this scaffold have been synthesized and evaluated as selective σ1 receptor ligands.[1] These ligands have potential applications in the development of PET imaging agents for neurodegenerative diseases and tumors.[8]
-
M1 Muscarinic Agonists: The scaffold has been utilized to design M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[2]
-
KRAS-G12D Inhibitors: The related 1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffold has been used to develop potent inhibitors of the KRAS-G12D oncoprotein, highlighting the broader utility of spirocyclic structures in cancer therapy.[9]
Conclusion
This compound is a valuable and versatile chemical entity for drug discovery and development. Its unique three-dimensional structure provides a solid foundation for the design of potent and selective ligands. The protocols outlined in this application note provide a practical guide for the effective use of this compound in a research setting. By understanding the principles behind each experimental step, researchers can confidently incorporate this scaffold into their synthetic strategies to explore new chemical space and develop novel therapeutic agents.
References
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1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. (2025). Computers in Biology and Medicine. Retrieved January 22, 2026, from [Link]
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1-Oxa-4-thiaspiro[4.5]decane. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). Bioorganic & Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
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(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
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1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
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SAFETY DATA SHEET OXALIC ACID. (n.d.). Ecolab. Retrieved January 22, 2026, from [Link]
-
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Probing the Sigma-1 Receptor: A Guide to In Vitro Characterization of 1-Oxa-8-azaspiro[4.5]decane Hemioxalate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The sigma-1 receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum, has emerged as a significant therapeutic target for a spectrum of neurological disorders.[1][2] Compounds based on the 1-oxa-8-azaspiro[4.5]decane scaffold have demonstrated high-affinity binding to the S1R, marking them as promising candidates for further investigation.[3][4] This guide provides a comprehensive, technically detailed protocol for establishing a robust in vitro radioligand binding assay to determine the affinity of 1-Oxa-8-azaspiro[4.5]decane hemioxalate for the human sigma-1 receptor. Beyond a mere recitation of steps, this document elucidates the scientific rationale behind the protocol design, emphasizing the creation of a self-validating system to ensure data integrity and reproducibility.
The Scientific Imperative: Why a Binding Assay?
Before delving into functional consequences, the initial and most critical step in characterizing a novel compound is to quantify its direct interaction with the intended target. A competitive radioligand binding assay serves this purpose by measuring the affinity of a test compound (the "competitor," in this case, this compound) for a receptor by assessing its ability to displace a radiolabeled ligand with a known, high affinity for the same receptor.[5][6] The resulting data, expressed as the inhibition constant (Kᵢ), provides a quantitative measure of the compound's potency at the molecular level. This is a foundational piece of data for any drug discovery program, guiding structure-activity relationship (SAR) studies and informing dose selection for subsequent functional assays.[7]
Assay Architecture: A Self-Validating System
The trustworthiness of experimental data hinges on the integrity of the assay design. A robust assay is a self-validating system, incorporating controls that continuously monitor its performance. The protocol outlined below is designed with this principle at its core.
Key Components of the Assay System:
| Component | Description & Rationale |
| Receptor Source | Membrane homogenates from cells or tissues expressing the sigma-1 receptor (e.g., guinea pig liver membranes are a classic source due to high receptor density).[5] The consistency of this biological material is paramount for reproducibility. |
| Radioligand | [³H]-(+)-pentazocine is a selective and high-affinity radioligand for the S1R, making it an excellent tool for competitive binding assays.[5][8] Its concentration is kept at or below its dissociation constant (Kₔ) to ensure that the assay is sensitive to competition from the test compound. |
| Test Compound | This compound, prepared in a serial dilution to assess its concentration-dependent displacement of the radioligand. |
| Non-Specific Binding (NSB) Control | A high concentration (typically 10 µM) of a non-radiolabeled, high-affinity ligand, such as Haloperidol, is used to saturate all specific binding sites.[8] Any remaining radioactivity is considered non-specific binding to the filter, membrane, or other assay components. |
| Positive Control | A known S1R ligand with a well-defined Kᵢ should be run in parallel to confirm that the assay is performing within expected parameters. |
Experimental Protocol: Radioligand Binding Assay
This protocol details a competitive binding assay in a 96-well format.
Materials and Reagents
| Reagent | Example Supplier | Purpose |
| This compound | - | Test Compound |
| [³H]-(+)-pentazocine | PerkinElmer | Radioligand |
| Haloperidol | Sigma-Aldrich | Non-Specific Binding Control |
| S1R-expressing membranes | In-house prep or commercial | Receptor Source |
| Tris-HCl (50 mM, pH 7.4) | Thermo Fisher Scientific | Assay Buffer |
| 96-well microplates | Corning | Assay Plate |
| GF/B glass fiber filter mats | Whatman | Separation of bound/free ligand |
| Scintillation Cocktail | PerkinElmer | Detection |
| Cell Harvester | Brandel or PerkinElmer | Filtration |
| Liquid Scintillation Counter | Beckman Coulter or PerkinElmer | Quantification |
Step-by-Step Methodology
-
Preparation of Compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution in 100% DMSO to create a range of concentrations (e.g., from 1 mM down to 10 nM). This intermediate plate will be used to add the compound to the assay plate.
-
The final concentration of DMSO in the assay should be kept constant and low (e.g., ≤ 0.5%) to avoid interference.
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add the components in the specified order. The final assay volume will be 200 µL.
-
| Step | Reagent | Volume (µL) for Total Binding | Volume (µL) for NSB | Volume (µL) for Test Compound |
| 1 | Assay Buffer (50 mM Tris-HCl, pH 7.4) | 130 | 110 | 110 |
| 2 | DMSO (or Buffer with DMSO) | 10 | - | - |
| 3 | Haloperidol (40 µM in Buffer) | - | 20 | - |
| 4 | Test Compound (from dilution plate) | - | - | 20 |
| 5 | [³H]-(+)-pentazocine (in Buffer) | 20 (Final conc. ~15 nM)[8] | 20 (Final conc. ~15 nM) | 20 (Final conc. ~15 nM) |
| 6 | S1R Membranes (in Buffer) | 20 | 20 | 20 |
| Total | 200 | 200 | 200 |
-
Incubation:
-
Seal the plate and incubate for 120 minutes at 37°C to allow the binding reaction to reach equilibrium.[8]
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of the plate through a GF/B glass fiber filter mat (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter spot.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Diagram: Experimental Workflow
Caption: Overview of the radioligand binding assay workflow.
Data Analysis: From Raw Counts to Affinity
The raw CPM data must be transformed into a meaningful measure of affinity (Kᵢ).
Data Transformation Steps:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
-
Calculate Percent Inhibition:
-
For each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)])
-
-
Determine IC₅₀:
-
Plot % Inhibition versus the log[Test Compound] concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
-
Calculate Kᵢ using the Cheng-Prusoff Equation:
-
The IC₅₀ is dependent on the concentration of the radioligand used. To obtain a true measure of affinity (Kᵢ), the Cheng-Prusoff equation is applied.[9][10][11]
-
Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))
-
Where [L] is the concentration of the radioligand ([³H]-(+)-pentazocine).
-
And Kₔ is the dissociation constant of the radioligand for the S1R.
-
-
Diagram: Data Analysis Pathway
Caption: Logical flow for calculating the inhibition constant (Kᵢ) from raw data.
Ensuring Trustworthiness: Assay Validation Metrics
To confirm the validity of the assay and the data it generates, key performance metrics must be evaluated.
-
Signal Window (S/B): The ratio of Total Binding (CPM) / Non-Specific Binding (CPM). A ratio of ≥ 5 is generally considered acceptable for a robust assay.
-
Z'-Factor: This statistical parameter provides a measure of the quality of the assay, taking into account both the dynamic range and the data variation.[12][13][14][15]
-
Z' = 1 - [(3 * (SD_Total + SD_NSB)) / |Mean_Total - Mean_NSB|]
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for high-throughput screening.[12]
-
Beyond Binding: Considerations for Functional Assays
While determining binding affinity is a crucial first step, it does not reveal whether the compound acts as an agonist or an antagonist. Characterizing the functional activity of S1R ligands can be challenging as there are no universally accepted in vitro functional assays.[16][17] However, downstream effects of S1R modulation can be investigated through various cellular assays, such as:
-
Calcium Mobilization Assays: S1R is known to modulate calcium signaling through the IP3 receptor.[1]
-
Neurite Outgrowth Assays: In neuronal cell lines, S1R agonists can promote neurite outgrowth.
-
Modulation of Ion Channels: S1R activation can alter the activity of voltage-gated ion channels.[2]
These more complex assays are the logical next step after confirming high-affinity binding with the protocol described herein.
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Ramirez-Garcia, J. L., et al. (2025). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... ResearchGate. [Link]
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Al-Karawi, D., & Sharma, S. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC medicinal chemistry, 11(9), 973–992. [Link]
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Sittampalam, G. S., et al. (2013). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Xu, J., et al. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Frontiers in Pharmacology, 15, 1424933. [Link]
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
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Wan, L., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 38(13), 2494–2505. [Link]
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Wang, Y., et al. (2021). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Pharmacology, 12, 638848. [Link]
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Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
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Simon, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(23), 7306. [Link]
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PunnettSquare Tools. (n.d.). Z-Factor Calculator. Retrieved January 22, 2026, from [Link]
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Wang, J., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 22(16), 8893. [Link]
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OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Publishing. [Link]
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Horta, B. A. C., et al. (2024). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. European Journal of Medicinal Chemistry, 265, 116086. [Link]
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Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool [Video]. YouTube. [Link]
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Veranex. (2024, September 25). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). [Link]
-
Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of medicinal chemistry, 58(14), 5807–5817. [Link]
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Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
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Leff, P., & Dougall, I. G. (1993). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Trends in pharmacological sciences, 14(4), 110–112. [Link]
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Kosheeka. (2021, August 17). Essentials of In Vitro Assay Development. [Link]
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Tsoleridis, C. A., et al. (2018). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2018(3), M1007. [Link]
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Glamkowski, E. J., et al. (1984). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of medicinal chemistry, 27(9), 1146–1152. [Link]
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The Versatile Scaffold: Applications of 1-Oxa-8-azaspiro[4.5]decane Derivatives in Neuroscience
Introduction: Unveiling the Potential of a Unique Heterocyclic System
In the intricate landscape of neuropharmacology, the quest for novel molecular scaffolds that can selectively interact with key neural targets is paramount. The 1-oxa-8-azaspiro[4.5]decane heterocyclic system has emerged as a promising and versatile backbone for the design of potent and selective ligands for critical receptors implicated in a range of neurological and psychiatric disorders. While the "hemioxalate" salt form of these compounds is primarily utilized to enhance stability and bioavailability for research and potential clinical use, the core spirocyclic structure is the key determinant of their pharmacological activity. This guide provides an in-depth exploration of the applications of 1-oxa-8-azaspiro[4.5]decane derivatives in neuroscience, with a focus on their roles as selective sigma-1 (σ1) receptor ligands and M1 muscarinic acetylcholine receptor agonists. We will delve into the mechanistic underpinnings of these interactions and provide detailed protocols for their investigation in a research setting.
Application I: Probing the Enigmatic Sigma-1 Receptor
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface.[1] Its modulation has been implicated in a plethora of cellular processes crucial for neuronal health, including the regulation of ion channels, neurotransmitter release, and cellular survival pathways.[1] Consequently, ligands that can selectively target the σ1 receptor are invaluable tools for dissecting its physiological roles and exploring its therapeutic potential in conditions ranging from neurodegenerative diseases to psychiatric disorders. Derivatives of 1-oxa-8-azaspiro[4.5]decane have been identified as a chemical class with exceptional affinity and selectivity for the σ1 receptor.[2]
Application Note: 1-Oxa-8-azaspiro[4.5]decane Derivatives as Radiotracers for In Vivo Imaging
A significant application of these compounds lies in their development as positron emission tomography (PET) radiotracers. By incorporating a positron-emitting radionuclide, such as fluorine-18, into the 1-oxa-8-azaspiro[4.5]decane scaffold, researchers can non-invasively visualize and quantify the distribution of σ1 receptors in the living brain. This provides a powerful translational tool for understanding the role of these receptors in disease and for the development of novel therapeutics. The high initial brain uptake and specific accumulation in σ1 receptor-rich regions observed with these radiolabeled derivatives underscore their potential in this domain.[2]
Experimental Protocol: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) and selectivity of a novel 1-oxa-8-azaspiro[4.5]decane derivative for the σ1 receptor versus the σ2 receptor.
Materials:
-
Test compound (1-oxa-8-azaspiro[4.5]decane derivative)
-
Radioligand: [3H]-(+)-pentazocine (for σ1) and [3H]-DTG (for σ2)
-
Membrane preparations from cells expressing human σ1 or σ2 receptors
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding competitor: Haloperidol
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of haloperidol to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Repeat the procedure for the σ2 receptor to determine selectivity.
Data Presentation:
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2 Ki / σ1 Ki) |
| Derivative X | 0.47 | 20.68 | 44 |
| Derivative Y | 12.1 | 24.2 | 2 |
Note: Data presented here is illustrative and based on findings for similar compounds.[2]
Diagram: Sigma-1 Receptor Signaling in Neuroprotection
Caption: Activation of the Sigma-1 receptor by 1-oxa-8-azaspiro[4.5]decane derivatives can lead to neuroprotective effects.
Application II: Targeting the M1 Muscarinic Receptor for Cognitive Enhancement
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor highly expressed in the cerebral cortex and hippocampus, regions critical for learning and memory. Its dysfunction is a key feature of Alzheimer's disease, making it a prime target for therapeutic intervention.[3] Derivatives of 1-oxa-8-azaspiro[4.5]decane have been rationally designed to act as agonists at the M1 receptor, with the goal of restoring cholinergic neurotransmission and alleviating cognitive deficits.[3]
Application Note: Preclinical Assessment of M1 Agonists in Models of Cognitive Impairment
The therapeutic potential of these M1 agonists is evaluated in preclinical animal models that mimic aspects of the cognitive decline seen in Alzheimer's disease. A common approach is to induce a transient cognitive deficit in rodents using a muscarinic antagonist like scopolamine. The ability of a novel 1-oxa-8-azaspiro[4.5]decane derivative to reverse this scopolamine-induced amnesia is a strong indicator of its potential efficacy.[3]
Experimental Protocol: Passive Avoidance Task in Rats
Objective: To assess the ability of a 1-oxa-8-azaspiro[4.5]decane derivative to ameliorate scopolamine-induced memory impairment.
Materials:
-
Adult male rats
-
Passive avoidance apparatus (a two-chambered box with a light and a dark compartment, the latter equipped with an electric grid floor)
-
Test compound (1-oxa-8-azaspiro[4.5]decane derivative)
-
Scopolamine hydrobromide
-
Vehicle (e.g., saline)
Procedure:
-
Acquisition Trial:
-
Place a rat in the light compartment of the apparatus.
-
When the rat enters the dark compartment, deliver a mild, brief electric footshock.
-
The latency to enter the dark compartment is recorded.
-
-
Treatment:
-
Immediately after the acquisition trial, administer the test compound or vehicle.
-
After a set time (e.g., 30 minutes), administer scopolamine or vehicle to all groups.
-
-
Retention Trial (24 hours later):
-
Place the rat back into the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
A maximum cut-off time (e.g., 300 seconds) is typically used.
-
Expected Results:
-
Vehicle + Vehicle: Long step-through latency (good memory).
-
Vehicle + Scopolamine: Short step-through latency (amnesia).
-
Test Compound + Scopolamine: A dose-dependent increase in step-through latency compared to the scopolamine-only group, indicating reversal of amnesia.
Diagram: M1 Muscarinic Receptor Signaling Pathway
Caption: Agonism at the M1 muscarinic receptor by 1-oxa-8-azaspiro[4.5]decane derivatives initiates a signaling cascade that can enhance cognitive function.
Conclusion and Future Directions
The 1-oxa-8-azaspiro[4.5]decane scaffold represents a significant achievement in medicinal chemistry, providing a foundation for the development of highly selective ligands for challenging neuroscience targets. The applications detailed herein for the sigma-1 and M1 muscarinic receptors highlight the versatility of this chemical entity. Future research will likely focus on refining the pharmacokinetic and pharmacodynamic properties of these derivatives to produce clinical candidates for the treatment of a range of devastating neurological and psychiatric conditions. The continued use of these compounds as research tools will undoubtedly shed further light on the complex roles of their respective targets in brain function and disease.
References
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Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link][2]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link][3]
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(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]
-
Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed. [Link]
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Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... ResearchGate. [Link]
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triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife. [Link]
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Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. MDPI. [Link]
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Old Drugs as New Treatments for Neurodegenerative Diseases. MDPI. [Link]
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Oxidative Stress in Neurodegenerative Diseases. PubMed Central. [Link]
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Neurodegenerative diseases and oxidative stress. PubMed. [Link]
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Application Notes & Protocols: Leveraging 1-Oxa-8-azaspiro[4.5]decane Hemioxalate in Modern Drug Discovery
I. Introduction: The Strategic Value of the 1-Oxa-8-azaspiro[4.5]decane Scaffold
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Spirocyclic scaffolds have emerged as a powerful class of building blocks, prized for their inherent three-dimensionality.[1] The 1-Oxa-8-azaspiro[4.5]decane core, a privileged heterocyclic motif, represents a significant advancement in this area.[2][3] Its rigid, sp³-rich structure allows for precise vectoral projection of substituents into three-dimensional space, facilitating optimal interactions with biological targets and often leading to enhanced potency and selectivity compared to flatter, aromatic systems.[1][4]
The incorporation of a spiro-center increases molecular rigidity and reduces the number of freely rotatable bonds, which can improve the pharmacokinetic profile of a drug candidate.[4] This guide focuses on the hemioxalate salt of the parent amine. This salt form is frequently utilized to enhance the solid-state properties of the molecule, such as crystallinity, stability, and aqueous solubility, which are critical for reliable handling and formulation in a research setting.
This document serves as a technical guide for researchers, providing foundational knowledge and actionable protocols for integrating 1-Oxa-8-azaspiro[4.5]decane hemioxalate and its derivatives into drug discovery campaigns, from initial handling to advanced biological characterization.
II. Compound Properties, Handling, and Solution Preparation
The hemioxalate salt of 1-Oxa-8-azaspiro[4.5]decane is typically a stable, crystalline solid, making it amenable to standard laboratory procedures. However, proper handling is crucial for experimental reproducibility.
A. Physicochemical Data Summary
| Property | Description | Rationale & Handling Notes |
| Appearance | White to off-white crystalline powder. | Visual inspection is the first quality control step. |
| Formulation | Hemioxalate salt (2:1 amine to oxalic acid). | Oxalate salts of amines are often crystalline solids, improving handling over the freebase which may be an oil.[5] |
| Solubility | Soluble in water and polar organic solvents like DMSO and methanol. | For biological assays, DMSO is the preferred solvent for initial stock solutions. Aqueous buffers are used for final dilutions. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[6][7] | Amine salts can be hygroscopic; moisture can affect weighing accuracy and compound stability.[8] |
| Stability | Generally stable under recommended storage conditions. Avoid strong oxidizing agents.[6][7] | The oxalate moiety is a reducing agent and can react with strong oxidizers. |
B. Protocol 1: Preparation of Master Stock Solutions
Scientist's Note: Accurate stock solution preparation is the bedrock of reliable quantitative biological data. Using a high-purity solvent like anhydrous DMSO minimizes the introduction of water, which can be critical as some amine salts are hygroscopic.[8] This protocol ensures the creation of a stable, high-concentration stock for serial dilutions.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Sterile, RNase/DNase-free polypropylene microcentrifuge tubes
Procedure:
-
Pre-Equilibration: Allow the container of this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: Tare a sterile amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of the compound (e.g., 5-10 mg) into the vial. Record the exact mass.
-
Solvent Addition: Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Using a calibrated micropipette, add the calculated volume of DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no particulates remain.
-
Aliquoting & Storage: Aliquot the master stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles, which can degrade the compound over time.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. For immediate use, a working stock can be kept at 4°C for a limited time (validated on a case-by-case basis).
III. Key Therapeutic Applications & Experimental Workflows
Derivatives of the 1-Oxa-8-azaspiro[4.5]decane scaffold have shown significant promise as modulators of key protein targets implicated in a range of diseases.
-
Sigma-1 (σ1) Receptor Ligands: This scaffold is a key component in compounds designed with high affinity and selectivity for the σ1 receptor, a unique intracellular chaperone protein. These ligands are being investigated for neurodegenerative disorders and as PET imaging agents for tumors.[9][10]
-
Muscarinic M1 Receptor Agonists: The scaffold has been successfully incorporated into potent M1 muscarinic agonists, which are being explored for the symptomatic treatment of Alzheimer's disease.[11]
-
Broader CNS & Other Applications: The parent spiropiperidine class is a cornerstone in drugs targeting the central nervous system (CNS), as well as cardiovascular and antiviral agents.[4][12]
A. Experimental Workflow for a Novel Derivative
The following diagram illustrates a logical workflow for characterizing a novel derivative of 1-Oxa-8-azaspiro[4.5]decane.
Caption: Drug discovery workflow for a novel compound.
IV. Core Experimental Protocols
The following protocols provide step-by-step methodologies for key in vitro assays.
A. Protocol 2: Target Binding Assay - Radioligand Displacement for σ1 Receptor
Scientist's Note: This assay quantifies the affinity of a test compound for its target by measuring its ability to displace a known high-affinity radioligand. The use of a non-specific binding control (an excess of a known, non-radioactive ligand) is critical to distinguish specific target binding from non-specific interactions with the membrane or filter. This protocol is adapted for the σ1 receptor, a common target for this scaffold.[10]
Materials:
-
Test Compound (Derivative of 1-Oxa-8-azaspiro[4.5]decane)
-
Membrane preparation from cells expressing human σ1 receptor
-
Radioligand: [³H]-(+)-pentazocine
-
Non-specific binding control: Haloperidol (10 µM final concentration)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution series of the test compound in the assay buffer. Typically, this ranges from 100 µM to 0.1 nM in half-log increments.
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order:
-
Total Binding Wells: 50 µL Assay Buffer
-
Non-Specific Binding (NSB) Wells: 50 µL of 10 µM Haloperidol solution
-
Test Compound Wells: 50 µL of each concentration from the serial dilution
-
-
Radioligand Addition: Add 50 µL of [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 2-5 nM) to all wells.
-
Membrane Addition: Add 100 µL of the σ1 receptor membrane preparation (e.g., 20-50 µg protein per well) to all wells to initiate the binding reaction. The total assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 120 minutes with gentle shaking to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the 96-well filter plate using a cell harvester. Wash each well 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. Protocol 3: General Cytotoxicity Screening - MTT Assay
Scientist's Note: The MTT assay is a colorimetric method used to assess cell viability.[13][14] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[14] This assay serves as an essential primary screen to flag compounds with overt toxicity early in the discovery process or to identify compounds with potential anticancer activity.[15][16]
Materials:
-
Human cancer cell line (e.g., HeLa or A549)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours.[14] During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals.[14] Add 150 µL of DMSO to each well to dissolve the crystals.[14] Gently pipette to ensure complete solubilization.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100 .
-
Plot % Viability against the log concentration of the compound and fit the curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
C. Protocol 4: Cellular Functional Assay - M1 Muscarinic Receptor Activation
Scientist's Note: The M1 muscarinic receptor is a Gq-coupled GPCR.[11] Its activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes PIP₂ into IP₃ and DAG. IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This protocol uses a fluorescent Ca²⁺ indicator to measure this downstream effect, providing a direct readout of receptor activation (agonism).
Caption: Simplified M1 muscarinic receptor signaling pathway.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Fluorescent Ca²⁺ indicator dye kit (e.g., Fluo-4 AM or Calcium-6).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Positive control agonist (e.g., Carbachol).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the M1-expressing cells into a black-walled, clear-bottom 96-well or 384-well plate. Incubate for 24 hours to form a confluent monolayer.
-
Dye Loading: Prepare the Ca²⁺ indicator dye solution according to the manufacturer's instructions. Remove the growth medium from the cells and add 100 µL of the dye solution.
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for dye de-esterification.
-
Compound Plate Preparation: In a separate plate, prepare 4x or 5x final concentration serial dilutions of the test compound and the positive control (Carbachol).
-
Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to read fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) every 1-2 seconds.
-
Compound Addition: After establishing a stable baseline reading for 15-20 seconds, the instrument's injector will automatically add 25 µL from the compound plate to the cell plate.
-
Data Collection: Continue recording the fluorescence signal for 2-3 minutes to capture the peak calcium response and its subsequent decay.
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline intensity.
-
Plot the response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to elicit 50% of the maximal response) and the Emax (maximum effect) relative to the positive control.
-
V. Conclusion
The 1-Oxa-8-azaspiro[4.5]decane scaffold is a validated and highly valuable starting point for the discovery of new therapeutics, particularly in the CNS space. Its unique three-dimensional structure provides a rigid framework for developing potent and selective modulators of challenging targets like GPCRs and intracellular chaperone proteins. By employing the systematic workflows and robust protocols detailed in this guide, researchers can effectively handle this chemical class, characterize its biological activity, and accelerate the progression of novel derivatives through the drug discovery pipeline.
VI. References
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Ramirez-Garcia, J. L., et al. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... ResearchGate. Available at: [Link]
-
Zhang, J., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]
-
Nikolaou, A., et al. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Wanibuchi, F., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
(n.d.). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed. Available at: [Link]
-
Kumar, A., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS. Available at: [Link]
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Wang, J., et al. (2017). Drug target identification using an iTRAQ-based quantitative chemical proteomics approach—based on a target profiling study of andrographolide. Methods in Enzymology. Available at: [Link]
-
Tran, V., et al. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Journal of Visualized Experiments. Available at: [Link]
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Shaik, S. M., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & Medicinal Chemistry. Available at: [Link]
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APL. (n.d.). Amines Purification - HSAS Removal Unit (RU). Available at: [Link]
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Alhamhoom, Y., et al. (2022). Identification of novel drug targets and small molecule discovery for MRSA infections. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
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Vitale, R., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]
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(n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]
-
(2009). Forming oxalate salts of amines. Sciencemadness.org. Available at: [Link]
-
Las-Vazquez, M. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
(n.d.). Green Synthesis of Spiro Compounds with Potential Anticancer Activity... MDPI. Available at: [Link]
-
Tran, V., et al. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. PubMed. Available at: [Link]
-
(n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]
-
Google Patents. (n.d.). US2857424A - Preparation of oxalic acid salts of phenylene diamines. Available at:
-
(n.d.). Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. ResearchGate. Available at: [Link]
-
(n.d.). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores... MDPI. Available at: [Link]
-
Hart, G. W. (2010). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]
-
(n.d.). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. Available at: [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]
-
(n.d.). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. Available at: [Link]
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- 15. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted [mdpi.com]
- 16. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1-Oxa-8-azaspiro[4.5]decane Hemioxalate Using Chromatographic Techniques
Abstract
This document provides detailed protocols for the quantitative analysis of 1-Oxa-8-azaspiro[4.5]decane hemioxalate, a key intermediate in pharmaceutical development. Two primary analytical methods are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies, experimental rationale, and validation considerations to ensure data integrity and regulatory compliance.
Introduction: The Significance of this compound Quantification
1-Oxa-8-azaspiro[4.5]decane and its derivatives are crucial building blocks in the synthesis of various pharmacologically active molecules, including agonists for muscarinic receptors and ligands for sigma-1 receptors.[1][2] The hemioxalate salt form of this spirocyclic compound is often utilized to improve its stability and handling properties. Accurate and precise quantification of this compound is paramount throughout the drug development lifecycle. It ensures the purity of starting materials, enables accurate dosage formulation, and is critical for pharmacokinetic and metabolic studies.
This application note details two robust and validated analytical methods for the quantification of this compound in various sample matrices. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
-
Structure: The molecule consists of the 1-Oxa-8-azaspiro[4.5]decane free base and oxalic acid in a 2:1 ratio.
-
Solubility: As an organic salt, it is expected to be soluble in water and polar organic solvents like methanol and acetonitrile.
-
Chromophoric Properties: The molecule lacks a strong UV chromophore, which presents a challenge for UV-based detection. However, the carbonyl group in the oxalate and the tertiary amine may allow for low wavelength UV detection.
Method 1: HPLC-UV for Routine Quantification
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.
Rationale for Method Development
Given the polar nature of the analyte and the lack of a strong UV chromophore, a reversed-phase HPLC method with a polar-embedded column is proposed. This type of column provides enhanced retention for polar compounds. Detection at a low UV wavelength (e.g., 210 nm) is selected to maximize the response.
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Deionized water (18.2 MΩ·cm)
3.2.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Data acquisition and processing software.
3.2.3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Polar-embedded C18 (e.g., Waters Atlantis T3, 4.6 x 150 mm, 3 µm) | Provides balanced retention for the polar analyte. |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 3.0 with formic acid | Buffering agent to ensure consistent peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B | A gradient is used to ensure elution of the analyte with good peak shape and to clean the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | Can be optimized based on concentration and sensitivity needs. |
| UV Detection | 210 nm | To achieve a detectable signal for the analyte. |
3.2.4. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving it in the same diluent as the standards to a final concentration within the calibration range.
Method Validation
The method should be validated according to ICH guidelines.[5][6] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Linearity | R² > 0.995 over the concentration range. |
| Accuracy | 98.0% to 102.0% recovery. |
| Precision (Repeatability & Intermediate) | RSD < 2.0%. |
| Specificity | No interference from placebo or related substances at the retention time of the analyte. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10. |
| Limit of Detection (LOD) | Signal-to-noise ratio > 3. |
Method 2: LC-MS/MS for High-Sensitivity Quantification
For applications requiring higher sensitivity and selectivity, such as bioanalysis of plasma samples or detection of low-level impurities, LC-MS/MS is the method of choice.[7][8]
Rationale for Method Development
This method utilizes the high selectivity of tandem mass spectrometry to quantify 1-Oxa-8-azaspiro[4.5]decane. The method involves monitoring a specific precursor-to-product ion transition. An internal standard (ideally, a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in instrument response.
Experimental Protocol
4.2.1. Materials and Reagents
-
Same as HPLC-UV method.
-
Stable isotope-labeled internal standard (e.g., d4-1-Oxa-8-azaspiro[4.5]decane).
4.2.2. Instrumentation
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
4.2.3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) | Hydrophilic Interaction Chromatography (HILIC) is well-suited for retaining and separating highly polar compounds. |
| Mobile Phase A | 10 mM Ammonium formate in 95:5 Acetonitrile:Water with 0.1% Formic acid | High organic content for HILIC mode. |
| Mobile Phase B | 10 mM Ammonium formate in 50:50 Acetonitrile:Water with 0.1% Formic acid | Aqueous component to elute the analyte. |
| Gradient | Isocratic at 100% A for 5 min, then a wash step with 100% B. | An isocratic method can be sufficient and more robust for a single analyte. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | To ensure reproducible chromatography. |
| Injection Volume | 5 µL |
4.2.4. Mass Spectrometer Settings
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen in the spirocyclic structure will readily protonate. |
| Precursor Ion (m/z) | [M+H]+ of 1-Oxa-8-azaspiro[4.5]decane | To be determined by infusion of the standard. |
| Product Ion (m/z) | To be determined by fragmentation of the precursor ion. | A stable and intense fragment ion should be chosen. |
| Collision Energy | To be optimized for the specific precursor-product transition. | |
| Dwell Time | 100 ms |
4.2.5. Sample Preparation
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of the internal standard at a fixed concentration to all standards and samples.
-
For Bioanalysis (e.g., plasma): Protein precipitation is a common sample preparation technique. Add 3 volumes of cold acetonitrile (containing the internal standard) to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be injected into the LC-MS/MS system.
Method Validation Summary
| Parameter | Typical Acceptance Criteria for Bioanalytical Methods |
| Linearity | R² > 0.99 over the concentration range. |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Precision | RSD < 15% (20% at LLOQ). |
| Selectivity | No significant interfering peaks in blank matrix. |
| Matrix Effect | To be assessed to ensure it is compensated for by the internal standard. |
| Recovery | To be evaluated to ensure consistency. |
Data Presentation and Visualization
Summary of Quantitative Data (Hypothetical)
Table 1: HPLC-UV Method Performance
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (R²) | 0.999 |
| Accuracy (%) | 99.2 - 101.5 |
| Precision (RSD %) | < 1.5 |
| LOD (µg/mL) | 0.3 |
| LOQ (µg/mL) | 1.0 |
Table 2: LC-MS/MS Method Performance
| Parameter | Result |
| Linearity (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (R²) | 0.998 |
| Accuracy (%) | 95.5 - 104.2 |
| Precision (RSD %) | < 10 |
| LOD (ng/mL) | 0.03 |
| LOQ (ng/mL) | 0.1 |
Experimental Workflows
Caption: HPLC-UV analytical workflow.
Caption: LC-MS/MS analytical workflow.
Conclusion
The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method, either HPLC-UV for routine analysis or LC-MS/MS for high-sensitivity applications, should be based on the specific analytical needs. Proper method validation in accordance with regulatory guidelines is essential to ensure the generation of high-quality, defensible data in a drug development setting.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride.
- PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.
- PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.
- PubMed. (2023). Primary Hyperoxaluria Screening and Monitoring: Quantitative Measurement of Plasma Oxalate by Gas Chromatography-Mass Spectrometry With High Sensitivity.
- Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
- PubMed. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
- Analytical method validation: A brief review. (n.d.).
- eScholarship.org. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs.
- PubMed. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs.
- BLD Pharm. 1-Oxa-8-azaspiro[4.5]decane oxalate.
- ChemScene. Certificate of Analysis: 1-Oxa-7-azaspiro[4.5]Decane hemioxalate.
- This compound. (n.d.).
Sources
- 1. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
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- 5. emerypharma.com [emerypharma.com]
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- 7. escholarship.org [escholarship.org]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Oxa-8-azaspiro[4.5]decane Hemioxalate
Introduction: The Significance of 1-Oxa-8-azaspiro[4.5]decane Scaffolds in Modern Drug Discovery
The 1-oxa-8-azaspiro[4.5]decane core represents a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its inherent three-dimensionality provides a unique conformational landscape that can lead to enhanced pharmacological properties, including improved target affinity and selectivity. This structural motif is of particular interest in the exploration of novel therapeutics for central nervous system (CNS) disorders. Derivatives of 1-oxa-8-azaspiro[4.5]decane have been identified as potent ligands for the sigma-1 receptor, a chaperone protein implicated in a range of neurological conditions such as Alzheimer's disease, and also show potential in tumor imaging applications.[1][2][3][4][5][6][7] The hemioxalate salt form of this spirocyclic amine is often utilized to improve its handling, stability, and solubility characteristics.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and utilization of 1-Oxa-8-azaspiro[4.5]decane hemioxalate, ensuring both the integrity of the compound and the safety of laboratory personnel.
Physicochemical and Safety Data
Due to the absence of a publicly available Safety Data Sheet (SDS) specifically for this compound, the following data has been synthesized from information on the parent spirocycle, the oxalate counter-ion, and closely related structural analogs.
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₈H₁₅NO · 0.5(C₂H₂O₄) | Derived from structure |
| Molecular Weight | ~186.25 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Typical for amine salts |
| Melting Point | Not available. | Requires experimental determination. |
| Solubility | Likely soluble in water and polar organic solvents like DMSO and ethanol.[8][9][10] | Inferred from the general properties of amine salts. Empirical verification is essential. |
| Stability | Potentially sensitive to high temperatures and alkaline conditions.[11][12] | Spiroketal and amine salt moieties can be susceptible to degradation. |
Hazard Identification and Safety Precautions
The hazard profile is inferred from the structural components: the spirocyclic amine and the oxalate counter-ion.
-
Potential Hazards:
-
Harmful if swallowed: Oxalate salts can be toxic upon ingestion.
-
Causes skin irritation: Similar spirocyclic compounds and oxalates can cause skin irritation.[13]
-
Causes serious eye irritation/damage: A significant risk associated with both the amine and oxalate components.[13]
-
May cause respiratory irritation: Inhalation of the dust should be avoided.[13]
-
-
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1 certified safety glasses with side shields or goggles. | To prevent eye contact with the solid or solutions. |
| Skin Protection | Nitrile gloves (ensure no permeation). Lab coat. | To prevent skin contact and irritation. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To avoid inhalation of the compound. |
Storage and Stability
Proper storage is paramount to maintain the integrity and shelf-life of this compound.
-
Temperature: Refrigerate at 2-8°C . While some suppliers may indicate room temperature storage, the potential for degradation of amine salts and spiroketals makes refrigerated conditions a more robust and scientifically sound practice for long-term storage.
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. This minimizes exposure to moisture and atmospheric carbon dioxide, which can react with the amine.
-
Light: Protect from light. Store in an amber vial or in a light-blocking outer container.
-
Incompatibilities: Avoid storage near strong bases, as they can deprotonate the amine salt, leading to the free base which may have different stability and solubility profiles. Also, avoid strong oxidizing agents.
Experimental Protocols
Workflow for Handling and Solution Preparation
Caption: Workflow for safe handling and preparation of solutions.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is designed for preparing a stock solution for use in typical in vitro biological assays.
Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules in biological research due to its high solubilizing power and compatibility with many cell-based assays at low final concentrations.
Materials:
-
This compound (MW: ~186.25 g/mol )
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer and/or sonicator
-
Cryogenic vials for storage
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.001 L × 186.25 g/mol = 0.0018625 g = 1.86 mg
-
-
Weigh the compound: In a chemical fume hood, carefully weigh out approximately 1.86 mg of this compound into a tared vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Solubilization: Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in cryogenic vials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each vial with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of an Aqueous Stock Solution
For experiments where DMSO is not suitable, an aqueous stock solution may be required. The solubility in aqueous buffers should be determined empirically.
Rationale: Amine salts are generally more soluble in water than their free-base counterparts.[10] The use of a buffered solution can help maintain a stable pH, which may be critical for the stability of the spiroketal moiety.
Materials:
-
This compound
-
Sterile, purified water or a suitable buffer (e.g., PBS, pH 7.4)
-
pH meter
Procedure:
-
Solubility Test (Recommended): Before preparing a larger volume, test the solubility by adding a small, known amount of the compound to a specific volume of the desired aqueous solvent. Observe for complete dissolution.
-
Preparation:
-
Weigh the desired amount of the compound.
-
Add a portion of the water or buffer and mix thoroughly. Gentle warming (e.g., to 37°C) may aid dissolution, but be cautious of potential degradation at higher temperatures.
-
Once dissolved, add the remaining solvent to reach the final desired volume and concentration.
-
-
pH Adjustment: Check the pH of the final solution. If necessary, adjust to the desired pH for your experiment using dilute HCl or NaOH. Be aware that significant changes in pH may affect the compound's stability.
-
Sterilization (Optional): If required for cell culture experiments, filter-sterilize the solution through a 0.22 µm syringe filter that is compatible with your solvent.
-
Storage: Aqueous solutions are generally less stable than DMSO stocks. It is recommended to prepare them fresh. If short-term storage is necessary, store at 2-8°C for no more than a few days. For longer-term storage, consider flash-freezing aliquots in liquid nitrogen and storing at -80°C, though stability under these conditions must be validated.
Troubleshooting and Scientific Insights
-
Precipitation in Assays: When diluting a DMSO stock solution into an aqueous buffer for an assay, the compound may precipitate if its aqueous solubility is exceeded. To mitigate this, use a lower concentration of the stock solution or include a solubilizing agent in the assay buffer if compatible with the experimental system.
-
Compound Instability: The spiroketal functional group can be susceptible to hydrolysis under strongly acidic or basic conditions.[14] It is advisable to maintain solutions at a near-neutral pH unless experimentally required otherwise. The stability of amine oxalate salts in solution can also be variable.[15]
-
Variability in Results: Ensure that stock solutions are properly stored and that aliquots are used to avoid degradation from multiple freeze-thaw cycles. Always visually inspect solutions for any signs of precipitation or color change before use.
Logical Relationship Diagram
Caption: Interrelationship of compound properties, handling, and experimental success.
References
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(15), 115560. Available at: [Link]
-
PubChem. (n.d.). 8-Azaspiro(4.5)decane. National Center for Biotechnology Information. Available at: [Link]
-
Schmidt, H. R., & Kruse, H. (2019). Structural basis for σ1 receptor ligand recognition. Nature Communications, 10(1), 3974. Available at: [Link]
-
Perron, F., & Albizati, K. F. (1989). Recent synthetic approaches toward non-anomeric spiroketals in natural products. Chemical Reviews, 89(7), 1617-1661. Available at: [Link]
-
Bocci, G., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Journal of Chemical Crystallography, 50, 239–247. Available at: [Link]
-
ScienceMadness. (2011). Solubility of organic amine salts. Available at: [Link]
-
Ortar, G., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(13), 2429-2443. Available at: [Link]
-
Wikipedia. (n.d.). Sigma-1 receptor. Available at: [Link]
-
Ghosh, B., et al. (2017). A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic. Scientific Reports, 7, 1588. Available at: [Link]
-
Pinheiro, L. C. S., et al. (2021). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 26(11), 3324. Available at: [Link]
-
Reddit. (2023). Instability of tris oxalate aluminate salts. r/crystalgrowing. Available at: [Link]
-
Brust, T. F., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6248-6258. Available at: [Link]
-
Maurice, T., & Su, T. P. (2009). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design, 15(28), 3273-3294. Available at: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 10-21. Available at: [Link]
-
Sulphur Experts Inc. (2021, February 9). "Basics" of Acidic Heat Stable Amine Salts: Part 1 [Video]. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Available at: [Link]
-
ScienceMadness. (2009). Forming oxalate salts of amines. Available at: [Link]
-
ResearchGate. (n.d.). Activity of some sigma-1 receptor ligand compounds. Available at: [Link]
-
Ghosh, B., et al. (2017). A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic. Scientific Reports, 7(1), 1588. Available at: [Link]
Sources
- 1. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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scale-up synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride
An Application Note for the Scale-Up Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride
Abstract
This application note provides a comprehensive and robust protocol for the multi-step, . The spirocyclic lactone scaffold is a valuable building block in medicinal chemistry, prized for the three-dimensional architecture it imparts to novel therapeutic agents.[1] This guide is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies, critical process parameters, and troubleshooting strategies. The synthesis commences with commercially available N-Boc-4-piperidone and proceeds through a key alkylation and intramolecular cyclization, followed by deprotection and salt formation. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the process.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocycles have garnered significant attention in drug discovery due to their inherent three-dimensionality.[2] Moving away from traditional flat, aromatic structures, spirocyclic frameworks can lead to improved pharmacological properties such as enhanced binding affinity, selectivity, and metabolic stability. The 1-Oxa-8-azaspiro[4.5]decane core, in particular, is a key structural motif found in various biologically active molecules, including M1 muscarinic agonists and ligands for sigma-1 receptors.[3][4]
This document outlines a reliable and scalable three-step synthetic route designed to produce significant quantities of the target hydrochloride salt, ensuring high purity and yield.
Overall Synthetic Strategy
The synthesis is designed as a three-stage process, beginning with the readily available and protected N-Boc-4-piperidone. This strategy ensures controlled reactions and minimizes the formation of side products. The core transformations are:
-
Enolate Formation and Michael Addition: Generation of a lithium enolate from N-Boc-4-piperidone, followed by an addition reaction with an acrylate derivative to build the carbon backbone.
-
Intramolecular Cyclization: An acid-catalyzed lactonization to form the characteristic spirocyclic γ-lactone ring.
-
Deprotection and Salt Formation: Removal of the tert-butoxycarbonyl (Boc) protecting group and concurrent formation of the final hydrochloride salt to improve stability and handling.
Diagram 1: High-level synthetic workflow for 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride.
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
This initial step involves the formation of the piperidone enolate using a strong, non-nucleophilic base, lithium diisopropylamide (LDA), at low temperatures to ensure regioselectivity and prevent self-condensation. The subsequent reaction with ethyl 2-(bromomethyl)acrylate introduces the necessary side chain for the subsequent cyclization.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Equivalents | Amount (Scale: 0.5 mol) |
| N-Boc-4-piperidone | 199.25 | 1.0 | 99.6 g |
| Diisopropylamine | 101.19 | 1.15 | 81.3 mL (57.8 g) |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 | 220 mL |
| Ethyl 2-(bromomethyl)acrylate | 195.04 | 1.2 | 117.0 g |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 1.5 L |
| Saturated aq. NH₄Cl | - | - | 500 mL |
| Ethyl Acetate | 88.11 | - | 1.0 L |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Procedure:
-
Reactor Setup: Equip a 3 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Ensure the system is flame-dried and maintained under a positive pressure of nitrogen.
-
LDA Preparation: To the flask, add anhydrous THF (800 mL) and diisopropylamine (81.3 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (220 mL of a 2.5 M solution) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution for 30 minutes at -78 °C to ensure complete formation of LDA.[5]
-
Enolate Formation: Dissolve N-Boc-4-piperidone (99.6 g) in anhydrous THF (200 mL). Add this solution dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for an additional 45 minutes. The causality here is critical: the low temperature and strong base favor the kinetic enolate, which is necessary for the desired regiochemistry of the subsequent alkylation.
-
Alkylation: Add ethyl 2-(bromomethyl)acrylate (117.0 g) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).[5]
-
Work-up: Cool the mixture to 0 °C in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (500 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine the organic layers, wash with brine (300 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is typically purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the precursor for the next step.
Step 2: Intramolecular Cyclization to Yield Boc-Protected Spiroketal Lactone
The cyclization is an acid-catalyzed transesterification reaction. Heating the mixture with a catalytic amount of a strong acid in a non-polar solvent, coupled with the removal of ethanol and water, drives the equilibrium towards the formation of the thermodynamically stable spirocyclic lactone.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Product from Step 1 | - | 1.0 | ~0.5 mol basis |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.1 | ~8.6 g |
| Toluene | 92.14 | - | 1.0 L |
| Saturated aq. NaHCO₃ | - | - | 300 mL |
Procedure:
-
Reactor Setup: To a 2 L round-bottom flask, add the purified product from Step 1, toluene (1.0 L), and p-toluenesulfonic acid. Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Reaction: Heat the mixture to reflux. The removal of ethanol and water via the Dean-Stark trap is crucial for driving the reaction to completion. Monitor the reaction progress by TLC or LC-MS (typically 6-8 hours).[5]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution (300 mL) to neutralize the acid catalyst, followed by a wash with brine (200 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude material, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, is often of sufficient purity for the next step.
Step 3: Deprotection and Hydrochloride Salt Formation
The final step involves the acid-mediated cleavage of the Boc protecting group. Using a solution of hydrogen chloride in an anhydrous solvent like dioxane not only removes the Boc group efficiently but also facilitates the direct precipitation of the desired hydrochloride salt in high purity.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Boc-protected spiroketal lactone | - | 1.0 | ~0.5 mol basis |
| 4M HCl in Dioxane | 36.46 | 5.0 | 625 mL |
| Anhydrous Dioxane | 88.11 | - | 250 mL |
| Diethyl Ether (cold) | 74.12 | - | 500 mL |
Procedure:
-
Reaction Setup: Dissolve the Boc-protected spiroketal lactone in a minimal amount of anhydrous dioxane (250 mL) in a 2 L flask under a nitrogen atmosphere.
-
Acid Addition: Add the 4M HCl in dioxane solution (625 mL) dropwise at room temperature with vigorous stirring. The exotherm should be monitored. A precipitate usually begins to form during the addition.
-
Reaction: Stir the resulting slurry at room temperature for 4-6 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.[5]
-
Isolation: Filter the resulting white precipitate through a Büchner funnel. Wash the filter cake thoroughly with cold diethyl ether (2 x 250 mL) to remove any residual dioxane and non-polar impurities.[1]
-
Drying: Dry the solid under vacuum at 40-50 °C to a constant weight to afford the final product, 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride, as a white to off-white solid.
Typical Reaction Yields and Purity:
| Step | Product | Typical Yield | Purity (by qNMR/LC-MS) |
| 1 & 2 | tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | 65-75% (over 2 steps) | >95% |
| 3 | 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride | 90-98% | >98% |
Troubleshooting and Process Optimization
A self-validating protocol must account for potential deviations. The most critical stage for scale-up is often the final isolation and precipitation.
Key Optimization Points:
-
Anhydrous Conditions: The use of anhydrous solvents, particularly THF and dioxane, is critical. Moisture can quench the LDA in Step 1 and interfere with the salt formation in Step 3.[5]
-
Temperature Control: Strict adherence to -78 °C during LDA and enolate formation is paramount to prevent side reactions and ensure high yields.
-
Precipitation Issues: The final salt formation is a key crystallization step. The choice of solvent and the rate of addition of the HCl solution can significantly impact the physical form of the product.
Diagram 2: Troubleshooting decision tree for the final precipitation step.[5]
Safety and Handling
All steps of this synthesis should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, flame-resistant lab coats, and gloves.[6]
-
n-Butyllithium and LDA: Highly pyrophoric and corrosive. Handle under an inert atmosphere. Quench any excess reagent carefully with isopropanol at low temperatures.
-
4M HCl in Dioxane: Highly corrosive and toxic. Dioxane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Solvents: THF, diethyl ether, and toluene are highly flammable. Ensure there are no nearby ignition sources.
Refer to the Safety Data Sheets (SDS) for all chemicals before use.[7]
References
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BenchChem Technical Support Center. (2025). Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Retrieved from BenchChem website.[5]
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BenchChem Application Notes. (2025). Application Notes and Protocols for the Scale-up Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Retrieved from BenchChem website.[1]
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Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry.[8]
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Nikolay, S., et al. (2019). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.[2]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 437152, 8-Azaspiro(4.5)decane. Retrieved from [Link]]
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Ho, B. T., et al. (1985). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry.[9]
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Molecules. (2018). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Retrieved from NIH National Library of Medicine.[10]
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ACS Publications. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters.[11]
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Royal Society of Chemistry. (2015). One-pot C–C/C–O bond formation: synthesis of spirocyclic lactones. RSC Advances.[12]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry.[3]
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Walsh Medical Media. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Retrieved from Walsh Medical Media.[13]
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Google Patents. (1992). US5118687A - 1-oxa-2-oxo-8-azaspiro(4,5)decane derivatives, pharmaceutical compositions containing them and process for preparing same. Retrieved from Google Patents.[14]
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Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]]
-
Iwan, M., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry.[4]
-
SpringerLink. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Monatshefte für Chemie - Chemical Monthly.[15]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12783, 1-Oxaspiro[4.5]decan-2-one. Retrieved from [Link]]
-
GSA. (n.d.). Safety Data Sheets for hazardous chemicals. Retrieved from [Link]7]
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Semantic Scholar. (2021). Development and Validation of 2-Azaspiro[2][16] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectrosco. Retrieved from Semantic Scholar.[17]
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Application Note & Protocol Guide: Radiolabeling of 1-oxa-8-azaspiro[4.5]decane Derivatives for PET Imaging of Sigma-1 Receptors
An in-depth guide for researchers, scientists, and drug development professionals on the radiolabeling of 1-oxa-8-azaspiro[4.5]decane derivatives.
Preamble and Scope
The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds designed for high-affinity interaction with central nervous system (CNS) targets. A significant application of these derivatives is in the development of radioligands for the Sigma-1 (σ1) receptor. The σ1 receptor, a unique intracellular chaperone protein, is implicated in a host of pathophysiological processes, including neurodegenerative diseases, psychiatric disorders, and cancer, making it a compelling target for in-vivo imaging.[1][2]
Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging modality that allows for the quantitative visualization of biological processes in real-time.[3] The development of specific PET radiotracers enables the study of σ1 receptor density and distribution, aids in drug development through receptor occupancy studies, and holds potential for clinical diagnostics.[2][4]
This document serves as a comprehensive technical guide for the radiolabeling of 1-oxa-8-azaspiro[4.5]decane derivatives, with a primary focus on the most prevalent and robust radioisotope for this application: Fluorine-18 ([¹⁸F]). It provides foundational principles, detailed, field-tested protocols, and critical insights into the causality behind experimental choices, designed to empower researchers to successfully synthesize and validate these valuable imaging agents.
Section 1: Foundational Principles of Radiolabeling for PET
The success of a PET radiotracer hinges on the careful selection of the radionuclide and the labeling strategy. These choices impact everything from the synthesis timeline to the in-vivo imaging characteristics of the final compound.
The Radionuclide of Choice: Fluorine-18 vs. Carbon-11
While several positron-emitting radionuclides exist, ¹⁸F and ¹¹C are the most common for labeling small molecules targeting the CNS.[5]
| Feature | Fluorine-18 (¹⁸F) | Carbon-11 (¹¹C) |
| Half-life (t½) | ~109.8 minutes | ~20.4 minutes |
| Labeling Chemistry | Replaces H, OH, or is added via a prosthetic group. Often requires multi-step synthesis. | Typically introduced as a [¹¹C]methyl group from [¹¹C]CH₃I or [¹¹C]CH₃OTf. |
| Advantages | Longer half-life allows for more complex, multi-step syntheses, purification, QC, and transport to satellite imaging centers. Lower positron energy results in higher resolution images. | Carbon is ubiquitous in organic molecules, allowing for isotopic labeling without altering the compound's biological activity. The short half-life allows for multiple scans in the same subject on the same day.[6] |
| Disadvantages | Introduction of a non-native fluorine atom can sometimes alter pharmacology. | The very short half-life demands a rapid (< 40-60 min) synthesis and purification process, requiring an on-site cyclotron and highly efficient chemistry.[5] |
Senior Scientist's Insight: For the 1-oxa-8-azaspiro[4.5]decane scaffold, Fluorine-18 is overwhelmingly the preferred radionuclide . Its half-life provides a practical window for the typical two-step labeling and HPLC purification procedures required for these molecules, ensuring high purity and specific activity upon injection.[7][8]
Core Radiolabeling Strategies
The introduction of ¹⁸F into a molecule is a precise chemical operation performed on a micro-scale under tight time constraints.
-
Nucleophilic vs. Electrophilic Fluorination: Nucleophilic substitution, using cyclotron-produced, no-carrier-added [¹⁸F]fluoride ([¹⁸F]F⁻), is the standard and preferred method.[9] It provides radiotracers with very high molar activity, which is crucial for imaging sensitive receptor systems without causing pharmacological effects. Electrophilic methods (using [¹⁸F]F₂) suffer from lower molar activity due to the necessary addition of carrier fluorine gas and are used less frequently.[10][11]
-
Direct vs. Indirect Labeling:
-
Direct Labeling: The [¹⁸F]fluoride ion directly displaces a leaving group on the target molecule or a closely related precursor. This is the most common approach for 1-oxa-8-azaspiro[4.5]decane derivatives, typically involving the displacement of a tosylate or other sulfonate ester.[7]
-
Indirect (Prosthetic Group) Labeling: A small, reactive molecule (a prosthetic group) is first labeled with ¹⁸F, purified, and then conjugated to the target molecule.[12] This is advantageous for labeling sensitive biomolecules like peptides but is generally a more complex process for small molecules like the spirocyclic derivatives discussed here.
-
Section 2: Precursor Synthesis and Validation
A robust and successful radiolabeling campaign begins with a high-quality, well-characterized precursor. For the dominant nucleophilic [¹⁸F]-fluorination route, this entails synthesizing the target molecule with a suitable leaving group.
Designing the Labeling Precursor
The most common strategy involves synthesizing a precursor with a terminal alkyl chain appended to the azaspirocyclic nitrogen, where the chain is capped with a good leaving group. Tosylates (OTs) are widely used due to their stability and reactivity.[7][8]
The synthesis is a standard organic chemistry procedure and is not detailed here, but the final precursor must be rigorously purified and validated to ensure the radiolabeling reaction is clean and efficient.
Precursor Validation System
-
Structural Confirmation: Full characterization by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) is mandatory to confirm the identity and structural integrity of the precursor.
-
Purity Analysis: Purity must be >95% as determined by HPLC. Impurities can compete in the radiolabeling reaction, drastically reducing the radiochemical yield (RCY) and complicating purification.
Causality behind Precursor Quality: The radiolabeling reaction uses mere micrograms of precursor. Any reactive impurity, even at a level of 1-2%, can consume a significant fraction of the precious [¹⁸F]fluoride, leading to failed syntheses.
Section 3: [¹⁸F]-Radiolabeling Protocol: Direct Nucleophilic Substitution
This section provides a detailed, step-by-step methodology for the synthesis of an [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivative from a tosylate precursor. This protocol is based on established and validated procedures in the field.[7][8]
Workflow Overview
The entire process, from receiving the radionuclide to the final product, must be performed rapidly and efficiently, often within an automated synthesis module housed in a lead-shielded hot cell.
Caption: Automated workflow for [¹⁸F]-radiolabeling.
Detailed Step-by-Step Protocol
Materials & Equipment:
-
Automated radiochemistry synthesis module (e.g., GE TRACERlab, Eckert & Ziegler)
-
Lead-shielded hot cell
-
Cyclotron-produced [¹⁸F]fluoride in [¹⁸O]H₂O
-
Anion exchange cartridge (e.g., QMA Sep-Pak Light)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN) and Dimethyl Sulfoxide (DMSO)
-
Tosylate precursor (typically 1-5 mg)
-
Semi-preparative and analytical HPLC systems with radioactivity detectors
-
C18 solid-phase extraction (SPE) cartridge
-
Sterile vials, filters, USP-grade ethanol and saline
Protocol Steps:
-
[¹⁸F]Fluoride Trapping and Activation:
-
The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped activity is then eluted into the reaction vessel using a solution of K₂₂₂ (approx. 10 mg) and K₂CO₃ (approx. 1-2 mg) in a MeCN/H₂O mixture.[13]
-
Rationale: K₂₂₂ is a cryptand that effectively chelates the potassium ion (K⁺), leaving a highly reactive, "naked" [¹⁸F]fluoride anion essential for efficient nucleophilic attack.[10]
-
The solvent is removed under vacuum and a stream of nitrogen. Anhydrous MeCN is added and evaporated two to three times (azeotropic drying) to remove residual water.
-
Rationale: Water is detrimental as it solvates the fluoride ion, shielding it and drastically reducing its nucleophilicity.[9]
-
-
Radiolabeling Reaction:
-
A solution of the tosylate precursor (1-5 mg) in 1 mL of anhydrous DMSO is added to the dried [¹⁸F]KF/K₂₂₂ complex.
-
The reaction vessel is sealed and heated to 110-130°C for 10-15 minutes.
-
Rationale: DMSO is a polar aprotic solvent that dissolves the reactants but does not solvate the fluoride anion, maintaining its high reactivity. Heat is required to overcome the activation energy for the Sₙ2 substitution.
-
-
Purification by Semi-Preparative HPLC:
-
After cooling, the reaction mixture is quenched with water or an HPLC mobile phase (approx. 1-2 mL) to reduce solvent strength.
-
The entire mixture is injected onto a semi-preparative HPLC column (e.g., C18).
-
The eluting peaks are monitored by UV and radioactivity detectors. The radioactive peak corresponding to the desired product is collected in a sterile vial containing sterile water.
-
-
Formulation of the Final Product:
-
The collected HPLC fraction (which is mostly water and MeCN) is passed through a C18 SPE cartridge. The radiolabeled product is trapped on the solid phase while the aqueous mobile phase passes through.
-
The cartridge is washed with sterile water to remove any final traces of impurities.
-
The final, pure radiotracer is eluted from the cartridge with a small volume (e.g., 0.5-1.0 mL) of USP-grade ethanol and then diluted with USP-grade saline to yield an injectable solution with <10% ethanol.
-
The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.
-
Quality Control (QC) - The Self-Validating System
No radiopharmaceutical can be administered without passing a stringent set of QC tests to ensure patient safety and data integrity. These tests must comply with regulatory guidelines.[14]
-
Analytical HPLC: A small aliquot of the final product is injected onto an analytical HPLC system.
-
Radiochemical Purity (RCP): Determined by integrating the area of the product peak relative to all other radioactive peaks. Must be >95%.
-
Identity Confirmation: The retention time of the radioactive product peak must match the retention time of a co-injected, authenticated non-radioactive standard of the compound.
-
-
Molar Activity (Aₘ): The radioactivity of the sample is measured in a dose calibrator. The mass is determined from the analytical HPLC chromatogram by comparing the UV peak area to a standard curve of the non-radioactive compound. Aₘ is expressed in GBq/µmol or Ci/µmol.
-
Residual Solvents: Gas chromatography (GC) is used to ensure that levels of solvents used in the synthesis (e.g., MeCN, DMSO, EtOH) are below USP-defined safety limits.
-
pH: Must be within a physiologically acceptable range (typically 5.0 - 7.5).
-
Sterility and Endotoxin Testing: The final product must be sterile and tested for bacterial endotoxins to ensure it is safe for injection.
Section 4: Data Interpretation & Expected Outcomes
The following table summarizes typical results for the [¹⁸F]-labeling of 1-oxa-8-azaspiro[4.5]decane derivatives based on published literature, providing a benchmark for researchers.
| Compound Class | Precursor | Radiochemical Yield (RCY, isolated) | Radiochemical Purity (RCP) | Molar Activity (Aₘ) | Reference |
| [¹⁸F]8 (derivative) | Tosylate | 12-35% | >99% | 94-121 GBq/µmol | [7] |
| [¹⁸F]19 (spiro-piperidine) | Tosylate | 35-60% | >99% | 30-55 GBq/µmol | [8] |
| [¹⁸F]5a (dioxa-azaspiro) | Tosylate | Not specified | >95% | 25-45 GBq/µmol | [15][16] |
Senior Scientist's Insight: Radiochemical yields are highly dependent on the initial amount of radioactivity and the efficiency of the automated system. A decay-corrected RCY between 20-50% is considered successful for this type of synthesis. Molar activity is critical; values >40 GBq/µmol are generally sufficient for in-vivo receptor imaging without inducing mass effect.
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Yuan, G., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(19), 115560. [Link]
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Gröner, B., et al. (2023). 18F-Labeled azaisatoic anhydrides as versatile prosthetic groups for indirect radiofluorination. Journal of Medicinal Chemistry, 66(17), 12629-12644. [Link]
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Wang, L. M., et al. (2014). Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N´-4-phenethylpiperazine analogs. Nuclear Medicine and Biology, 41(2), 154-163. [Link]
-
Wang, M., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Molecules, 27(20), 7019. [Link]
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Jia, H., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]
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Tanaka, M., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(19), 3729-3741. [Link]
-
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Kassiou, M., & Banister, S. D. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]
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Rotstein, B. (2025). Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery. YouTube. [Link]
-
Lenci, E., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]
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- 7. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel (18)F-labeled spirocyclic piperidine derivatives as σ1 receptor ligands for positron emission tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. 18F-Labeled azaisatoic anhydrides as versatile prosthetic groups for indirect radiofluorination [fz-juelich.de]
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- 15. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. figshare.com [figshare.com]
Application Notes and Protocols for Flow and Biocatalytic Transaminase Technology in Synthesis
Foreword: The Convergence of Flow Chemistry and Biocatalysis for Modern Synthesis
The synthesis of chiral amines, fundamental building blocks for a vast array of pharmaceuticals and high-value chemicals, has perpetually driven innovation in chemical manufacturing.[1] Traditional synthetic routes, while effective, often grapple with challenges such as harsh reaction conditions, the use of toxic heavy-metal catalysts, and inadequate stereoselectivity.[2] In response, the fields of biocatalysis and continuous flow chemistry have emerged as powerful, synergistic technologies, offering greener, more efficient, and highly selective alternatives.[3] This guide provides an in-depth exploration of the integration of transaminase biocatalysis within continuous flow systems, a combination that is reshaping the landscape of chiral amine synthesis.
Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[4] This capability allows for the asymmetric synthesis of chiral amines from prochiral ketones with exceptional enantioselectivity.[1] However, the industrial application of transaminases in conventional batch processes can be hampered by factors such as unfavorable reaction equilibria, product inhibition, and difficulties in enzyme recovery and reuse.[1][5]
The transition from batch to continuous flow processing addresses many of these limitations head-on. Flow chemistry offers superior control over reaction parameters, enhanced mass and heat transfer, and the potential for process automation and integration of in-line analysis and purification steps.[5][6] When coupled with immobilized transaminases, flow biocatalysis creates a highly efficient and sustainable manufacturing platform.[7] Immobilization not only facilitates catalyst reuse and simplifies product purification but can also enhance enzyme stability under operational conditions.[7][8]
These application notes are designed for researchers, scientists, and drug development professionals. They are structured to provide not just a set of instructions, but a comprehensive understanding of the principles, practical considerations, and experimental workflows for implementing flow and biocatalytic transaminase technology. We will delve into the mechanistic underpinnings of transaminase catalysis, provide detailed protocols for enzyme immobilization and flow reactor setup, and discuss strategies for reaction monitoring and product purification. Our aim is to empower you to harness the full potential of this transformative technology in your synthetic endeavors.
Foundational Principles: Understanding Transaminase Biocatalysis
The Transaminase Reaction Mechanism: A Tale of Two Half-Reactions
The catalytic cycle of a transaminase proceeds via a Ping-Pong Bi-Bi mechanism, which can be conceptually divided into two half-reactions. The cofactor, pyridoxal-5'-phosphate (PLP), is central to this process, acting as an intermediary carrier of the amino group.[9]
-
First Half-Reaction: The PLP, initially present as an internal aldimine with a lysine residue in the enzyme's active site, reacts with the incoming amino donor. This forms an external aldimine, which then tautomerizes and is hydrolyzed to release the corresponding ketone by-product and generate pyridoxamine-5'-phosphate (PMP).
-
Second Half-Reaction: The PMP then binds the ketone substrate, forming a ketimine intermediate. Following tautomerization and hydrolysis, the chiral amine product is released, and the PLP cofactor is regenerated, completing the catalytic cycle.[9]
The exceptional stereoselectivity of transaminases arises from the chiral environment of the active site, which dictates the facial selectivity of the amine group addition to the prochiral ketone.[9]
Key Considerations for Transaminase-Catalyzed Reactions
Successful implementation of transaminase biocatalysis requires careful consideration of several factors:
-
Choice of Amine Donor: The selection of the amine donor is critical for shifting the reaction equilibrium towards product formation.[5] While amino acids like L-alanine are commonly used, they can lead to the accumulation of pyruvate, which can be inhibitory.[5] Isopropylamine is another popular choice as its co-product, acetone, is volatile and easily removed.
-
Equilibrium Management: Transaminase-catalyzed reactions are often reversible, with the equilibrium sometimes favoring the starting materials.[5][10] Strategies to drive the reaction forward include using a large excess of the amine donor, removing one of the co-products (e.g., through enzymatic degradation or physical separation), or by in-situ product crystallization.[5][11]
-
Substrate and Product Inhibition: High concentrations of either the substrate or the product can inhibit the enzyme's activity.[5] Continuous flow processing can mitigate this by maintaining low concentrations of inhibitory species at the catalyst's active sites.
Experimental Workflows: From Enzyme Immobilization to Flow Reaction
Protocol for Covalent Immobilization of Transaminase on Epoxy-Activated Resin
Covalent immobilization provides a robust method for attaching enzymes to a solid support, minimizing leaching and enhancing operational stability.[6] Epoxy-activated resins are a popular choice as they react with nucleophilic groups on the enzyme surface, such as amino or thiol groups, to form stable covalent bonds.[12]
Materials:
-
Transaminase enzyme (lyophilized powder or concentrated solution)
-
Epoxy-activated methacrylic resin (e.g., Lifetech™ ECR series)[13]
-
Immobilization Buffer: 1 M Potassium phosphate buffer, pH 7.0[14]
-
Washing Buffer: 100 mM Potassium phosphate buffer, pH 7.0[14]
-
Bovine Serum Albumin (BSA) for protein quantification (Bradford assay)
-
End-over-end rotator or overhead stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Enzyme Solution Preparation: Dissolve the transaminase enzyme in the Immobilization Buffer to a final concentration of 1-5 mg/mL. The high ionic strength of the buffer promotes the interaction between the enzyme and the support.[15]
-
Resin Preparation: If the resin is supplied in a storage solution, decant the liquid and wash the resin with the Immobilization Buffer.
-
Immobilization Reaction:
-
Add the prepared enzyme solution to the epoxy resin in a suitable vessel. A resin-to-buffer ratio of 1:4 (w/v) is a good starting point.[14][15]
-
Gently mix the slurry on an end-over-end rotator or with an overhead stirrer for 18 hours at 25°C.[14]
-
After the initial mixing period, allow the mixture to stand without agitation for an additional 20 hours at 25°C.[14]
-
-
Washing and Recovery:
-
Determination of Immobilization Yield:
-
Measure the protein concentration in the initial enzyme solution and in the combined filtrate and washings using the Bradford assay.
-
Calculate the immobilization yield as follows: Immobilization Yield (%) = [(Initial Protein - Unbound Protein) / Initial Protein] x 100
-
-
Storage: Store the immobilized transaminase as a slurry in the Washing Buffer at 4°C.[14]
Setting Up a Packed Bed Reactor (PBR) for Continuous Flow Biocatalysis
The packed bed reactor is the most common configuration for flow biocatalysis with immobilized enzymes, offering high catalyst loading and plug flow characteristics.[7]
Equipment:
-
HPLC pump or syringe pump
-
Column (e.g., glass or stainless steel chromatography column) with adjustable end fittings and frits
-
Thermostatic column jacket or oven for temperature control
-
Back pressure regulator (optional, but recommended for maintaining consistent pressure)
-
Tubing and fittings (e.g., PEEK or stainless steel)
-
Substrate and product collection vessels
Procedure:
-
Column Packing:
-
Prepare a slurry of the immobilized transaminase in the reaction buffer.
-
Carefully pack the slurry into the column, ensuring a homogenous and well-compacted bed to avoid channeling.[16] Gently tapping the column during packing can help.
-
The amount of immobilized enzyme will depend on the desired production rate and the enzyme's activity.
-
-
System Assembly:
-
Connect the pump inlet to the substrate reservoir.
-
Connect the pump outlet to the inlet of the packed bed reactor.
-
Connect the reactor outlet to the back pressure regulator (if used) and then to the product collection vessel.
-
Place the column in a thermostatic jacket or oven set to the desired reaction temperature (e.g., 30-40°C).
-
-
Priming and Equilibration:
-
Pump the reaction buffer through the system at a low flow rate to remove any air bubbles and to equilibrate the packed bed to the reaction temperature and pH.
-
-
Initiating the Reaction:
-
Switch the pump inlet to the substrate solution containing the ketone, amine donor, and any necessary cofactors (e.g., PLP).
-
Start the pump at the desired flow rate. The flow rate determines the residence time of the reactants in the column. Residence Time (min) = Column Volume (mL) / Flow Rate (mL/min)
-
-
Steady-State Operation and Product Collection:
-
Allow the system to reach a steady state, which may take several column volumes.
-
Collect the product stream for analysis and purification.
-
Reaction Monitoring and Product Analysis
Real-time or near-real-time monitoring of the reaction is crucial for process optimization and control.[17] High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose.
Protocol for At-Line HPLC Monitoring of Transaminase Reactions
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (for achiral analysis of substrate and product)
-
Chiral column (e.g., Chiralpak series) for determining enantiomeric excess (ee)
-
Mobile phase (e.g., acetonitrile/water or hexanes/isopropanol)[18]
-
Quenching solution (e.g., acetonitrile or an acidic solution)
Procedure:
-
Sample Collection: Periodically collect samples from the outlet of the flow reactor.
-
Sample Preparation:
-
Quench the reaction immediately to stop enzymatic activity. This can be done by diluting the sample with a suitable organic solvent like acetonitrile.[18]
-
For analysis of enantiomeric excess, an extraction step may be necessary. For example, extract the amine product into an organic solvent such as methyl tert-butyl ether (MTBE), evaporate the solvent, and redissolve the residue in the mobile phase for the chiral HPLC.[18]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Achiral HPLC Analysis (Conversion):
-
Inject the prepared sample onto a C18 column.
-
Use a UV detector to monitor the disappearance of the ketone substrate and the appearance of the amine product at a suitable wavelength (e.g., 210 nm or 245 nm).[10][18]
-
Calculate the conversion based on the peak areas of the substrate and product relative to a calibration curve.
-
-
Chiral HPLC Analysis (Enantiomeric Excess):
-
Inject the extracted and redissolved sample onto a chiral column.
-
Separate the enantiomers of the amine product.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|(Area_R - Area_S)| / (Area_R + Area_S)] x 100
-
Downstream Processing: Product Isolation and Purification
The choice of downstream processing strategy depends on the properties of the product and the composition of the reaction mixture. Crystallization is an attractive method as it can provide a high-purity product in a single step.[11]
Protocol for Crystallization-Based Purification of Chiral Amines
This protocol describes a general approach for the selective precipitation of the amine product as a salt.[11]
Materials:
-
Product stream from the flow reactor
-
Suitable acid (e.g., hydrochloric acid, sulfuric acid) to form the amine salt
-
Anti-solvent (an organic solvent in which the amine salt is insoluble)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Salt Formation:
-
To the aqueous product stream, slowly add the selected acid while stirring to lower the pH and form the corresponding ammonium salt of the chiral amine product.
-
-
Crystallization/Precipitation:
-
Slowly add an anti-solvent to the solution to induce the crystallization or precipitation of the amine salt. The choice of anti-solvent will depend on the specific amine salt.
-
Allow the crystallization to proceed, potentially with cooling to increase the yield.
-
-
Isolation:
-
Collect the precipitated product by filtration.
-
Wash the solid product with a small amount of the anti-solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified amine salt product in a vacuum oven at a suitable temperature.
-
-
Recovery of the Free Amine (Optional):
-
If the free amine is desired, the purified salt can be dissolved in water and the pH raised with a suitable base to liberate the free amine, which can then be extracted into an organic solvent.
-
Data Presentation and Visualization
Table 1: Comparison of Batch vs. Continuous Flow Transamination
| Parameter | Batch Reaction | Continuous Flow Reaction | Rationale for Improvement in Flow |
| Reaction Time | Often long (hours to days) to reach high conversion | Significantly shorter residence times for equivalent conversion | Enhanced mass transfer and reduced product inhibition. |
| Productivity (Space-Time Yield) | Lower | Higher | Continuous operation and efficient catalyst utilization.[5] |
| Enzyme Stability & Reusability | Limited reusability, often single-use | High reusability over extended periods | Immobilization prevents mechanical stress and allows for continuous reuse.[7][8] |
| Process Control | Difficult to control localized concentrations and temperature | Precise control over temperature, flow rate, and residence time | Smaller reactor volumes and higher surface-to-volume ratios.[8] |
| Downstream Processing | Often complex due to soluble enzyme and by-products | Simplified due to catalyst retention and continuous output | Immobilized enzyme is retained in the reactor, simplifying product work-up.[8] |
Diagrams
Figure 1: Generalized Workflow for Flow Transaminase Synthesis
Caption: The Ping-Pong Bi-Bi mechanism of transaminase, highlighting the two half-reactions and the central role of the PLP/PMP cofactor.
References
-
The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). MDPI. [Link]
-
Rapid Screening and Scale-up of Transaminase Catalysed Reactions. (2009). The Royal Society of Chemistry. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC - NIH. [Link]
-
Protocols for covalent immobilization of enzymes: a) binding to epoxy-activated carriers through amino or phenolic groups. ResearchGate. [Link]
-
Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
The Rise of Biocatalysis in Continuous Flow Chemistry. Lab Unlimited. [Link]
-
Asymmetric synthesis of chiral amines with omega-transaminase. (1999). PubMed. [Link]
-
Biocatalysis in packed-bed reactors: immobilization as an enabling technology. (2023). Comptes Rendus de l'Académie des Sciences. [Link]
-
Flow biocatalysis: a pathway to sustainable innovation. (2025). The Biochemist - Portland Press. [Link]
-
What's new in flow biocatalysis? A snapshot of 2020–2022. Frontiers. [Link]
-
Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. MDPI. [Link]
-
Flow biocatalysis 101: design, development and applications. (2021). RSC Publishing. [Link]
-
Generic HPLC platform for automated enzyme reaction monitoring: Advancing the assay toolbox for transaminases and other PLP-dependent enzymes. (2016). PubMed. [Link]
-
Perspectives on flow biocatalysis: the engine propelling enzymatic reactions. BORIS Portal. [Link]
-
Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews. [Link]
-
Packed Bed Reactor. COMSOL. [Link]
-
Recombinant l‐Amino Acid Oxidase with Broad Substrate Spectrum for Co‐substrate Recycling in (S)‐Selective Transaminase‐Catalyzed Kinetic Resolutions. (2018). NIH. [Link]
-
Sunresin Seplife® EMC resins - Enzyme Immobilization Procedures. Sunresin. [Link]
-
A multiplex assay to assess the transaminase activity toward chemically diverse amine donors. ChemRxiv. [Link]
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023). ACS Publications. [Link]
-
Protein engineering of amine transaminases. Frontiers. [Link]
-
Discovery, Engineering and Application of Transaminases in Biocatalysis. (2022). Publication Server of the University of Greifswald. [Link]
-
Design of packed bed reactors: Guides to catalyst shape, size, and loading selection. (2022). ResearchGate. [Link]
-
Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. (2023). RSC Publishing. [Link]
-
Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. (2018). NIH. [Link]
-
Representative mechanism of enzymatic covalent binding on epoxy resins and the application to asymmetric synthesis of L-PPT. ResearchGate. [Link]
-
To PLP or Not to PLP: Stereodivergent Transaminase-Catalyzed Reactions Directed by Kinetic and Thermodynamic Control. (2022). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Multiscale Characterization, Modeling and Simulation of Packed Bed Reactor for Direct Conversion of Syngas to Dimethyl Ether. (2022). Publications. [Link]
-
Flow Biocatalysis 101: design, development and applications. (2021). Vapourtec. [Link]
-
Continuous Flow Biocatalysis. (2018). PMC - NIH. [Link]
-
Transaminase. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalysis in packed-bed reactors: immobilization as an enabling technology [comptes-rendus.academie-sciences.fr]
- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. tinyblog.cn [tinyblog.cn]
- 13. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin | MDPI [mdpi.com]
- 14. sunresinlifesciences.com [sunresinlifesciences.com]
- 15. docs.nrel.gov [docs.nrel.gov]
- 16. Generic HPLC platform for automated enzyme reaction monitoring: Advancing the assay toolbox for transaminases and other PLP-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. comsol.de [comsol.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decane Hemioxalate
Welcome to the technical support center for the synthesis of 1-Oxa-8-azaspiro[4.5]decane and its subsequent conversion to the hemioxalate salt. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind key experimental choices to ensure a successful and reproducible synthesis.
Overview of the Synthetic Strategy
The synthesis of 1-Oxa-8-azaspiro[4.5]decane is most efficiently achieved via a reductive amination pathway. This method involves the condensation of a ketone and an amine to form an intermediate iminium ion, which is then reduced in situ to the target amine.[1] The resulting free base is subsequently purified and converted to its crystalline hemioxalate salt for improved stability and handling.
The overall synthetic workflow is illustrated below.
Caption: General workflow for the synthesis of 1-Oxa-8-azaspiro[4.5]decane Hemioxalate.
FAQs & Troubleshooting: The Reductive Amination Step
Reductive amination is a robust reaction, but its success hinges on the careful balance of reaction conditions to favor the formation and subsequent reduction of the iminium intermediate.[2]
Q1: My reaction has stalled, and I see a lot of unreacted N-Boc-4-piperidone by TLC/LC-MS. What's wrong?
Answer: This is a classic issue of poor iminium ion formation. The equilibrium between the ketone/amine and the iminium ion must be shifted to the right for the reduction to proceed efficiently.
-
Causality: The formation of the imine/iminium intermediate releases a molecule of water. If this water is not removed or sequestered, it can hydrolyze the intermediate back to the starting materials. Furthermore, the reaction is often catalyzed by mild acid, but the absence of it, or the use of too strong an acid, can hinder the reaction.
-
Troubleshooting Steps:
-
Add a Mild Acid Catalyst: A small amount of acetic acid (AcOH) can catalyze iminium formation. It protonates the carbonyl, making it more electrophilic, and also protonates the intermediate hemiaminal, facilitating water elimination.
-
Use a Dehydrating Agent: While not always necessary with sodium triacetoxyborohydride (STAB), which can tolerate some moisture, adding a dehydrating agent like powdered molecular sieves (3Å or 4Å) can significantly improve yields by sequestering water as it forms.[1]
-
Check Reagent Quality: Ensure your amine starting material has not absorbed significant atmospheric CO₂ to form a carbonate salt, which would reduce its nucleophilicity.
-
Q2: My main impurity is the alcohol from the reduction of N-Boc-4-piperidone. Why is this happening and how can I prevent it?
Answer: This indicates that the reduction of the starting ketone is competing with the reduction of the iminium ion. This is typically an issue with the choice of reducing agent or the reaction conditions.
-
Causality: Some reducing agents, like sodium borohydride (NaBH₄), are powerful enough to reduce aldehydes and ketones rapidly at neutral pH. The ideal reducing agent for this reaction is one that is selective for the protonated iminium ion over the ketone.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason.[2] Its steric bulk and reduced hydridic character make it slow to react with ketones but highly effective at reducing the electrophilic iminium ion. If you are using NaBH₄, you must first form the imine completely (often by heating with a Dean-Stark trap) and then add the reducing agent at a lower temperature.
| Reducing Agent | Pros | Cons | Typical Solvent |
| NaBH(OAc)₃ (STAB) | High selectivity for imines/iminiums; tolerates mild acid; one-pot procedure.[2] | More expensive; can be hygroscopic. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) |
| NaBH₃CN | High selectivity; effective for hindered ketones. | Highly toxic (releases HCN below pH 10) ; requires careful pH control.[3] | Methanol (MeOH), Ethanol (EtOH) |
| NaBH₄ | Inexpensive; readily available. | Reduces ketones/aldehydes; often requires a two-step process (imine formation then reduction).[1] | MeOH, EtOH |
| H₂/Catalyst (e.g., Pd/C) | "Green" reagent; high yielding. | Requires specialized hydrogenation equipment; may reduce other functional groups. | EtOH, MeOH, Ethyl Acetate (EtOAc) |
Q3: I'm observing the formation of a di-alkylated side product. How do I minimize this?
Answer: While less common with a secondary amine precursor like 2-(2-aminoethoxy)ethanol, over-alkylation can occur if the newly formed spiro-amine reacts with another molecule of the ketone.
-
Causality: The product amine is nucleophilic and can compete with the starting amine in reacting with the ketone.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the primary amine to ensure the ketone is consumed before significant over-alkylation can occur.
-
Slow Addition: Add the reducing agent slowly to the mixture of the ketone and amine. This keeps the concentration of the product amine low during the reaction, minimizing its chance to react further.
-
Caption: Decision tree for troubleshooting low yields in reductive amination.
FAQs & Troubleshooting: Work-up, Cyclization, and Purification
Proper work-up and purification are critical for isolating the free base in high purity, which is essential for successful crystallization of the hemioxalate salt.
Q4: The acid-catalyzed deprotection and cyclization step is giving a low yield. What could be the issue?
Answer: This step involves the removal of the Boc protecting group and a subsequent intramolecular nucleophilic attack to form the tetrahydrofuran ring. Incomplete reaction or side reactions are the primary culprits for low yield.
-
Causality: The acid (e.g., trifluoroacetic acid or HCl in dioxane) must be strong enough and in sufficient excess to fully cleave the Boc group. The subsequent cyclization is typically fast, but can be hampered by unfavorable conformations or competitive side reactions if the reaction is not driven to completion.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water can compete with the intramolecular alcohol in attacking any carbocation intermediates, leading to undesired byproducts. Use anhydrous acid solutions.
-
Increase Reaction Time/Temperature: Monitor the reaction by LC-MS. If you see the deprotected, uncyclized intermediate, the reaction may need more time or gentle heating (e.g., to 40-50 °C) to drive the cyclization to completion.
-
Acid Stoichiometry: Ensure at least 5-10 equivalents of acid are used relative to the substrate to ensure complete Boc removal.
-
Q5: I'm getting a persistent emulsion during the aqueous work-up after neutralization. How can I break it?
Answer: Emulsions are common when working with amines, which can act as surfactants.
-
Causality: Fine, insoluble particles or the amphiphilic nature of the product/byproducts can stabilize the interface between the aqueous and organic layers.
-
Troubleshooting Steps:
-
Add Brine: Add a saturated solution of NaCl. This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components into the organic layer.
-
Filter: Pass the entire mixture through a pad of Celite®. This can remove the particulate matter that is stabilizing the emulsion.
-
Change Solvent: If the problem persists, consider using a different extraction solvent. For example, if you are using DCM, switching to ethyl acetate might resolve the issue.
-
FAQs & Troubleshooting: Hemioxalate Salt Formation
The final step is the formation of a stable, crystalline salt. The hemioxalate is often chosen for its favorable crystalline properties.
Q6: My product oiled out instead of crystallizing when I added oxalic acid. What should I do?
Answer: "Oiling out" occurs when the product precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This is usually due to issues with purity, solvent, or temperature.
-
Causality: The melting point of the salt is below the temperature of the solution, or impurities are depressing the melting point and interfering with crystal lattice formation. The chosen solvent may also be too good a solvent for the salt.
-
Troubleshooting Steps:
-
Check Purity: Ensure the free base is of high purity (>98% by GC or NMR). Residual solvents or reaction byproducts can inhibit crystallization. If necessary, re-purify the free base by distillation or column chromatography.
-
Solvent System: The ideal solvent is one in which the free base is soluble, but the salt is sparingly soluble. Isopropanol (IPA), ethanol (EtOH), or acetone are excellent choices.[4] You may need to use a co-solvent system. For example, dissolve the base in a minimal amount of IPA and add an anti-solvent like MTBE or heptane dropwise until turbidity persists, then heat to dissolve and cool slowly.
-
Control Stoichiometry: A hemioxalate salt requires a precise 2:1 molar ratio of the amine free base to oxalic acid.[5] Using an incorrect ratio can lead to mixtures that are difficult to crystallize. Prepare a stock solution of oxalic acid and add it slowly (0.5 equivalents) to a solution of the free base.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal from a previous successful batch.
-
Q7: The melting point of my hemioxalate salt is broad or lower than expected. What does this indicate?
Answer: A broad or depressed melting point is a classic indicator of impurity.
-
Causality: The impurity can be residual solvent, an incorrect salt stoichiometry (e.g., a mix of mono-oxalate and hemioxalate), or byproducts from the synthesis.
-
Troubleshooting Steps:
-
Recrystallization: Recrystallize the product from a suitable solvent system (e.g., dissolve in hot ethanol and add ethyl acetate until cloudy, then cool). This is often sufficient to remove minor impurities.
-
Analytical Confirmation:
-
¹H NMR: Check for the absence of solvent peaks and the correct integration ratio of product protons to the oxalate proton (if visible) or counter-ion.
-
Elemental Analysis (CHN): This is the definitive method to confirm the correct empirical formula and thus the hemioxalate stoichiometry.
-
-
| Parameter | Expected Value | Potential Issue if Deviant |
| Molar Ratio | 2.0 amine : 1.0 oxalic acid | Incorrect stoichiometry, mixture of salts. |
| Appearance | White to off-white crystalline solid | Oiling out suggests purity/solvent issues. |
| Melting Point | Sharp, defined range | Broad range indicates impurity. |
| ¹H NMR | Clean spectrum, correct integrations | Residual solvent, side-products. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Oxa-8-azaspiro[4.5]decane Free Base
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq) and 2-(2-aminoethoxy)ethanol (1.1 eq) in 1,2-dichloroethane (DCE, ~5 mL/mmol), add acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 30 °C.
-
Stir the reaction at room temperature for 12-18 hours. Monitor by LC-MS for the disappearance of the starting ketone.
-
Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.
-
Dissolve the crude intermediate in DCM (2 mL/mmol) and cool to 0 °C. Add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours until deprotection and cyclization are complete (monitor by LC-MS).
-
Concentrate the reaction mixture in vacuo. Dissolve the residue in water and basify to pH >12 with 50% NaOH solution.
-
Extract the aqueous layer three times with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude free base.
-
Purify by vacuum distillation or column chromatography (Silica, DCM/MeOH/NH₄OH gradient) to afford the pure 1-Oxa-8-azaspiro[4.5]decane.
Protocol 2: Formation of the Hemioxalate Salt
-
Dissolve the purified 1-Oxa-8-azaspiro[4.5]decane (1.0 eq) in isopropanol (IPA, ~10 mL/g).
-
In a separate flask, dissolve anhydrous oxalic acid (0.5 eq) in IPA.
-
Warm the amine solution to ~50 °C and add the oxalic acid solution dropwise with vigorous stirring.
-
A precipitate should form. After the addition is complete, stir the slurry at 50 °C for 30 minutes.
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 1 hour.
-
Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold IPA, followed by diethyl ether.
-
Dry the crystals in a vacuum oven at 40-50 °C to a constant weight.
References
-
Ramirez-Garcia, J. L., et al. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available at: [Link]
-
Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Reductive Amination. American Chemical Society. Available at: [Link]
-
ResearchGate. (2018). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Available at: [Link]
-
Zheng, M. Q., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6214-26. Available at: [Link]
-
MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Available at: [Link]
-
Sonesson, C., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(17), 2735-51. Available at: [Link]
-
PubChem. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. National Institutes of Health. Available at: [Link]
- Google Patents. (n.d.). US2857424A - Preparation of oxalic acid salts of phenylene diamines.
-
Burke, S. D., & Sametz, G. M. (1999). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Organic Letters, 1(1), 71-74. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method. Available at: [Link]
-
Sciencemadness.org. (2009). Forming oxalate salts of amines. Available at: [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Available at: [Link]
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decane Hemioxalate
Welcome to the technical support center for the synthesis of 1-Oxa-8-azaspiro[4.5]decane hemioxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic yields.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-Oxa-8-azaspiro[4.5]decane and its subsequent conversion to the hemioxalate salt.
Problem 1: Low Yield in the Spirocyclization Step
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials (e.g., a piperidone derivative and a diol or haloalkanol).
-
Formation of multiple side products is observed.
Possible Causes and Solutions:
| Possible Cause | Scientific Rationale and Troubleshooting Steps |
| Inefficient Acid Catalysis | The formation of the spiroketal is an acid-catalyzed equilibrium reaction. Insufficient catalyst will result in a slow or incomplete reaction. Solution: Ensure the use of an adequate amount of a suitable acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid. Monitor the reaction progress and consider a slight excess of the catalyst if the reaction stalls. |
| Ineffective Water Removal | Water is a byproduct of the spirocyclization reaction. According to Le Chatelier's principle, its presence will shift the equilibrium back towards the starting materials, thus reducing the yield. Solution: Employ a Dean-Stark apparatus to azeotropically remove water during the reaction. Ensure the solvent used (e.g., toluene) forms an efficient azeotrope with water. |
| Suboptimal Reaction Temperature and Time | The reaction may require a specific temperature to overcome the activation energy barrier. Insufficient time will lead to an incomplete reaction. Solution: Increase the reaction temperature to the reflux temperature of the solvent. Monitor the reaction by TLC or LC-MS until the starting materials are consumed. |
| Steric Hindrance | The substituents on the piperidone ring or the diol can sterically hinder the cyclization. Solution: If possible, consider using starting materials with less bulky protecting groups. Alternatively, a stronger Lewis acid catalyst might be required to promote the reaction. |
Problem 2: Incomplete N-Boc Deprotection
Symptoms:
-
The final product is a mixture of the desired free amine and the N-Boc protected intermediate.
-
NMR analysis shows the presence of the tert-butyl group signal.
Possible Causes and Solutions:
| Possible Cause | Scientific Rationale and Troubleshooting Steps |
| Insufficient Acid | The Boc group is cleaved under acidic conditions. An inadequate amount of acid will result in an incomplete reaction.[1] Solution: Use a sufficient excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[1] |
| Degraded Acid Reagent | Old or improperly stored acid reagents can lose their potency. Solution: Use a fresh bottle of the acid reagent. |
| Short Reaction Time | The deprotection reaction may require more time to go to completion. Solution: Monitor the reaction progress by TLC until the starting material is no longer visible.[1] |
| Formation of a Stable Intermediate | In some cases, a stable carbamate intermediate may form. Solution: Ensure the work-up procedure is adequate to hydrolyze any such intermediates. This may involve an aqueous work-up with a mild base.[1] |
Problem 3: Difficulty in Isolating the Hemioxalate Salt
Symptoms:
-
The product does not precipitate upon addition of oxalic acid.
-
An oil is formed instead of a solid.
-
The isolated solid is impure.
Possible Causes and Solutions:
| Possible Cause | Scientific Rationale and Troubleshooting Steps |
| Product is Too Soluble | The hemioxalate salt may be soluble in the chosen solvent. Solution: If the salt does not precipitate, try adding a less polar co-solvent (an anti-solvent) such as diethyl ether or hexane to induce precipitation.[1] |
| Formation of an Oil | The product may initially separate as an oil due to high concentration or the presence of impurities. Solution: Try to triturate the oil with a suitable solvent or a mixture of solvents to induce crystallization. Seeding with a small crystal of the product can also be effective. |
| Incorrect Stoichiometry | The ratio of the free base to oxalic acid is crucial for the formation of the desired hemioxalate salt. Solution: Carefully calculate and add 0.5 equivalents of oxalic acid to the solution of the free base. Adding the oxalic acid solution dropwise with vigorous stirring can promote the formation of a crystalline solid. |
| Presence of Impurities | Impurities can inhibit crystallization. Solution: Purify the free base by column chromatography before attempting the salt formation to ensure high purity.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 1-Oxa-8-azaspiro[4.5]decane?
The synthesis of the 1-Oxa-8-azaspiro[4.5]decane core typically involves the formation of a spiroketal from a suitably protected piperidone derivative. A common approach is the acid-catalyzed reaction of an N-protected 4-piperidone with a diol, such as 1,3-propanediol, or a haloalkanol followed by intramolecular cyclization. The protecting group, often a tert-butyloxycarbonyl (Boc) group, is then removed to yield the free amine.
Q2: Why is a protecting group necessary for the nitrogen atom?
The nitrogen atom of the piperidine ring is a nucleophile and can interfere with various reactions in the synthetic sequence. A protecting group, such as Boc, is used to temporarily block the reactivity of the nitrogen, preventing side reactions and allowing for the selective modification of other parts of the molecule.
Q3: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of most steps. Staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin for the free amine) can help visualize the spots. For more detailed analysis and to confirm the identity of products and intermediates, liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are recommended.[1]
Q4: What are the key parameters to control for a successful reductive amination step if this route is chosen?
Reductive amination is a powerful method for forming the C-N bond in the azaspirocycle.[2][3] Key parameters to control include:
-
pH: The reaction is often pH-sensitive. Maintaining a slightly acidic pH (around 5-6) is generally optimal for imine formation without deactivating the amine.
-
Reducing Agent: A mild reducing agent that selectively reduces the imine in the presence of the carbonyl group is crucial. Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this purpose.[4]
-
Solvent: A non-protic solvent such as dichloromethane (DCM) or dichloroethane (DCE) is typically used.
Q5: How do I prepare the hemioxalate salt and why is this specific salt form often chosen?
To prepare the hemioxalate salt, the purified 1-Oxa-8-azaspiro[4.5]decane free base is dissolved in a suitable solvent (e.g., isopropanol or ethanol). A solution of 0.5 equivalents of oxalic acid in the same solvent is then added slowly with stirring. The hemioxalate salt should precipitate out of the solution and can be collected by filtration.
The hemioxalate salt is often chosen for its ability to form a stable, crystalline solid with improved handling properties and a defined stoichiometry compared to the free base, which may be an oil or a low-melting solid.
Experimental Workflow and Data
Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting common issues.
Caption: Troubleshooting decision tree for the synthesis.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Mechanisms. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Myers, A. G. (n.d.). Reductive Amination. In Chemistry 115. Harvard University.
-
Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years. Organic & Biomolecular Chemistry, 16(30), 5449-5463.
- Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
- Zhang, X., et al. (2025). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach.
Sources
Technical Support Center: Purification of 1-Oxa-8-azaspiro[4.5]decane Hemioxalate
Welcome to the technical support center for 1-Oxa-8-azaspiro[4.5]decane hemioxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this valuable spirocyclic amine. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity, yield, and stoichiometry for your critical applications.
Introduction to Purification Challenges
1-Oxa-8-azaspiro[4.5]decane is a key building block in the synthesis of various biologically active molecules.[1][2] Its purification, particularly as a hemioxalate salt, presents a unique set of challenges. The formation of the hemioxalate salt is a critical step to obtain a stable, crystalline solid with well-defined properties. However, achieving the correct 2:1 stoichiometry of the amine to oxalic acid, removing process-related impurities, and obtaining a product with consistent crystallinity can be complex. This guide will address these challenges systematically.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: Incorrect Stoichiometry (Not a 2:1 Amine to Oxalic Acid Ratio)
Symptom:
-
¹H NMR spectrum shows incorrect integration ratios for the amine and oxalate protons.
-
Elemental analysis (CHN) results deviate significantly from the calculated values for the hemioxalate salt.
-
The pH of an aqueous solution of the salt is inconsistent with the expected value for a hemioxalate.
Causality and Solution:
The formation of amine salts with dicarboxylic acids like oxalic acid can lead to a mixture of salts with different stoichiometries (e.g., 1:1 and 2:1 amine:acid ratios). Precise control over the molar equivalents of the reactants is crucial.
Step-by-Step Protocol to Ensure Correct Stoichiometry:
-
Purify the Free Base: Before salt formation, ensure the 1-Oxa-8-azaspiro[4.5]decane free base is of high purity. Impurities can interfere with crystallization and stoichiometry. Column chromatography on silica gel is a common method for purifying the free base.[3]
-
Accurate Molar Equivalents:
-
Dissolve two molar equivalents of the purified 1-Oxa-8-azaspiro[4.5]decane free base in a suitable solvent (e.g., isopropanol or ethanol).
-
In a separate flask, dissolve one molar equivalent of anhydrous oxalic acid in the same solvent. Using anhydrous oxalic acid is critical as water can interfere with the crystallization process.[4]
-
-
Controlled Addition: Slowly add the oxalic acid solution dropwise to the stirred solution of the free base at room temperature. Rapid addition can lead to localized high concentrations of the acid, promoting the formation of the 1:1 salt.
-
Stirring and Maturation: Allow the mixture to stir at room temperature for a sufficient period (e.g., 2-4 hours) to ensure complete equilibration to the thermodynamically more stable hemioxalate salt.
-
Isolation and Washing: Collect the precipitated salt by filtration. Wash the filter cake with a small amount of the cold solvent used for the precipitation to remove any excess reactants.
Verification of Stoichiometry:
-
¹H NMR Spectroscopy: Dissolve the final product in a suitable deuterated solvent (e.g., DMSO-d₆). The integration of the protons on the spirocyclic amine should be compared to the integration of the oxalate proton. For a hemioxalate, the ratio of amine protons to the oxalate proton (if observable) or a characteristic shift of the amine's alpha-protons can indicate the correct salt formation.[5]
-
Elemental Analysis: The most definitive method to confirm the empirical formula and thus the stoichiometry.
Problem 2: Presence of Impurities in the Final Product
Symptom:
-
Broad or unexpected peaks in the ¹H NMR spectrum.
-
Low purity determined by HPLC analysis.
-
Discoloration of the final product.
Causality and Solution:
Impurities can arise from the synthesis of the 1-Oxa-8-azaspiro[4.5]decane free base or from the salt formation and purification process itself. Common impurities include unreacted starting materials, byproducts from the synthetic route, and residual solvents.
Purification Workflow:
Caption: Decision workflow for the purification of this compound.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The choice of solvent is critical. A good solvent system will dissolve the hemioxalate salt at elevated temperatures but have low solubility at room temperature or below. A mixture of a polar solvent (like ethanol, methanol, or isopropanol) and a less polar co-solvent (like diethyl ether or ethyl acetate) is often effective for recrystallizing amine salts.[4]
-
Dissolution: In a flask, add the crude hemioxalate salt and a minimal amount of the hot primary solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities in the crystal lattice.[6] If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Further Cooling: Once crystals have started to form, the flask can be placed in an ice bath or refrigerator to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.
Problem 3: Formation of an Oil or Gummy Solid Instead of Crystals
Symptom:
-
The product separates as a viscous liquid or a sticky solid upon cooling.
Causality and Solution:
Oiling out can occur if the melting point of the salt is lower than the temperature of the solution, if the concentration of the solute is too high, or if impurities are present that inhibit crystal lattice formation. The presence of water can also contribute to the formation of oils, as many amine salts are hygroscopic.[4]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and oxalic acid. If necessary, dry the solvents before use.
-
Adjust Solvent System: If an oil forms, try redissolving it by gently heating and adding more of the primary (more polar) solvent. Alternatively, adding a co-solvent in which the oil is less soluble can sometimes induce crystallization.
-
Trituration: If an oil persists, remove the solvent under reduced pressure and attempt to triturate the resulting residue with a non-polar solvent like diethyl ether or hexanes. This can sometimes induce solidification.
-
Seeding: If a small amount of crystalline material has been previously obtained, adding a seed crystal to the cooled, supersaturated solution can promote crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare the 1-Oxa-8-azaspiro[4.5]decane free base before forming the hemioxalate salt?
A1: The free base is typically synthesized through multi-step procedures.[1][2] After the synthesis, it is crucial to purify the free base to remove any unreacted starting materials or byproducts. A common method is column chromatography on silica gel, often using a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to prevent the amine from streaking on the acidic silica gel.
Q2: Which analytical techniques are most suitable for characterizing the final this compound product?
A2: A combination of techniques is recommended for full characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity. As mentioned, ¹H NMR is also useful for verifying the stoichiometry.[5]
-
HPLC: To determine the purity of the final product with high accuracy.[7]
-
Elemental Analysis (CHN): To confirm the empirical formula and definitively determine the stoichiometry of the salt.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
FT-IR Spectroscopy: To identify the characteristic functional groups present in the molecule.
Q3: What are the ideal storage conditions for this compound?
A3: Amine salts can be hygroscopic.[4] Therefore, it is recommended to store the final product in a tightly sealed container in a desiccator or in a dry, inert atmosphere (e.g., under nitrogen or argon) to prevent moisture absorption. Store at room temperature away from direct light.
Q4: Can I use oxalic acid dihydrate for the salt formation?
A4: It is strongly recommended to use anhydrous oxalic acid. The water in the dihydrate can interfere with the crystallization process and may lead to the formation of an oil or a hydrated salt with different physical properties.[4]
Q5: My yield is low after recrystallization. How can I improve it?
A5: Low yield is a common issue in recrystallization. Here are some tips to improve it:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to dissolve the solid.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and can improve the overall recovery.
-
Solvent Choice: Ensure you have chosen an optimal solvent system where the solubility of your compound has a steep temperature dependence.
-
Second Crop: The mother liquor from the first filtration can be concentrated and cooled again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.
Data Summary
Table 1: Recommended Solvent Systems for Recrystallization
| Primary Solvent (High Solubility) | Co-Solvent (Low Solubility) | Typical Ratio (v/v) | Notes |
| Isopropanol | Diethyl Ether | 1:1 to 1:5 | Good for inducing precipitation after initial dissolution. |
| Ethanol | Ethyl Acetate | 1:2 to 1:4 | A versatile system for many amine salts. |
| Methanol | Dichloromethane | 1:3 to 1:5 | Use with caution due to the volatility of dichloromethane. |
References
-
Forming oxalate salts of amines. (2009). Sciencemadness.org. Retrieved from [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(15), 115560. Retrieved from [Link]
-
Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23. Retrieved from [Link]
-
Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... (n.d.). ResearchGate. Retrieved from [Link]
-
Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. ResearchGate. Retrieved from [Link]
-
Barkov, A. Y., et al. (2018). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Chemistry of Heterocyclic Compounds, 54(1), 43-46. Retrieved from [Link]
-
Sato, S., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(19), 3205-3215. Retrieved from [Link]
-
Salt formation. (2023). Reddit. Retrieved from [Link]
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Ballabh, A., et al. (2004). Crystalline structures of salts of oxalic acid and aliphatic amines. Crystal Growth & Design, 4(5), 993-997. Retrieved from [Link]
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How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]
-
Analytical methods to determine if a compound is in the form of a salt. (2024). Reddit. Retrieved from [Link]
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Solubility of organic amine salts. (2011). Sciencemadness.org. Retrieved from [Link]
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Haigh, J., et al. (2018). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. Analytical Chemistry, 90(6), 3841-3847. Retrieved from [Link]
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Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved from [Link]
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Sheilan, M. (2013). Chemical analysis in amine system operations. EPTQ. Retrieved from [Link]
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¹H NMR titration plot of changes in the NH (CH₂NHCO) chemical... (n.d.). ResearchGate. Retrieved from [Link]
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Amine workup. (n.d.). Reddit. Retrieved from [Link]
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Are amines soluble in organic solvents? (2018). Quora. Retrieved from [Link]
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Identifying Amines: Principles and Practical Methods. (n.d.). Iran Silicate Industries. Retrieved from [Link]
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Amine System Analysis Guide. (n.d.). Scribd. Retrieved from [Link]
- Process for recovery of amines and volatile acids from amine salts. (1993). Google Patents.
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Identification of Oxalate : Salt Analysis series NCERT. (2019). YouTube. Retrieved from [Link]
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Troubleshooting amine plants. (n.d.). ResearchGate. Retrieved from [Link]
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Martin, S. T., et al. (2016). Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water With Ammonium Sulfate. The Journal of Physical Chemistry A, 120(33), 6424-6433. Retrieved from [Link]
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Thordarson, P. (2022). Analysing binding stoichiometries in NMR titration experiments using Monte Carlo simulation and resampling techniques. PeerJ, 10, e14362. Retrieved from [Link]
-
Zhang, M. R., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5609-5621. Retrieved from [Link]
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Siggia, S., & Hanna, J. G. (1956). Analytical Chemistry, 28(4), 432-434. Retrieved from [Link]
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Solubility of Organic Compounds. (2023). Retrieved from [Link]
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Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]
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Technical Support Center: Stability of 1-Oxa-8-azaspiro[4.5]decane Hemioxalate in Solution
Welcome to the technical support center for 1-Oxa-8-azaspiro[4.5]decane hemioxalate. This guide is intended for researchers, scientists, and drug development professionals to provide insights into the stability of this compound in solution. The following information is synthesized from established chemical principles and data from structurally related compounds, offering a robust framework for your experimental design and troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound in solution.
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution are hydrolysis of the tetrahydrofuran (ether) ring, potential oxidation of the piperidine nitrogen, and the influence of pH on the equilibrium between the free base and its salt form. The spirocyclic nature of the molecule generally imparts good conformational rigidity, which can contribute positively to its overall stability compared to more flexible structures[1][2].
Q2: How does the hemioxalate salt form affect the stability of the compound in solution?
A2: The hemioxalate salt is formed by reacting the basic piperidine nitrogen with oxalic acid. In the solid state, this salt form typically enhances stability and improves handling properties. When dissolved, the hemioxalate salt will establish a pH that is acidic. This acidic environment can influence the stability of the parent compound, particularly the ether linkage, which is susceptible to acid-catalyzed hydrolysis[3][4]. The equilibrium between the protonated and free base forms of the amine will also be pH-dependent.
Q3: What is the most likely degradation pathway for this molecule in aqueous solution?
A3: The most probable degradation pathway in aqueous solution is the hydrolysis of the 1-oxa (tetrahydrofuran) ring. This is an ether linkage and is susceptible to cleavage under both acidic and basic conditions, although the mechanism and rate will differ. Acid-catalyzed hydrolysis is a significant concern due to the acidic nature of the hemioxalate salt in solution[3][4].
Q4: How do temperature and light affect the stability of this compound solutions?
A4: As with most chemical compounds, elevated temperatures will accelerate the rate of degradation reactions, including hydrolysis and oxidation[5][6]. Therefore, it is recommended to store solutions at reduced temperatures (e.g., 2-8 °C) and for short durations. While specific photostability data is not available, many heterocyclic compounds can be sensitive to light. Exposure to UV or even ambient light can potentially lead to photo-degradation. It is best practice to protect solutions from light by using amber vials or storing them in the dark[7].
Q5: What solvents are recommended for dissolving this compound?
A5: The choice of solvent will depend on the intended application. For many biological assays, aqueous buffers are necessary. However, the use of co-solvents can sometimes enhance solubility and stability[8][9]. When selecting a solvent, consider its polarity, pH, and potential for reactivity with the compound. For non-aqueous applications, aprotic solvents in which the compound is soluble may offer better stability by preventing hydrolysis. Always perform preliminary solubility and short-term stability tests in your chosen solvent system.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments.
Issue 1: Loss of compound potency or inconsistent results over time in aqueous solutions.
-
Possible Cause 1: Hydrolytic Degradation. The ether linkage in the tetrahydrofuran ring is likely undergoing hydrolysis.
-
Troubleshooting Steps:
-
pH Monitoring: Measure the pH of your stock and working solutions. The hemioxalate salt will create an acidic environment.
-
Buffer Optimization: Prepare your solutions in a buffered system to maintain a stable pH. A neutral or slightly acidic pH may be optimal, but this needs to be determined experimentally. Avoid strongly acidic or basic conditions.
-
Temperature Control: Store all solutions at low temperatures (e.g., 2-8 °C) and minimize the time they are kept at room temperature.
-
Fresh Preparations: Prepare solutions fresh daily for sensitive experiments.
-
-
-
Possible Cause 2: Oxidation. The tertiary amine in the piperidine ring could be susceptible to oxidation.
-
Troubleshooting Steps:
-
Degas Solvents: If using aqueous buffers, degas them prior to use to remove dissolved oxygen.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon.
-
-
Issue 2: Precipitation of the compound from solution.
-
Possible Cause 1: pH Shift. A change in the solution's pH could cause the free base to precipitate if its solubility is lower than the salt form.
-
Troubleshooting Steps:
-
pH Control: Ensure your solution is adequately buffered to a pH where the compound remains soluble.
-
Solubility Assessment: Determine the solubility of the compound at different pH values to identify the optimal range for your experiments.
-
-
-
Possible Cause 2: Use of an inappropriate co-solvent. The addition of a co-solvent might decrease the overall solvating power for the hemioxalate salt.
-
Troubleshooting Steps:
-
Co-solvent Screening: Test a range of pharmaceutically acceptable co-solvents (e.g., DMSO, ethanol, PEG) at varying concentrations to find a system that maintains solubility.
-
-
Section 3: Experimental Protocols
Protocol 1: Preliminary Stability Assessment Using HPLC
This protocol outlines a basic experiment to assess the stability of this compound in a given solution.
-
Solution Preparation:
-
Prepare a stock solution of this compound in your desired solvent (e.g., water, buffer, or a co-solvent mixture) at a known concentration.
-
Divide the solution into several aliquots in amber vials.
-
-
Incubation Conditions:
-
Store the aliquots under different conditions to be tested (e.g., 4 °C, room temperature, 40 °C; protected from light and exposed to light).
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
-
HPLC Analysis:
-
Analyze each sample by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous phase is a good starting point.
-
Monitor the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining versus time for each condition. This will provide a preliminary stability profile.
-
| Parameter | Recommended Starting Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined) or Mass Spectrometry |
| Injection Volume | 10 µL |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method[7][10].
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at room temperature and 60 °C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Solid compound at 80 °C.
-
Photodegradation: Solution exposed to UV light (e.g., 254 nm) and white light.
-
-
Sample Preparation:
-
Prepare solutions of the compound under each of the stress conditions.
-
-
Time Points:
-
Sample at various time points (e.g., 0, 2, 8, 24 hours).
-
-
Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC-MS to separate and identify the degradation products based on their mass-to-charge ratio and fragmentation patterns.
-
Section 4: Visualizations
Diagram 1: Potential Degradation Pathway of 1-Oxa-8-azaspiro[4.5]decane
Caption: Potential degradation pathways of the parent compound.
Diagram 2: Troubleshooting Workflow for Solution Instability
Caption: Troubleshooting workflow for solution instability issues.
References
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Fousteris, E., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. European Journal of Medicinal Chemistry, 258, 115598. [Link]
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(19), 115560. [Link]
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Klan, P., et al. (2013). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Organic Letters, 15(24), 6242-6245. [Link]
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List, B., et al. (2025). Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
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Martin, R., et al. (2018). The Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 57(42), 14049-14057. [Link]
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Nowak, I., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(19), 5989. [Link]
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Rocchetti, A., et al. (2023). Spiro Compounds for Organic Optoelectronics. Chemical Reviews, 123(1), 1-84. [Link]
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Thorpe, J. F., et al. (1921). XV.—The Formation and Stability of spiro-Compounds. Journal of the Chemical Society, Transactions, 119, 131-143. [Link]
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Veverka, M., et al. (2018). Thermal and thermo-oxidative degradation of some heterocyclic aromatic polyethers containing phenylquinoxaline and/or 1,3,4-oxadiazole rings. Polymer Degradation and Stability, 153, 22-31. [Link]
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 29-43. [Link]
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Belskaya, O. B., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6953. [Link]
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Ulla, F. T., et al. (2014). Spiro Compounds for Organic Optoelectronics. Chemical Reviews, 114(10), 5158-5218. [Link]
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Wikipedia. (2024). Tetrahydrofuran. [Link]
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Zakharychev, V. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10759. [Link]
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N'guessan, A. D., et al. (2018). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Journal of Chemical and Pharmaceutical Research, 10(8), 1-9. [Link]
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Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]
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Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 15993-16002. [Link]
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Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073. [Link]
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Hoerner, J. A., et al. (1998). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 46(9), 3785-3790. [Link]
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Nowak, I., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(19), 5989. [Link]
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Vega, C., et al. (2022). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. Fluid Phase Equilibria, 552, 113279. [Link]
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Anzai, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(11), 1941-1948. [Link]
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Yilmaz, F. (2018). HYDROLYSIS REACTIONS. SlidePlayer. [Link]
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Katsoulis, D. C., et al. (2018). Synthesis of 5,6-Spiroethers and Evaluation of their Affinities for the Bacterial A Site. Organic Letters, 20(17), 5324-5328. [Link]
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Salami, S. A., et al. (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. Molecules, 28(3), 1109. [Link]
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Wang, Y., et al. (2022). Stability Improvement of Perovskite Solar Cells by the Moisture-Resistant PMMA:Spiro-OMeTAD Hole Transport Layer. Coatings, 12(1), 89. [Link]
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Pharma Growth Hub. (2022, July 7). How to Conduct Forced Degradation Study for Drug Product as per ANVISA? [Video]. YouTube. [Link]
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Al-lami, M., et al. (2023). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. Energies, 16(1), 478. [Link]
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da Silva, A. M., et al. (2020). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. ResearchGate. [Link]
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Procter, D. J., et al. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews, 51(14), 5954-6010. [Link]
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Paolocci, N., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Bioconjugate Chemistry, 32(11), 2415-2420. [Link]
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Vaidhyanathan, R., et al. (2002). Crystalline structures of salts of oxalic acid and aliphatic amines. Journal of Molecular Structure, 608(2-3), 195-204. [Link]
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Trapella, C., et al. (2020). 1,3,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(1), 126776. [Link]
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Pellacani, L., et al. (2018). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Tetrahedron: Asymmetry, 29(1), 37-41. [Link]
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Wikipedia. (n.d.). Organic chemistry. In Wikipedia. Retrieved January 22, 2026, from [Link]
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not_important. (2009, July 25). Forming oxalte salts of amines. Sciencemadness.org. [Link]
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Al-lami, M., et al. (2023). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Energies, 16(1), 478. [Link]
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Jones, W. R. (1976). Thermal and oxidative degradation studies of formulated c-ethers by gel-permeation chromatography. NASA Technical Reports Server. [Link]
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Wikipedia. (n.d.). Piperidine. In Wikipedia. Retrieved January 22, 2026, from [Link]
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Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6216-6226. [Link]
-
Di Pardo, A., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(17), 7743-7761. [Link]
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Brümmer, H. (2011). How to approach a forced degradation study. SGS Life Science Services. [Link]
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Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs. International Journal of Greenhouse Gas Control, 5(4), 834-840. [Link]
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Sato, K., et al. (2022). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Journal of the American Chemical Society, 144(3), 1335-1345. [Link]
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Technical Support Center: Optimizing Reaction Conditions for 1-Oxa-8-azaspiro[4.5]decane Derivatives
Welcome to the technical support center for the synthesis and optimization of 1-oxa-8-azaspiro[4.5]decane derivatives. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this important class of spirocyclic compounds. Here, we move beyond rote protocols to delve into the underlying principles governing these reactions, empowering you to troubleshoot effectively and optimize your synthetic strategies.
The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, and its efficient synthesis is crucial for the exploration of novel therapeutics.[1][2] This guide provides a framework for understanding the key reaction steps, anticipating common challenges, and implementing robust solutions.
I. General Synthetic Strategy: A Modular Approach
A common and effective route to 1-oxa-8-azaspiro[4.5]decane derivatives commences with the readily available N-Boc-4-piperidone. The general synthetic pathway can be visualized as a three-stage process:
Caption: General three-stage synthetic workflow for 1-oxa-8-azaspiro[4.5]decane derivatives.
This modular approach allows for the introduction of diversity at different stages, making it a versatile strategy for library synthesis.
II. Troubleshooting Guide: A Field-Proven Q&A Approach
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the rationale behind them.
Stage 1: C-C Bond Formation (Alkylation of N-Boc-4-piperidone)
Question 1: My alkylation of N-Boc-4-piperidone is sluggish, resulting in low conversion and the recovery of starting material. What are the likely causes and how can I improve the yield?
Answer: This is a frequent issue stemming from incomplete enolate formation or side reactions. Let's break down the potential culprits and their solutions:
-
Incomplete Deprotonation: The initial deprotonation of N-Boc-4-piperidone to form the enolate is critical.
-
Insight: Lithium diisopropylamide (LDA) is a common choice, but its efficacy is highly dependent on its quality and the reaction conditions.
-
Troubleshooting Steps:
-
Verify Base Quality: Use freshly prepared or recently titrated LDA. Older LDA solutions can degrade, leading to lower effective concentrations.
-
Optimize Temperature: The deprotonation should be performed at low temperatures (typically -78 °C) to ensure kinetic control and prevent side reactions. Ensure your cooling bath is stable.
-
Sufficient Equivalents: While a slight excess of LDA (e.g., 1.1 equivalents) is standard, you might need to empirically increase this to 1.2-1.3 equivalents if you suspect partial degradation of the base.
-
-
-
Side Reactions of the Electrophile: The nature of your electrophile and its addition can significantly impact the reaction's success.
-
Insight: Electrophiles like acrylates can be prone to polymerization or degradation.
-
Troubleshooting Steps:
-
Slow Addition: Add the electrophile dropwise at low temperature to control any exotherm and minimize side reactions.
-
Purity of Electrophile: Use freshly distilled or purified electrophiles to remove any inhibitors or degradation products.
-
-
-
Presence of Protic Impurities: Trace amounts of water or other protic impurities in your reagents or solvents will quench the enolate.
-
Insight: Anhydrous conditions are paramount for this step.
-
Troubleshooting Steps:
-
Dry Glassware: Flame-dry or oven-dry all glassware immediately before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.
-
-
Question 2: I am observing multiple spots on my TLC after the alkylation step, some of which are difficult to characterize. What are the likely side products?
Answer: Besides unreacted starting material, several side products can form during the alkylation of N-Boc-4-piperidone:
-
O-Alkylation Product: The enolate has two nucleophilic sites (carbon and oxygen). While C-alkylation is generally favored, O-alkylation can occur, leading to the formation of a silyl enol ether-like structure. This is often more prevalent at higher temperatures.
-
Dialkylation Product: If the initially formed mono-alkylated product is deprotonated again by excess base, a second alkylation can occur, leading to a dialkylated piperidone.
-
Aldol Condensation Product: The enolate can react with the ketone of another N-Boc-4-piperidone molecule, leading to an aldol addition or condensation product. This is more likely if the electrophile is not added promptly after enolate formation.
TLC Monitoring Tip: Use a multi-stain approach for TLC visualization. While UV light is useful for aromatic compounds, stains like potassium permanganate or p-anisaldehyde are more effective for visualizing the aliphatic products and byproducts in this reaction.[3]
Stage 2: Spirocyclization (Pictet-Spengler Type Reaction)
The intramolecular cyclization to form the spirocyclic core is often the most challenging step. A common approach is a Pictet-Spengler type reaction, which involves the acid-catalyzed cyclization of an iminium ion intermediate.
Caption: Simplified mechanism of the Pictet-Spengler reaction for spirocycle formation.
Question 3: My Pictet-Spengler cyclization is giving a low yield of the desired spirocycle, with a significant amount of aza-spiroketal decomposition. How can I optimize this step?
Answer: The success of the Pictet-Spengler reaction hinges on a delicate balance of acidity, temperature, and reaction time.[4]
-
Acid Catalyst Choice and Concentration:
-
Insight: The acid protonates the carbonyl, facilitating iminium ion formation, which is the key electrophile for the cyclization.[4] However, excessively strong acidic conditions or prolonged reaction times can lead to degradation of the starting material or the spiroketal product.[5][6]
-
Troubleshooting Steps:
-
Screen Acids: Experiment with different Brønsted acids (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA)) and Lewis acids (e.g., BF₃·OEt₂). The optimal acid will depend on the specific substrate.
-
Optimize Concentration: Start with a catalytic amount (e.g., 0.1-0.2 equivalents) of the acid and incrementally increase it. Monitor the reaction by TLC to find the sweet spot between efficient cyclization and decomposition.
-
-
-
Temperature and Reaction Time:
-
Insight: Higher temperatures can accelerate the reaction but may also promote side reactions and decomposition.
-
Troubleshooting Steps:
-
Temperature Screening: Screen a range of temperatures, from room temperature to reflux, to find the optimal balance.
-
Monitor Progress: Closely monitor the reaction by TLC. Once the starting material is consumed, work up the reaction promptly to avoid product degradation.
-
-
-
Solvent Effects:
-
Insight: The solvent can influence the stability of the iminium ion intermediate and the transition state of the cyclization.
-
Troubleshooting Steps:
-
Solvent Screening: Evaluate a range of solvents with varying polarities, such as dichloromethane (DCM), toluene, or acetonitrile.
-
-
Question 4: I am observing the formation of a colored impurity during my Pictet-Spengler reaction. What could this be?
Answer: The appearance of color, especially a darkening of the reaction mixture, can be indicative of several processes:
-
Oxidation: The indole or other electron-rich aromatic precursors in a Pictet-Spengler reaction can be susceptible to oxidation, especially in the presence of acid and air. This can lead to the formation of colored, polymeric byproducts.
-
Side Reactions of the Aldehyde/Ketone: Aldehydes, in particular, can undergo self-condensation or other side reactions under acidic conditions to form colored materials.
-
Degradation of the Product: The spirocyclic product itself might be unstable under the reaction conditions and degrade to colored compounds.
Troubleshooting Tip: If you observe significant color formation, try degassing your solvent and running the reaction under a stricter inert atmosphere. You can also consider adding a mild antioxidant if it is compatible with your reaction chemistry.
Stage 3: Deprotection and Purification
Question 5: I am struggling with the Boc deprotection of my spirocycle. The reaction is either incomplete or leads to a complex mixture of products. What are the best practices for this step?
Answer: Boc deprotection is generally straightforward, but with complex molecules like spirocycles, there can be challenges.
-
Incomplete Deprotection:
-
Insight: Insufficient acid or a short reaction time are the most common reasons for incomplete deprotection.
-
Troubleshooting Steps:
-
Acid Choice: 4M HCl in dioxane is a robust and common choice. Ensure the reagent is fresh.
-
Monitor by TLC: Track the disappearance of the starting material by TLC. The free amine product will have a much lower Rf value and may streak on the baseline.
-
Drive to Completion: If the reaction stalls, consider adding more acid or gently warming the reaction mixture.
-
-
-
Product Degradation:
-
Insight: The free amine of the spirocycle may be unstable to prolonged exposure to strong acid.
-
Troubleshooting Steps:
-
Control Temperature: Perform the deprotection at 0 °C to room temperature to minimize side reactions.
-
Prompt Work-up: Once the reaction is complete, neutralize the acid and extract the product without delay.
-
-
Question 6: The purification of my final 1-oxa-8-azaspiro[4.5]decane derivative by column chromatography is difficult. The compound streaks on the column, and I get poor separation from polar impurities.
Answer: The basic nitrogen atom in the piperidine ring is the primary cause of these purification challenges on silica gel, which is acidic.
-
Column Chromatography Optimization:
-
Insight: The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to band broadening and poor resolution.
-
Troubleshooting Steps:
-
Basified Silica: Pre-treat your silica gel with a small amount of a volatile base like triethylamine (typically 1-2% in the eluent). This will neutralize the acidic sites and improve the chromatography.
-
Solvent System: A common eluent system for basic compounds is a gradient of methanol in dichloromethane, with a small percentage of triethylamine or ammonium hydroxide added to the mobile phase.
-
Alternative Stationary Phases: If silica gel proves too problematic, consider using a more inert stationary phase like alumina (neutral or basic) or a C18 reversed-phase column for highly polar compounds.[7]
-
-
-
Work-up and Extraction Issues:
-
Insight: During aqueous work-up, the basic nature of the product can lead to the formation of emulsions, making phase separation difficult.[1]
-
Troubleshooting Steps:
-
Preventing Emulsions: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Breaking Emulsions: If an emulsion forms, adding a saturated solution of sodium chloride (brine) can help to break it by increasing the ionic strength of the aqueous phase.[8]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the typical yield I should expect for the overall synthesis? A1: The overall yield can vary significantly depending on the specific derivatives being synthesized. However, with careful optimization of each step, an overall yield in the range of 20-40% from N-Boc-4-piperidone is a reasonable target.
Q2: How can I confirm the stereochemistry of my spirocyclic product? A2: The stereochemistry at the spirocenter is crucial and can be determined using a combination of spectroscopic techniques. 2D NMR experiments, such as NOESY, can reveal through-space correlations between protons, which can help to elucidate the relative stereochemistry. In some cases, the formation of diastereomers can be observed and potentially separated.[9] For unambiguous determination of the absolute configuration, X-ray crystallography of a suitable crystalline derivative is the gold standard.
Q3: Are there alternative synthetic routes to the 1-oxa-8-azaspiro[4.5]decane core? A3: Yes, while the route described here is common, other strategies exist. These include transition-metal-catalyzed cyclization reactions and multi-component reactions. The choice of route will depend on the desired substitution pattern and the available starting materials.
Q4: My final product is an oil, but the literature reports a solid. How can I induce crystallization? A4: If your product is an oil but is reported as a solid, it may be due to the presence of impurities or residual solvent. Try the following:
-
High Vacuum: Dry the oil under high vacuum for an extended period to remove all traces of solvent.
-
Trituration: Add a small amount of a non-polar solvent in which your product is sparingly soluble (e.g., hexanes, diethyl ether) and scratch the side of the flask with a glass rod to induce crystallization.
-
Seed Crystals: If available, add a single seed crystal of the solid product to the oil.
IV. Experimental Protocols & Data
Detailed Protocol: Synthesis of a Model 1-Oxa-8-azaspiro[4.5]decane Derivative
This protocol outlines the synthesis of a representative 1-oxa-8-azaspiro[4.5]decane derivative.
Caption: Step-by-step experimental workflow for the synthesis of a model 1-oxa-8-azaspiro[4.5]decane derivative.
Table 1: Key Reaction Parameters and Expected Observations
| Step | Key Reagents | Temperature | Time | Expected Observations |
| Alkylation | N-Boc-4-piperidone, LDA, Electrophile | -78 °C to RT | 12-16 h | The reaction mixture may change color upon addition of LDA. |
| Spirocyclization | Alkylated intermediate, p-TsOH | Reflux | 4-8 h | The reaction mixture may darken over time. |
| Deprotection | Boc-protected spirocycle, 4M HCl/dioxane | 0 °C to RT | 4-6 h | Formation of a white precipitate (the HCl salt) may be observed. |
V. References
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]
-
Danishefsky, S. J., & Armistead, D. M. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Organic Letters, 1(11), 1727–1729.
-
Gagnon, D., & Arpin, C. (2021). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 26(11), 3195.
-
Reddit. (2017). Unexpected fabulous color during organic reaction. r/chemistry. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(15), 115560.
-
Dalpozzo, R., & Ciambrone, G. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(11), 1503.
-
Tsoleridis, C. A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228.
-
Su, L., et al. (2022). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. Nature Communications, 13(1), 6331.
-
ResearchGate. (2019). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide? Retrieved from [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]
-
Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8361.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
Reddit. (2024). Help with separation of diastereomers. r/CHROMATOGRAPHY. Retrieved from [Link]
-
ResearchGate. (n.d.). The suggested acidic and basic degradation pathway (a) and oxidative... Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Defense Technical Information Center. (2021). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
-
ResearchGate. (2025). What is the reason of unexpected Color Change in Synthesized Anthrone Solution? Retrieved from [Link]
-
Biotage. (2023). Tackling emulsions just got easier. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza- Prins cyclization and their... Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Make Column Chromatography More Efficient? YouTube. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Salient Features of the Aza-Wacker Cyclization Reaction. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
PubMed. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Retrieved from [Link]
-
Brust, P., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6258–6266.
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
United Nations. (2024). Economic and Social Council. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
YouTube. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Retrieved from [Link]
-
Reddit. (2014). Emulsion Problem during Extraction. Help! r/chemistry. Retrieved from [Link]
-
YouTube. (2011). The Briggs-Rauscher Iodine Oscillator. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703–711.
-
University of California, Irvine. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (2023). Notification from the President of the International Narcotics Control Board to the Chair of the Commission on Narcotic Drugs. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from [Link]
-
University of Illinois Urbana-Champaign, Department of Chemistry. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
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Technical Support Center: Ensuring the Stability of 1-Oxa-8-azaspiro[4.5]decane Hemioxalate
Welcome to the dedicated technical support guide for 1-Oxa-8-azaspiro[4.5]decane hemioxalate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this valuable spirocyclic compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound
1-Oxa-8-azaspiro[4.5]decane and its derivatives are pivotal scaffolds in medicinal chemistry, recognized for their application in developing agents targeting the central nervous system and as selective σ1 receptor ligands.[1][2] The hemioxalate salt form enhances the compound's stability and handling properties by salifying the basic nitrogen of the azaspiro ring system. However, like all chemical entities, its stability is not absolute and is susceptible to various environmental and experimental factors. Understanding and mitigating these factors are critical for its effective use.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation in my this compound sample?
A1: Visual signs of degradation can include a change in color, clumping of the solid material, or the development of an unusual odor. In solution, you might observe discoloration, precipitation, or the appearance of new peaks in your analytical chromatograms (e.g., HPLC or GC). A decrease in the peak area of the parent compound over time is a quantitative indicator of degradation.
Q2: What are the most likely degradation pathways for this compound?
A2: Based on its structure, the two primary sites for degradation are the piperidine ring and the oxalate salt moiety. The tertiary amine within the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or products of ring-opening.[3] Additionally, the oxalate salt can undergo thermal decomposition, and its stability can be influenced by pH.
Q3: How should I properly store this compound?
A3: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light and moisture. Refrigeration (2-8 °C) is recommended for long-term storage. The container should be flushed with an inert gas like nitrogen or argon to displace oxygen, thereby reducing the risk of oxidative degradation.
Q4: Can the pH of my solution affect the stability of the compound?
A4: Absolutely. The pH of the solution can significantly impact the stability of both the amine and the oxalate salt. In highly acidic or basic conditions, the spirocyclic ether linkage could be susceptible to hydrolysis, although this is generally less likely for saturated ethers. More importantly, pH changes can affect the salt equilibrium and potentially the solubility and stability of the free base or the oxalic acid, which could in turn influence degradation rates.[4]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on scientific principles.
Issue 1: Inconsistent Results and Appearance of Unknown Peaks in HPLC Analysis
Symptoms:
-
Variable peak areas for the main compound in repeat injections.
-
Emergence of new, unidentified peaks in the chromatogram.
-
Loss of expected biological activity or chemical reactivity.
Root Cause Analysis and Solutions:
This issue is a classic indicator of compound degradation. The appearance of new peaks suggests the formation of degradation products.
Troubleshooting Workflow:
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
1. Column and Mobile Phase Selection:
- Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
2. Method Development:
- Analyze a mixture of the stressed samples from the forced degradation study.
- Optimize the mobile phase composition (gradient or isocratic elution), flow rate, and column temperature to achieve adequate separation of the parent peak from all degradation product peaks.
- The detector wavelength should be chosen to maximize the response for both the parent compound and the impurities, often determined using a photodiode array (PDA) detector.
3. Method Validation:
- Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. [5]
Potential Degradation Pathways
Based on the chemistry of the piperidine and oxalate moieties, the following degradation pathways are plausible:
Sources
- 1. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Incomplete Boc Deprotection in Spiroketal Lactone Synthesis
Welcome to the technical support center for navigating the complexities of spiroketal lactone synthesis, with a specific focus on the critical Boc deprotection step. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in this nuanced area of organic synthesis. Here, we dissect common experimental hurdles, offering in-depth, field-tested solutions and the causal chemical principles behind them.
Troubleshooting Guide: Addressing Specific Experimental Failures
This section is formatted as a series of questions and answers to directly address the most pressing issues encountered during the synthesis of spiroketal lactones, particularly concerning the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group.
Question 1: My Boc deprotection is incomplete, even after extended reaction times with trifluoroacetic acid (TFA). What are the likely causes and how can I drive the reaction to completion?
Answer:
Incomplete Boc deprotection is a frequent obstacle. The stability of the Boc group is sensitive to the acidic conditions, and several factors can impede its removal.
Potential Causes:
-
Insufficient Acid Strength or Stoichiometry: While TFA is a potent acid, its effectiveness can be diminished by basic functionalities within your substrate, such as other amines, which neutralize the acid. The acid must be present in a sufficient stoichiometric excess to both protonate the Boc group and any basic sites in the molecule.[1]
-
Steric Hindrance: A sterically congested environment around the Boc-protected amine can restrict access of the acid catalyst, slowing down the deprotection rate.
-
Solvent Effects: The choice of solvent plays a crucial role. While dichloromethane (DCM) is common, its polarity might not be optimal for all substrates to ensure full solubility and interaction with the acid.[2][3]
-
Presence of Water: Trace amounts of water in the reaction mixture can hydrolyze the acid, reducing its effective concentration and potentially leading to unwanted side reactions.[4]
Troubleshooting Protocol:
-
Increase Acid Concentration: Gradually increase the concentration of TFA. A common starting point is a 1:1 mixture of TFA and DCM.[2][] If incomplete deprotection persists, neat TFA can be employed, but with caution due to its corrosiveness and potential to promote side reactions.[2][4]
-
Optimize the Solvent System: If solubility is an issue, consider alternative solvents. For instance, using 4M HCl in 1,4-dioxane is a widely adopted and effective method for Boc deprotection.[2][4] This reagent can often provide cleaner reactions and the resulting hydrochloride salt can be easier to handle than the TFA salt.[2]
-
Elevate the Reaction Temperature: While most Boc deprotections are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes accelerate the reaction for stubborn substrates. However, this should be done cautiously as it can also promote side reactions.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water.
Workflow for Optimizing Boc Deprotection:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Question 2: I'm observing significant side product formation during Boc deprotection, which complicates the subsequent spiroketalization. How can I minimize these side reactions?
Answer:
Side product formation is a common consequence of the harsh acidic conditions required for Boc deprotection. The primary culprit is the generation of a tert-butyl cation intermediate.[6]
Common Side Reactions:
-
tert-Butylation: The highly reactive tert-butyl cation can alkylate nucleophilic sites on your substrate or solvent.[6] Electron-rich aromatic rings and heteroatoms are particularly susceptible.
-
Ester Cleavage: If your molecule contains other acid-sensitive functional groups, such as tert-butyl esters, they may also be cleaved under the deprotection conditions.
-
Rearrangements: Acid-catalyzed rearrangements of the carbon skeleton can occur in complex molecules.
Mitigation Strategies:
-
Use of Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your substrate.
| Scavenger | Typical Concentration | Notes |
| Anisole | 5-10% (v/v) | Effective for protecting electron-rich aromatic systems. |
| Thioanisole | 5-10% (v/v) | A more nucleophilic scavenger, useful for highly reactive systems. |
| Triethylsilane (TES) | 1.1-1.5 equivalents | Reduces the tert-butyl cation to isobutane. |
-
Milder Deprotection Conditions: If your substrate is particularly sensitive, consider moving away from strong acids like TFA.
-
Aqueous Phosphoric Acid: This has been shown to be a mild and selective reagent for the deprotection of tert-butyl carbamates, esters, and ethers, with good tolerance for other functional groups.[7]
-
Oxalyl Chloride in Methanol: This system offers a mild method for selective N-Boc deprotection at room temperature.[8][9]
-
Lewis Acids: In some cases, Lewis acids such as aluminum chloride can mediate the cleavage of the N-Boc group under milder conditions than Brønsted acids.[7]
-
Experimental Protocol for Boc Deprotection with Scavengers:
-
Dissolve the Boc-protected substrate in an appropriate anhydrous solvent (e.g., DCM).
-
Add the chosen scavenger (e.g., anisole, 5% v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid (e.g., TFA) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Proceed with the standard workup procedure.
Question 3: My spiroketalization step following Boc deprotection is giving low yields. Could the deprotection workup be the issue?
Answer:
Absolutely. The workup of the Boc deprotection is critical for the success of the subsequent spiroketalization. Residual acid or improper handling of the resulting amine salt can significantly impact the next step.
Key Considerations for Workup:
-
Complete Neutralization: It is imperative to completely neutralize the excess acid and the protonated amine product. A biphasic workup with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base is standard.[3] Incomplete neutralization will leave residual acid that can interfere with the spiroketalization catalyst or promote side reactions.
-
Amine Salt Solubility: The resulting amine salt (e.g., trifluoroacetate or hydrochloride) may have different solubility properties than the free amine. Ensure that your extraction solvent is appropriate to recover the product. In some cases, the free amine may be more soluble in the organic phase after neutralization.
-
Residual TFA: Trifluoroacetic acid can be difficult to remove completely by rotary evaporation. Co-evaporation with a higher-boiling solvent like toluene can help.[2]
-
Purification of the Intermediate: It is often advantageous to purify the deprotected amine before proceeding to the spiroketalization step. This removes any side products from the deprotection and ensures that you are starting the next reaction with clean material.
Recommended Workup Procedure:
-
Upon completion of the Boc deprotection, carefully quench the reaction by adding it to a stirred, cold (0 °C) saturated aqueous solution of NaHCO₃.
-
Ensure the pH of the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic phase under reduced pressure. If TFA was used, co-evaporate with toluene (2-3 times) to remove residual acid.
-
If necessary, purify the crude amine by column chromatography before proceeding to the spiroketalization.
Frequently Asked Questions (FAQs)
What is the best way to monitor the progress of a Boc deprotection reaction?
Thin-layer chromatography (TLC) is a quick and effective method.[10] Use a mobile phase that provides good separation between your starting material and the more polar amine product. Staining with ninhydrin is an excellent way to visualize the newly formed primary or secondary amine, which will appear as a colored spot.[11] Liquid chromatography-mass spectrometry (LC-MS) provides more definitive information, allowing you to monitor the disappearance of the starting material and the appearance of the product mass peak.[12]
Can I perform a one-pot Boc deprotection and spiroketalization?
While one-pot procedures can be more efficient, they are often challenging for this sequence. The acidic conditions of the Boc deprotection are typically incompatible with the conditions required for the subsequent spiroketalization, which may be acid-catalyzed but often under much milder conditions. It is generally recommended to perform a full workup and purification of the deprotected amine before proceeding.
Are there any "greener" alternatives to TFA for Boc deprotection?
Yes, there is a growing interest in more environmentally friendly methods. As mentioned earlier, aqueous phosphoric acid is a good option.[7] Additionally, some studies have explored the use of solid-supported acids or catalyst-free deprotection in hot water, which can simplify the workup and reduce the use of hazardous reagents.[13]
References
-
Li, B., et al. (2006). Aqueous Phosphoric Acid as an Effective, Environmentally Benign, Selective and Mild Reagent for the Deprotection of tert-Butyl Carbamates, tert-Butyl Esters, and tert-Butyl Ethers. The Journal of Organic Chemistry, 71(23), 9045-9050. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Available at: [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24451-24456. Available at: [Link]
-
Hartwig, J. F., et al. (2010). Supporting Information for Polymer Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Reddit user discussion. (2023). Boc De-protection. r/Chempros. Available at: [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available at: [Link]
-
Reddit user discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
Zhang, J., & Schmalz, H.-G. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters, 19(15), 4082-4085. Available at: [Link]
-
ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA? Available at: [Link]
- Mead, K. T., & Zemribo, R. (2000). Demonstration of stereospecificity in the β-lactone-initiated spiroketal synthesis. Journal of Organic Chemistry, 65(23), 7848-7850.
- De, S. K. (2018). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 23(10), 2533.
- ResearchGate. (2025).
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24451-24456. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. Available at: [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
- Pires, J. L., et al. (2021). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. Journal of Fungi, 7(10), 863.
-
PubMed. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1'-isochromene] Derivatives. Available at: [Link]
- ResearchGate. (2025).
-
PubMed. (1995). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Available at: [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24451-24456. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]
- ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.
-
Royal Society of Chemistry. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Available at: [Link]
-
PubMed. (2010). Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. Available at: [Link]
-
ResearchGate. (n.d.). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Available at: [Link]
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- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
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- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating the Purity of 1-Oxa-8-azaspiro[4.5]decane Hemioxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Drug Development
1-Oxa-8-azaspiro[4.5]decane is a valuable spirocyclic scaffold in medicinal chemistry, forming the core of various biologically active compounds. Its hemioxalate salt is often a preferred form for handling and formulation due to its crystalline nature and improved stability. Ensuring the purity of this intermediate is paramount, as even trace impurities can have significant impacts on the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API).
This guide will provide a multi-faceted approach to purity validation, leveraging orthogonal analytical techniques to build a comprehensive and reliable purity profile. We will delve into chromatographic, spectroscopic, and titrimetric methods, offering detailed protocols and a comparative analysis to aid in method selection and implementation. All methodologies are presented in the context of established regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the generation of data suitable for regulatory submissions.
Understanding Potential Impurities
A thorough understanding of the synthetic route is the cornerstone of identifying potential impurities. While the specific synthesis of 1-Oxa-8-azaspiro[4.5]decane hemioxalate can vary, a plausible general pathway allows for the prediction of likely process-related impurities.
A Generic Synthetic Workflow:
Caption: A generalized synthetic workflow for this compound.
Based on this workflow, potential impurities can be categorized as follows, in alignment with ICH Q3A guidelines.[1][2]
Table 1: Potential Impurities in this compound
| Impurity Category | Potential Specific Impurities | Origin |
| Organic Impurities | ||
| Starting Materials | N-protected-4-piperidone, 1,3-propanediol derivative | Incomplete reaction |
| Intermediates | N-protected 1-Oxa-8-azaspiro[4.5]decane | Incomplete deprotection |
| By-products | Products of side reactions (e.g., over-alkylation, dimerization) | Non-specific reactivity |
| Reagents | Oxalic acid | Excess reagent from salt formation |
| Degradation Products | Hydrolysis or oxidation products | Instability under certain conditions |
| Inorganic Impurities | ||
| Reagents & Catalysts | Inorganic salts, residual metals from catalysts | Manufacturing process[3][4] |
| Residual Solvents | Alcohols, ethers, hydrocarbons | Solvents used in synthesis and crystallization[3] |
| Water | Adsorbed or bound water | Incomplete drying or hygroscopicity |
Comparative Analysis of Analytical Techniques for Purity Validation
A robust purity validation strategy employs a combination of analytical techniques, each with its own strengths and limitations. The choice of methods should be based on the specific impurity to be detected and the desired level of sensitivity and specificity.
Table 2: Comparison of Key Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile and stationary phase. | High resolution, sensitivity, and quantitative accuracy. Versatile for a wide range of compounds. | The polar nature of the amine may lead to poor peak shape on traditional reversed-phase columns. May require derivatization for UV detection if the chromophore is weak. | Quantifying organic impurities, assay of the main component. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity for volatile and semi-volatile compounds. Provides structural information for impurity identification. | Requires derivatization for polar amines to increase volatility.[5] Potential for thermal degradation of the analyte. | Identifying and quantifying residual solvents and volatile organic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information. Quantitative NMR (qNMR) can determine purity without a specific reference standard for the analyte.[6][7][8] | Lower sensitivity compared to chromatographic methods. May not detect non-proton-containing impurities. | Structural elucidation of the main component and impurities, quantitative purity assessment (qNMR). |
| Elemental Analysis (CHNO) | Combustion of the sample to convert elements into simple gases for quantification. | Provides the elemental composition of the compound, which can be compared to the theoretical values. | Does not provide information on the nature of individual impurities. Less precise than chromatographic methods for purity. | Confirming the empirical formula and assessing the presence of inorganic impurities or co-crystallized solvents. |
| Karl Fischer Titration | Titrimetric method based on the reaction of water with an iodine-sulfur dioxide reagent. | High accuracy and precision for water content determination.[9][10] | Specific for water and does not detect other impurities. | Accurate quantification of water content. |
Experimental Protocols
The following protocols are provided as starting points for method development and validation. It is essential to validate these methods according to ICH Q2(R1) guidelines for the specific instrumentation and laboratory conditions.[9][11]
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Due to the polar nature of the amine, a hydrophilic interaction liquid chromatography (HILIC) or a polar-embedded reversed-phase column is recommended to improve retention and peak shape.[12][13]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.
Chromatographic Conditions (Example):
-
Column: Polar-embedded C18 column (e.g., Ascentis RP-Amide) or a HILIC column.[14]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 95% A
-
5-20 min: 95% to 50% A
-
20-25 min: 50% A
-
25.1-30 min: 95% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Analyze a placebo (containing all components except the analyte) and spiked samples to demonstrate that there is no interference from other components.
-
Linearity: Prepare a series of solutions of the reference standard over a range of concentrations (e.g., 50-150% of the target concentration) and plot the peak area against concentration.
-
Accuracy: Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo) and compare the measured values to the true values.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the same sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities
Direct analysis of the amine by GC is challenging due to its polarity.[5] For residual solvents, a headspace GC-MS method is preferred. For other volatile impurities, derivatization may be necessary.
Instrumentation:
-
GC system with a headspace autosampler and a mass selective detector.
Headspace GC-MS Conditions for Residual Solvents (Example):
-
Column: DB-624 or equivalent
-
Oven Temperature Program:
-
Initial: 40 °C for 5 min
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 min at 240 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 250 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 15 min
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO).
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the analyte.[6][7][8][15] An internal standard of known purity is used for quantification.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Protocol (Example):
-
Internal Standard Selection: Choose an internal standard that has a simple spectrum with at least one signal that is well-resolved from the analyte signals and is stable under the experimental conditions (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh a specific amount of the internal standard into the same NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Processing and Calculation:
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Karl Fischer Titration for Water Content
For amines, a coulometric or volumetric Karl Fischer titration can be used. For strongly basic amines, buffering the Karl Fischer reagent is necessary to prevent a pH shift that can lead to side reactions.
Instrumentation:
-
Karl Fischer titrator (coulometric or volumetric)
Protocol (Example for Volumetric Titration):
-
Reagent Preparation: Use a commercially available Karl Fischer reagent suitable for amines or buffer a standard reagent with a weak acid like benzoic or salicylic acid.
-
Titrator Preparation: Condition the titration vessel to a dry state.
-
Sample Analysis:
-
Accurately weigh a suitable amount of the sample and introduce it into the titration vessel.
-
Start the titration and record the volume of titrant consumed at the endpoint.
-
-
Calculation: The water content is calculated based on the titrant consumption and the titer of the Karl Fischer reagent.
Workflow for Comprehensive Purity Validation
A logical workflow ensures that all aspects of the compound's purity are thoroughly investigated.
Caption: A comprehensive workflow for the purity validation of this compound.
Conclusion
The validation of the purity of this compound is a critical step in the drug development process that requires a multi-pronged analytical approach. This guide has provided a comparative overview of essential analytical techniques, complete with foundational protocols and a logical workflow. By combining high-resolution chromatographic methods for impurity profiling, spectroscopic techniques for structural confirmation and absolute purity, and specific methods for water and residual solvent content, researchers can build a robust and defensible purity profile. Adherence to the principles of method validation as outlined by regulatory bodies such as the ICH is non-negotiable for ensuring the quality and safety of the final pharmaceutical product. The insights and methodologies presented herein are intended to empower scientists and drug development professionals to establish a self-validating system for the comprehensive purity assessment of this important chemical entity.
References
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ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). 25 October 2006. Available from: [Link]
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. Available from: [Link]
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Gotor, R., et al. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules. 2020. Available from: [Link]
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Płotka-Wasylka, J., et al. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews. 2021. Available from: [Link]
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Moravek. Different Types of Impurities in Pharmaceuticals. Available from: [Link]
-
RSC Publishing. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. 2020. Available from: [Link]
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Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. 2014. Available from: [Link]
- Google Patents. Aliphatic amine-containing Karl Fischer titration agent and method for using it.
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SlideShare. Impurities in pharmaceutical substances. 2018. Available from: [Link]
-
PubMed. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. 2005. Available from: [Link]
-
Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. 2014. Available from: [Link]
-
Veeprho. Sources and Types of Impurities in Pharmaceutical Substances. 11 September 2024. Available from: [Link]
-
Diehl, B. W., et al. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. 2007. Available from: [Link]
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ResearchGate. Polar compounds separation by HPLC - any thoughts?. 2014. Available from: [Link]
-
Hiranuma. Water contents Amines. 2018. Available from: [Link]
-
Sciencemadness.org. Forming oxalte salts of amines. 2009. Available from: [Link]
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ResearchGate. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. 2013. Available from: [Link]
- Google Patents. Analysis method and determination method of oxalate ion content in vanadyl oxalate.
-
American Pharmaceutical Review. Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. 2020. Available from: [Link]
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Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available from: [Link]
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VTechWorks. Analysis of Biogenic Amines by GC/FID and GC/MS. 2003. Available from: [Link]
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CUTM Courseware. Sources of Impurities in Pharmaceuticals. Available from: [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. 2012. Available from: [Link]
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Scharlab. Karl Fischer water content titration. Available from: [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. 2023. Available from: [Link]
-
ResearchGate. The Karl Fischer Titration of Water. 2021. Available from: [Link]
-
YouTube. Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. 27 July 2024. Available from: [Link]
-
PubMed Central. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. 12 November 2018. Available from: [Link]
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IKEV. ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available from: [Link]
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1-Oxa-8-azaspiro[4.5]decane hemioxalate vs other spirocyclic compounds
An In-Depth Comparative Guide to 1-Oxa-8-azaspiro[4.5]decane hemioxalate and Other Spirocyclic Compounds in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of the 1-oxa-8-azaspiro[4.5]decane scaffold with other significant spirocyclic systems relevant to modern medicinal chemistry. We will delve into the structural advantages, comparative biological activities, and the experimental data that underpins their application, offering researchers and drug development professionals a nuanced understanding of their potential.
The Strategic Value of Spirocyclic Scaffolds
Spirocycles, polycyclic organic compounds where two or more rings are connected by a single common atom, have become increasingly prominent in drug discovery.[1][2][3] Unlike their often flat, aromatic counterparts, spirocyclic scaffolds introduce a rigid, three-dimensional architecture into a molecule.[4][5] This inherent structural complexity and rigidity offer several distinct advantages in drug design:
-
Enhanced Three-Dimensionality: The quaternary spiro-carbon atom increases the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is strongly correlated with improved clinical success rates, partly due to better physicochemical properties like aqueous solubility and metabolic stability.[1]
-
Conformational Rigidity: By replacing flexible linkers, a spirocyclic core can lock a molecule's pharmacophoric elements into a specific, bioactive conformation.[5][6] This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to significant gains in potency and selectivity.[4][5]
-
Improved Pharmacokinetics: The introduction of spirocyclic motifs has been shown to modulate key drug-like properties. For instance, replacing a flexible piperidine linker with a spirocyclic scaffold can lower lipophilicity (logD values) and enhance metabolic stability.[1]
-
Access to Novel Chemical Space: Spirocycles provide access to unique and often under-explored regions of chemical space, which is crucial for developing novel intellectual property and overcoming challenges with existing pharmacophores.[5]
The successful incorporation of spirocycles is evident in numerous approved drugs and clinical candidates, validating their strategic importance.[1][7][8]
Caption: Conceptual advantage of a rigid spirocycle over a flexible linker.
Profile of 1-Oxa-8-azaspiro[4.5]decane
The 1-oxa-8-azaspiro[4.5]decane scaffold features a piperidine ring fused spirocyclically with a tetrahydrofuran ring. This particular arrangement has proven to be a privileged structure for targeting specific receptors in the central nervous system (CNS).
Primary Biological Targets:
-
Muscarinic M1 Receptors: Derivatives of this scaffold have been extensively investigated as M1 muscarinic agonists. The cholinergic hypothesis of Alzheimer's disease posits that enhancing cholinergic neurotransmission can alleviate cognitive deficits. M1 agonists are sought for this purpose, and the 1-oxa-8-azaspiro[4.5]decane core serves as a robust framework for designing such agents.[9][10]
-
Sigma-1 (σ1) Receptors: This scaffold has also been utilized to develop high-affinity ligands for σ1 receptors. These receptors are implicated in a variety of neurological functions and diseases, and selective ligands are valuable as potential therapeutics and as radiotracers for positron emission tomography (PET) imaging of the brain.[11]
The "hemioxalate" salt form is a common pharmaceutical preparation for basic amine-containing compounds. It converts the parent molecule into a stable, crystalline solid with improved handling, stability, and aqueous solubility properties, which are essential for consistent formulation and biological testing.
Comparative Analysis with Alternative Spirocyclic Scaffolds
The true utility of the 1-oxa-8-azaspiro[4.5]decane system is best understood by comparing it to other spirocyclic scaffolds that have been successfully employed in drug discovery.
| Scaffold | Primary Biological Target(s) | Key Advantages Demonstrated | Example Therapeutic Area |
| 1-Oxa-8-azaspiro[4.5]decane | Muscarinic M1, Sigma-1 (σ1) Receptors | Potent M1 agonism, high σ1 affinity, CNS penetration.[9][11] | Alzheimer's Disease, Neuroimaging |
| Diazaspiro[3.3]heptane | PARP-1, Histone Deacetylases (HDACs) | Acts as a rigid piperazine isostere; improves target selectivity and reduces cytotoxicity.[1] | Oncology, Infectious Diseases |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Sigma-1 (σ1) Receptors | High affinity and selectivity for σ1; used to develop PET imaging agents for tumors.[12] | Oncology Imaging |
| Spiro-hydantoins | CNS Receptors, Ion Channels | Privileged scaffold for anticonvulsant and antiarrhythmic activity.[13] | Epilepsy, Neuropathic Pain |
| Spirooxazolines | Various (Natural Products) | Structurally unique, found in bioactive marine natural products with anticancer and antiviral properties.[4][14] | Oncology, Antiviral |
Versus Diazaspiro[3.3]heptane: A Tale of Selectivity
A compelling example of "scaffold hopping" involves replacing the piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane moiety. While this led to a slight decrease in raw potency, it significantly enhanced selectivity for PARP-1 over other PARP family members.[1] This improved selectivity profile was accompanied by reduced DNA damage and lower cytotoxicity, highlighting how a spirocyclic modification can refine a drug's pharmacological profile to improve its therapeutic index.[1][6]
Versus 1,4-Dioxa-8-azaspiro[4.5]decane: Subtle Changes, Significant Impact
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a close structural relative, essentially an ethylene glycol ketal of 4-piperidone.[15] Derivatives of this scaffold have also been developed as high-affinity σ1 receptor ligands.[12] For instance, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane showed a high affinity (Ki = 5.4 nM) for σ1 receptors and was successfully developed into a PET imaging agent for tumors.[12] The choice between the 1-oxa and 1,4-dioxa systems allows for fine-tuning of properties like lipophilicity and hydrogen bonding potential, which can be critical for optimizing brain uptake or tumor penetration.
Versus Spirooxazolines: Natural Product Complexity
Spirooxazolines are a class of spirocycles frequently found in complex natural products, such as those isolated from marine sponges.[4] These compounds often exhibit potent biological activities, including anticancer and antibacterial effects.[14] Unlike the more synthetically accessible saturated spiro-heterocycles, spirooxazolines present greater synthetic challenges.[4][16] Their utility lies more in providing inspiration for novel pharmacophores rather than being used as simple bioisosteric replacements in a lead optimization campaign.
Quantitative Performance Data
To objectively compare performance, we must examine the experimental data. The following table summarizes key binding and functional data for representative compounds from different spirocyclic classes.
| Compound Class | Representative Compound | Target(s) | Binding Affinity (Ki) | Functional Activity / Selectivity |
| 1-Oxa-8-azaspiro[4.5]decane | 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | Muscarinic | 7 nM ([³H]Oxo-M displacement)[10] | Partial M1 agonist (60% of carbachol)[10] |
| 1-Oxa-8-azaspiro[4.5]decane Derivative | Compound 8 (from Jia et al.) | σ1 / σ2 Receptors | 0.47 nM (σ1) | 44-fold selectivity for σ1 over σ2[11] |
| 1,4-Dioxa-8-azaspiro[4.5]decane Derivative | Compound 5a (from Jia et al.) | σ1 / σ2 Receptors | 5.4 nM (σ1) | 30-fold selectivity for σ1 over σ2[12] |
| Diazaspiro[4.5]decane Derivative | Compound 10 (from Furet et al.) | D3 / D2 Receptors | Nanomolar (D3) | 900-fold selectivity for D3 over D2[6] |
This table is a synthesis of data from multiple sources for comparative purposes.
Key Experimental Protocol: Receptor Binding Assay
Trustworthy data is built on robust experimental design. The following is a standardized protocol for a competitive radioligand binding assay, a fundamental technique used to determine the affinity of a test compound for a specific receptor.
Protocol: Sigma-1 (σ1) Receptor Competitive Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., a 1-Oxa-8-azaspiro[4.5]decane derivative) for the σ1 receptor.
Materials:
-
Radioligand: -pentazocine
-
Membrane Preparation: Guinea pig brain membranes or membranes from a cell line recombinantly expressing the human σ1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Agent: Haloperidol (10 µM final concentration).
-
Test Compounds: Serial dilutions of the spirocyclic compounds in assay buffer.
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters (e.g., Whatman GF/B) and a Cell Harvester .
Workflow:
Caption: Step-by-step workflow for a competitive radioligand binding assay.
Step-by-Step Procedure:
-
Assay Setup: In triplicate, prepare assay tubes for total binding (TB), non-specific binding (NSB), and each concentration of the test compound.
-
Component Addition:
-
To TB tubes, add 100 µL of assay buffer.
-
To NSB tubes, add 100 µL of 10 µM Haloperidol.
-
To test compound tubes, add 100 µL of the appropriate compound dilution.
-
-
Membrane Addition: Add 200 µL of the membrane preparation to all tubes.
-
Radioligand Addition: Add 100 µL of -pentazocine (at a concentration near its Kd) to all tubes to initiate the binding reaction. The final volume is 500 µL.
-
Incubation: Gently vortex the tubes and incubate at 25°C for 150 minutes to reach equilibrium.
-
Termination & Harvesting: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. Immediately wash the filters three times with 5 mL of ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place the filters into scintillation vials, add 5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in Disintegrations Per Minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Determine the percent inhibition for each test compound concentration.
-
Plot percent inhibition versus the log of the compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion and Future Outlook
The 1-oxa-8-azaspiro[4.5]decane scaffold is a highly valuable chemotype, particularly for developing CNS-active agents targeting muscarinic and sigma receptors. Its performance, characterized by high potency and favorable physicochemical properties, makes it a strong candidate for lead optimization programs.
However, the broader landscape of spirocyclic compounds demonstrates that there is no "one-size-fits-all" solution. The choice of a specific spirocyclic core is a strategic decision driven by the therapeutic target and the specific challenges of a drug discovery project.[3][17] Scaffolds like diazaspiro[3.3]heptane excel at providing rigid bioisosteric replacements to enhance selectivity and safety, while more complex natural product-inspired spirocycles offer pathways to entirely new mechanisms of action. The continued development of novel synthetic methodologies will undoubtedly make these powerful three-dimensional structures even more accessible, further fueling their surge in drug discovery.[7][8]
References
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Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors Source: PubMed URL: [Link]
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Title: Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and 1,6-dioxa-2-azaspiro[4.6]undecane backbones Source: ResearchGate URL: [Link]
-
Title: 8-Azaspiro(4.5)decane | C9H17N Source: PubChem URL: [Link]
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Title: 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Source: MDPI URL: [Link]
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Title: (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent Source: PubMed URL: [Link]
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Title: Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight Source: MDPI URL: [Link]
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Title: A Catalytic Highly Enantioselective Synthesis of Spirooxazolines Source: ChemRxiv URL: [Link]
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Title: The Spirocycle Surge in Drug Discovery Source: Drug Hunter URL: [Link]
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Title: Application of chiral triazole-substituted iodoarenes in the enantioselective construction of spirooxazolines Source: Royal Society of Chemistry URL: [Link]
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Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists Source: PubMed URL: [Link]
-
Title: Design, synthesis, and dopamine receptor modulating activity of spiro bicyclic peptidomimetics of L-prolyl-L-leucyl-glycinamide Source: PubMed URL: [Link]
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Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: ResearchGate URL: [Link]
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Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: Expert Opinion on Drug Discovery URL: [Link]
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Title: Natural Product-Inspired Dopamine Receptor Ligands Source: Semantic Scholar URL: [Link]
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Title: Synthesis and Structure Elucidation of Novel Spirooxindole Linked to Ferrocene and Triazole Systems via [3 + 2] Cycloaddition Reaction Source: National Institutes of Health (NIH) URL: [Link]
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Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: Drugs for Neglected Diseases initiative (DNDi) URL: [Link]
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Title: The discovery of new spirocyclic muscarinic M-3 antagonists Source: ResearchGate URL: [Link]
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Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: PubMed URL: [Link]
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Title: Synthesis of 8-oxa-2-azaspiro[4.5]decane Source: ResearchGate URL: [Link]
-
Title: In Vitro Muscarinic Activity of Spiromuscarones and Related Analogs Source: PubMed URL: [Link]
-
Title: Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia Source: Frontiers in Pharmacology URL: [Link]
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Title: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry Source: Royal Society of Chemistry URL: [Link]
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Title: Analogs of the muscarinic agent 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[1][6]dioxolane]: synthesis and pharmacology Source: ACS Publications URL: [Link]
-
Title: Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach Source: MDPI URL: [Link]
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-
Title: Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. Source: ResearchGate URL: [Link]
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A Comparative Analysis of 1-Oxa-8-azaspiro[4.5]decane Derivatives in Drug Discovery
The 1-oxa-8-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework for the development of novel therapeutic agents. This guide provides a comparative analysis of various derivatives, delving into their synthesis, structure-activity relationships (SAR), and pharmacological profiles. We will explore their evolution from muscarinic agonists for Alzheimer's disease to selective sigma-1 (σ1) receptor ligands for neuroimaging and cancer diagnostics.
The Allure of the Spirocyclic Scaffold
The spirocyclic nature of the 1-oxa-8-azaspiro[4.5]decane core imparts conformational rigidity, which can lead to higher receptor affinity and selectivity compared to more flexible acyclic or monocyclic analogs. This defined orientation of substituents allows for a more precise probing of receptor binding pockets, a crucial aspect in rational drug design.
Synthesis: Building the Core and Its Analogs
The synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives typically involves a multi-step sequence, with the key step being the construction of the spirocyclic core. A common strategy involves the reaction of a piperidine-based precursor with a suitable electrophile to form the tetrahydrofuran ring.
A representative synthetic approach is the incorporation of a tetrahydrofuran ring moiety into an 8-azaspiro[4.5]decane skeleton.[1] Systematic modifications can then be introduced at various positions of the scaffold to explore the SAR. For instance, modifications at the 2, 3, and 8 positions have been extensively studied to modulate receptor affinity and selectivity.[1]
Below is a generalized workflow for the synthesis and evaluation of these derivatives:
Caption: Generalized workflow from synthesis to in vivo evaluation.
Comparative Analysis of Biological Activity
The versatility of the 1-oxa-8-azaspiro[4.5]decane scaffold is evident in the diverse range of biological targets its derivatives have been shown to modulate. Here, we compare two prominent classes: muscarinic receptor agonists and sigma-1 receptor ligands.
Muscarinic M1 Receptor Agonists for Alzheimer's Disease
A significant body of research has focused on developing 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists for the symptomatic treatment of Alzheimer's disease.[1] The initial lead compound, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, exhibited potent muscarinic activity but lacked selectivity for the M1 receptor subtype over the M2 subtype.[1]
Systematic modifications led to the discovery of derivatives with improved M1 selectivity. These modifications included the introduction of an ethyl group at the 2-position, a methylene group at the 3-position, and dithioketal or oxime functionalities at the 3-position.[1] Notably, 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane demonstrated preferential affinity for M1 receptors and potent antiamnesic activity with a better separation from cholinergic side effects.[1]
Table 1: Comparative Activity of M1 Muscarinic Agonist Derivatives
| Compound | Modification from Parent Compound | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M1/M2 Selectivity | In Vivo Antiamnesic Activity |
| Parent Compound | 2,8-dimethyl-3-oxo | Potent | Potent | Non-selective | Potent |
| Derivative A | 2-ethyl-8-methyl-3-oxo | High | Moderate | M1 selective | Potent |
| Derivative B | 2,8-dimethyl-3-methylene | High | Low | M1 selective | Potent |
| Derivative C | 2,8-dimethyl-3-dithioketal | Moderate | Low | M1 selective | Moderate |
Note: This table is a representative summary based on published findings. Actual values can be found in the cited literature.
Sigma-1 (σ1) Receptor Ligands for Imaging and Therapy
More recently, the 1-oxa-8-azaspiro[4.5]decane scaffold has been explored for the development of selective σ1 receptor ligands. The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological disorders and cancer.
Researchers have designed and synthesized a series of these derivatives that exhibit nanomolar affinity for σ1 receptors with moderate to good selectivity over σ2 receptors.[2] For instance, certain derivatives have shown Ki values for σ1 receptors in the range of 0.47 to 12.1 nM.[2]
Furthermore, fluorinated analogs have been developed as potential positron emission tomography (PET) radioligands for imaging σ1 receptors in the brain and tumors.[2][3] One such derivative, [18F]8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (a closely related analog), demonstrated high affinity for σ1 receptors (Ki = 5.4 nM) and significant tumor accumulation in preclinical PET imaging studies.[3][4] This highlights the potential of these compounds as diagnostic tools.[3]
Table 2: Comparative Affinity of Sigma-1 Receptor Ligand Derivatives
| Compound | Key Substituents | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | σ1/σ2 Selectivity | Brain Uptake (in vivo) |
| Ligand 1 | N-benzyl | 12.1 | >200 | ~16 | High |
| Ligand 2 | N-(fluorophenethyl) | 0.47 | ~20 | ~42 | High |
| Ligand 3 | N-(methoxybenzyl) | 5.8 | >100 | ~17 | Moderate |
Note: This table is a representative summary based on published findings. Actual values can be found in the cited literature.
Experimental Protocols: A Self-Validating System
The trustworthiness of the comparative data presented relies on robust and well-validated experimental protocols. Below are outlines of key assays used in the characterization of these compounds.
Receptor Binding Assay
This assay is fundamental to determining the affinity of a compound for its target receptor.
-
Preparation of Membranes: Cell lines expressing the target receptor (e.g., CHO cells transfected with human M1 or σ1 receptors) are cultured and harvested. The cell membranes are isolated through centrifugation.
-
Binding Reaction: The membranes are incubated with a known radioligand (e.g., [3H]NMS for muscarinic receptors, -pentazocine for σ1 receptors) and varying concentrations of the test compound.
-
Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.
-
Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive receptor binding assay.
In Vivo Micro-PET Imaging
For radiolabeled derivatives, PET imaging is used to assess their biodistribution and target engagement in living organisms.
-
Radiolabeling: The precursor compound is radiolabeled with a positron-emitting isotope, such as 18F.
-
Animal Model: An appropriate animal model is used (e.g., a mouse bearing a human tumor xenograft).
-
Injection and Imaging: The radiotracer is administered to the animal, and dynamic or static PET scans are acquired over a specific time course.
-
Image Analysis: The PET images are reconstructed, and regions of interest (ROIs) are drawn over various organs and the tumor to quantify the radiotracer uptake.
-
Blocking Studies: To confirm target specificity, a separate cohort of animals is pre-treated with a known high-affinity ligand for the target receptor before radiotracer injection. A significant reduction in radiotracer uptake in the target tissue confirms specific binding.[3]
Future Directions
The 1-oxa-8-azaspiro[4.5]decane scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Improving Subtype Selectivity: Further fine-tuning of the scaffold to achieve even greater selectivity for specific receptor subtypes, thereby minimizing off-target effects.
-
Multitarget Ligands: Designing derivatives that can modulate multiple targets involved in a disease pathway, which could lead to more effective therapies.
-
Theranostic Applications: Developing derivatives that can be used for both diagnosis (imaging) and therapy by incorporating a therapeutic radionuclide.
References
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Ishikawa, M., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]
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Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5837-5848. [Link]
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Kourounakis, A. P., et al. (2019). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2019(4), M1092. [Link]
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Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(19), 115560. [Link]
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Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]
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Morciano, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. [Link]
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Fischer, S., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5837-5848. [Link]
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Yi, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 181, 111437. [Link]
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Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(5), 4357-4375. [Link]
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A Comparative Guide to the Biological Efficacy of 1-Oxa-8-azaspiro[4.5]decane Hemioxalate Analogs as M1 Muscarinic Agonists
This guide provides a comprehensive comparison of the biological efficacy of 1-Oxa-8-azaspiro[4.5]decane hemioxalate analogs, a class of compounds showing promise as M1 muscarinic acetylcholine receptor (mAChR) agonists. Intended for researchers, scientists, and drug development professionals, this document delves into the receptor binding affinities, functional activities, and structure-activity relationships of these spirocyclic compounds. We will also draw comparisons with other notable M1 agonists to provide a broader context for their potential therapeutic applications, particularly in neurodegenerative disorders like Alzheimer's disease.
Introduction: The Significance of M1 Muscarinic Agonists
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor, plays a crucial role in cognitive functions such as learning and memory. Consequently, it has emerged as a key therapeutic target for the symptomatic treatment of Alzheimer's disease and other cognitive disorders. The development of selective M1 agonists aims to enhance cholinergic neurotransmission in the brain, thereby ameliorating cognitive deficits. The 1-Oxa-8-azaspiro[4.5]decane scaffold represents a novel chemical class designed to achieve M1 receptor selectivity and potent agonist activity.
This guide will focus on key analogs from this series, including YM796 and YM954, and compare their performance with established or alternative muscarinic agonists like Xanomeline, Arecoline, and Cevimeline.
Comparative Analysis of 1-Oxa-8-azaspiro[4.5]decane Analogs and Alternatives
The biological efficacy of a muscarinic agonist is determined by two primary factors: its binding affinity for the target receptor (quantified by the inhibition constant, Ki) and its ability to elicit a functional response upon binding (measured by potency, EC50, and maximal efficacy, Emax). A lower Ki value indicates higher binding affinity. A lower EC50 value signifies greater potency, and a higher Emax reflects a greater maximal response.
1-Oxa-8-azaspiro[4.5]decane Analogs
Systematic modifications of the 1-Oxa-8-azaspiro[4.5]decane skeleton have yielded several compounds with preferential affinity for M1 over M2 receptors. This selectivity is crucial for minimizing peripheral cholinergic side effects often associated with non-selective muscarinic agonists.[1]
-
YM796 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane): This analog demonstrates functional selectivity for the M1 muscarinic receptor. The (-) isomer of YM796 is a partial agonist at the M1 receptor, stimulating phosphoinositide (PI) hydrolysis, a key signaling pathway for M1 activation.[2] In contrast, it shows minimal agonistic activity at the M2 receptor.[2]
-
YM954 (2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one): Similar to YM796, YM954 is a potent M1 agonist that stimulates phosphoinositide hydrolysis in hippocampal slices.[2] It has also shown efficacy in reversing cognitive impairment in preclinical models.[2]
-
Compound 17 (2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one): This parent compound exhibited potent muscarinic activities both in vitro and in vivo but lacked selectivity between M1 and M2 receptors.[1]
-
Compound 18 (2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one) and Compound 29 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane): These analogs displayed preferential affinity for M1 over M2 receptors and demonstrated partial agonistic activity for M1 receptors through the stimulation of phosphoinositide hydrolysis.[1]
Alternative M1 Muscarinic Agonists
A comparison with other classes of M1 agonists is essential to benchmark the performance of the 1-Oxa-8-azaspiro[4.5]decane analogs.
-
Xanomeline: This compound is a functionally selective M1 and M4 receptor partial agonist.[3] While it binds with high affinity to all five muscarinic receptor subtypes, its functional efficacy is most pronounced at M1 and M4 receptors.
-
Arecoline: A natural alkaloid found in the areca nut, arecoline acts as a non-selective partial agonist at both muscarinic and nicotinic acetylcholine receptors. Its lack of selectivity often leads to a wide range of physiological effects.
-
Cevimeline (AF102B): Approved for the treatment of dry mouth in Sjögren's syndrome, cevimeline is a muscarinic agonist with a notable affinity for M1 and M3 receptors.[4] It has also been investigated for its potential cognitive-enhancing effects.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for the binding affinity (Ki) and functional efficacy (EC50 and Emax) of the discussed compounds.
Table 1: Muscarinic Receptor Binding Affinities (Ki, μM)
| Compound | M1 Receptor Ki (μM) | M2 Receptor Ki (μM) | M1/M2 Selectivity Ratio |
| (-)-YM796 | 16.4[2] | 52.0[2] | 3.17 |
| (+)-YM796 | 30.1[2] | 108[2] | 3.59 |
| (+/-)-YM796 | 21.8[2] | 77.1[2] | 3.54 |
| Compound 17 | - | - | No selectivity[1] |
| Compound 18 | - | - | Preferential M1 affinity[1] |
| Compound 29 | - | - | Preferential M1 affinity[1] |
| Xanomeline | High affinity for all subtypes | High affinity for all subtypes | Functionally selective for M1/M4 |
| Arecoline | - | - | Non-selective |
| Cevimeline | - | - | Potent M1 agonist[4] |
Data for compounds 17, 18, and 29 are presented qualitatively as specific Ki values were not available in the reviewed literature.
Table 2: Functional Efficacy at M1 Receptors
| Compound | Assay | EC50 (μM) | Emax (% of full agonist) |
| (-)-YM796 | [3H]IP1 Accumulation | 26.5[2] | Partial Agonist (32.6% of Carbachol)[2] |
| YM954 | PI Hydrolysis | - | Stimulates PI hydrolysis[2] |
| Compound 18 | PI Hydrolysis | - | Partial Agonist[1] |
| Compound 29 | PI Hydrolysis | - | Partial Agonist[1] |
| Xanomeline | PI Hydrolysis | pEC50 = 6.7 | - |
| Arecoline | - | 0.007 (M1) | - |
| Cevimeline | - | 0.023 (M1)[4] | - |
Emax for (-)-YM796 was calculated relative to the full agonist carbachol. Data for other compounds are presented as available in the literature.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for M1 receptor agonists involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC) and subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
This protocol is a self-validating system to determine the binding affinity (Ki) of a test compound for M1 and M2 muscarinic receptors.
Caption: Radioligand Binding Assay Workflow.
Step-by-Step Methodology:
-
Tissue Preparation:
-
Homogenize rat cerebral cortex (for M1) or cerebellum (for M2) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]pirenzepine for M1 or [3H]AF-DX 384 for M2), and varying concentrations of the unlabeled test compound.
-
For total binding, omit the test compound. For non-specific binding, include a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay measures the functional agonistic activity of the test compounds at M1 receptors by quantifying the accumulation of inositol phosphates.
Caption: Phosphoinositide Hydrolysis Assay Workflow.
Step-by-Step Methodology:
-
Tissue Preparation and Labeling:
-
Prepare rat hippocampal slices (approximately 350 µm thick).
-
Pre-incubate the slices in a buffer containing [3H]myo-inositol to allow for its incorporation into membrane phosphoinositides.
-
-
Agonist Stimulation:
-
Wash the pre-labeled slices and incubate them in a fresh buffer containing LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).
-
Add varying concentrations of the test compound to the slices and incubate for a defined period (e.g., 60 minutes) to stimulate PI hydrolysis.
-
-
Extraction and Separation:
-
Terminate the reaction by adding a solution like chloroform/methanol.
-
Separate the aqueous and organic phases by centrifugation.
-
Apply the aqueous phase, containing the inositol phosphates, to an ion-exchange chromatography column (e.g., Dowex AG1-X8).
-
Elute the different inositol phosphates (IP1, IP2, IP3) with increasing concentrations of formic acid.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity of the eluted fractions using a liquid scintillation counter.
-
Plot the total [3H]inositol phosphate accumulation against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax values from the resulting dose-response curve.
-
Conclusion
The this compound analogs represent a promising class of M1 muscarinic agonists with demonstrated preferential affinity for the M1 receptor and functional partial agonism. Compounds like YM796 and YM954 show a favorable profile of M1-mediated phosphoinositide hydrolysis with reduced activity at M2 receptors, suggesting a potential for improved side-effect profiles compared to non-selective agonists like arecoline. While direct quantitative comparisons are limited by the availability of comprehensive data for all analogs, the existing evidence supports their further investigation as potential therapeutic agents for cognitive disorders. Future studies should focus on generating complete dose-response curves to determine the full efficacy (Emax) and potency (EC50) of these compounds to allow for a more definitive comparison with other M1 agonists in clinical development.
References
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Ishihara, Y., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(1), 116-125). [Link]
-
Wan, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115569. [Link]
-
Fisher, A. (2008). Muscarinic agonists and antagonists. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. [Link]
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Wess, J., et al. (2003). Muscarinic acetylcholine receptor M1-M5 subtypes: new opportunities and challenges for drug development. Pharmacology & Therapeutics, 98(1), 59-90. [Link]
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Nakahara, K., et al. (1994). Pharmacological characterization of a novel muscarinic partial agonist, YM796, in transfected cells expressing the m1 or m2 muscarinic receptor gene. Japanese Journal of Pharmacology, 66(3), 335-341. [Link]
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Ono, M., et al. (2000). Neuropharmacology of cevimeline (AF102B), a novel muscarinic M1 receptor agonist. Japanese Journal of Pharmacology, 84(1), 1-10. [Link]
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PubChem. (n.d.). Arecoline. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). Xanomeline. National Center for Biotechnology Information. [Link]
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Birdsall, N. J. M., & Hulme, E. C. (1983). Muscarinic receptor subclasses. Trends in Pharmacological Sciences, 4, 459-463. [Link]
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Brown, J. H., & Taylor, P. (2018). Muscarinic Receptor Agonists and Antagonists. In L. L. Brunton, R. Hilal-Dandan, & B. C. Knollmann (Eds.), Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. McGraw-Hill Education. [Link]
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Bymaster, F. P., et al. (1996). Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors. Journal of Pharmacology and Experimental Therapeutics, 279(3), 1114-1122. [Link]
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Navigating the Selectivity Landscape of 1-Oxa-8-azaspiro[4.5]decane Derivatives: A Comparative Guide to Cross-Reactivity
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity of 1-Oxa-8-azaspiro[4.5]decane derivatives. By synthesizing available experimental data, this document aims to inform on the selectivity of this important chemical scaffold and guide future drug discovery efforts.
The 1-Oxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, forming the core of compounds targeting a variety of receptors and enzymes. However, achieving target selectivity is a critical challenge in the development of safe and effective therapeutics. Off-target interactions can lead to undesired side effects, complicating the clinical translation of promising drug candidates. This guide delves into the cross-reactivity profiles of various 1-Oxa-8-azaspiro[4.5]decane derivatives, offering a comparative overview based on published experimental data.
Understanding the Importance of Cross-Reactivity Profiling
Cross-reactivity, the ability of a compound to bind to multiple, often unintended, biological targets, is a key consideration in drug development. A thorough understanding of a compound's selectivity profile is essential for predicting potential side effects and for optimizing its therapeutic window. Early-stage assessment of cross-reactivity against a broad panel of receptors, ion channels, and enzymes can de-risk a project and guide structure-activity relationship (SAR) studies towards more selective chemotypes.
Comparative Analysis of 1-Oxa-8-azaspiro[4.5]decane Derivatives
The cross-reactivity of 1-Oxa-8-azaspiro[4.5]decane derivatives has been investigated against several important classes of drug targets. Here, we compare the selectivity profiles of derivatives designed as muscarinic agonists and sigma receptor ligands.
Muscarinic Receptor Subtype Selectivity
A series of 1-Oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[1] A key challenge in this area is achieving selectivity over the M2 muscarinic receptor subtype, as M2 activation can lead to undesirable cardiovascular side effects.
Initial derivatives, such as 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, exhibited potent muscarinic activity but lacked selectivity between M1 and M2 receptors.[1] However, systematic modifications to the spirocyclic core led to the identification of compounds with preferential affinity for M1 receptors. For instance, the introduction of a 2-ethyl or a 3-methylene group resulted in derivatives with improved M1 selectivity.[1]
Table 1: Muscarinic Receptor Binding Affinities of Selected 1-Oxa-8-azaspiro[4.5]decane Derivatives
| Compound | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | M1/M2 Selectivity Ratio |
| 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | High | High | Non-selective |
| 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | Moderate | Low | Preferential for M1 |
| 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Moderate | Low | Preferential for M1 |
Note: Qualitative descriptions are used as specific Ki values for all compounds were not available in the cited literature.
This demonstrates that even subtle structural modifications to the 1-Oxa-8-azaspiro[4.5]decane scaffold can significantly impact receptor subtype selectivity.
Sigma Receptor Subtype Selectivity
Derivatives of 1-Oxa-8-azaspiro[4.5]decane have also been explored as high-affinity ligands for the sigma-1 receptor, a target implicated in various neurological disorders. In this context, selectivity against the sigma-2 receptor is a crucial parameter.
A study detailing the synthesis and evaluation of a series of these derivatives provided quantitative data on their binding affinities for both sigma receptor subtypes.[2] The compounds exhibited nanomolar affinity for sigma-1 receptors with moderate selectivity over sigma-2 receptors.[2]
Table 2: Sigma Receptor Binding Affinities of Selected 1-Oxa-8-azaspiro[4.5]decane Derivatives
| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | σ2/σ1 Selectivity Ratio |
| Derivative 1 | 0.47 | - | - |
| Derivative 2 | 1.2 | 2.4 | 2 |
| Derivative 3 | 2.5 | 110 | 44 |
| Derivative 4 | 12.1 | - | - |
Data extracted from Jia et al., 2020.[2] The specific structures of the derivatives are detailed in the original publication.
These results highlight the potential to tune the selectivity of 1-Oxa-8-azaspiro[4.5]decane derivatives for sigma receptor subtypes through chemical modification. The derivative with the highest selectivity (44-fold) was chosen for further development as a potential brain imaging agent.[2]
Broader Cross-Reactivity Considerations and Methodologies
While the data on muscarinic and sigma receptor selectivity is valuable, a comprehensive understanding of the cross-reactivity of 1-Oxa-8-azaspiro[4.5]decane derivatives requires screening against a broader panel of targets. Structurally related spirocyclic compounds have been shown to interact with a diverse range of proteins, including kinases and other G-protein coupled receptors (GPCRs). For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual TYK2/JAK1 inhibitors.[3]
To thoroughly assess the cross-reactivity of novel 1-Oxa-8-azaspiro[4.5]decane derivatives, a systematic experimental approach is recommended.
Experimental Workflow for Cross-Reactivity Profiling
Caption: A stepwise workflow for assessing the cross-reactivity of novel compounds.
Step-by-Step Experimental Protocols
1. Primary Target Affinity and Functional Activity:
-
Objective: To determine the potency of the compound at its intended target.
-
Methodology:
-
Perform radioligand binding assays using cell membranes expressing the target receptor and a specific radiolabeled ligand.
-
Incubate membranes with increasing concentrations of the test compound.
-
Measure the displacement of the radioligand to determine the inhibition constant (Ki).
-
Conduct a functional assay (e.g., cAMP measurement, calcium flux, or phosphoinositide hydrolysis) to confirm agonist or antagonist activity at the primary target.[1][4]
-
2. Broad Panel Screening:
-
Objective: To identify potential off-target interactions across a wide range of biological targets.
-
Methodology:
-
Submit the compound to a commercial screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).
-
Typically, the compound is tested at a single high concentration (e.g., 10 µM) against a panel of hundreds of receptors, ion channels, transporters, and enzymes.
-
Results are reported as percent inhibition or displacement.
-
3. Hit Validation and Selectivity Determination:
-
Objective: To confirm and quantify the activity at off-targets identified in the broad panel screen.
-
Methodology:
-
For each validated "hit," perform full concentration-response curves in binding and functional assays to determine Ki or IC50 values.
-
Calculate the selectivity ratio by dividing the off-target Ki/IC50 by the on-target Ki/IC50. A higher ratio indicates greater selectivity.
-
If possible, use cellular models to assess the functional consequences of the off-target interaction.
-
Structure-Activity Relationships and Future Directions
The available data, though limited, suggests that the substitution pattern on the 1-Oxa-8-azaspiro[4.5]decane core plays a critical role in determining selectivity. Modifications at the 2- and 3-positions of the oxazolidine ring, as well as alterations to the substituent on the nitrogen atom at the 8-position, can significantly influence binding affinity and selectivity for different receptor subtypes.[1][2]
Future research in this area should focus on:
-
Systematic Screening: Evaluating new 1-Oxa-8-azaspiro[4.5]decane derivatives against broad panels of off-targets early in the discovery process.
-
Structure-Based Design: Utilizing computational modeling and structural biology to understand the molecular basis of both on-target and off-target interactions, thereby guiding the design of more selective compounds.
-
Publication of Negative Data: Sharing information about compounds with undesirable cross-reactivity profiles can help the scientific community to avoid redundant efforts and to build more predictive models of selectivity.
By adopting a proactive and systematic approach to cross-reactivity profiling, the full therapeutic potential of the 1-Oxa-8-azaspiro[4.5]decane scaffold can be realized, leading to the development of safer and more effective medicines.
References
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Ishikawa, J., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 39(26), 5051-5062. [Link]
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
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Penna, E., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 24(7), 6191. [Link]
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Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(5), 4436-4451. [Link]
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Giorgi, C., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(17), 7646-7663. [Link]
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Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. European Annals of Allergy and Clinical Immunology, 42(4), 119-127. [Link]
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Kikuchi, H., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Journal of Medicinal Chemistry, 39(6), 1281-1288. [Link]
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A Comparative Guide to the Synthesis of 1-Oxa-8-azaspiro[4.5]decane: An Essential Scaffold in Medicinal Chemistry
The 1-oxa-8-azaspiro[4.5]decane moiety is a privileged spirocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent three-dimensional structure offers an attractive platform for the development of novel therapeutics by enabling new interactions with biological targets. This guide provides an in-depth comparison of two prominent synthetic routes to this valuable building block, offering field-proven insights and experimental data to inform researchers in drug discovery and development.
Introduction to the 1-Oxa-8-azaspiro[4.5]decane Scaffold
Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a powerful design element in modern drug discovery. The rigid, three-dimensional arrangement of atoms in spirocycles allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity, improved selectivity, and favorable physicochemical properties compared to their flatter, aromatic counterparts. The 1-oxa-8-azaspiro[4.5]decane core, in particular, has been incorporated into a variety of biologically active molecules, including ligands for sigma-1 receptors and M1 muscarinic agonists, highlighting its therapeutic potential.[1][2]
This guide will dissect two synthetic pathways to a key intermediate, 1-oxa-8-azaspiro[4.5]decan-3-one, both commencing from the readily available starting material, N-Boc-4-piperidone. The comparative analysis will focus on reaction efficiency, safety considerations, and scalability to provide a comprehensive resource for chemists in the field.
Route 1: The Modified Bucherer-Bergs Approach
This classical approach leverages the well-established Bucherer-Bergs reaction to construct the spirocyclic core. The synthesis proceeds in three main stages: formation of a spirohydantoin, conversion to an oxazolidinone, and subsequent deprotection.
Reaction Mechanism and Discussion
The synthesis begins with a multicomponent Bucherer-Bergs reaction, where N-Boc-4-piperidone reacts with potassium cyanide and ammonium carbonate to form a spirohydantoin intermediate.[3] This reaction is a powerful method for the one-pot synthesis of hydantoins from ketones or aldehydes.[4][5][6][7] The hydantoin is then hydrolyzed and reacted with glycolic acid to yield the desired 1-oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one. The final step involves the removal of the Boc protecting group under acidic conditions to afford the target compound.
A significant drawback of this route is the use of highly toxic potassium cyanide in the initial step, which requires stringent safety precautions and specialized waste disposal. While the Bucherer-Bergs reaction is a classic and often high-yielding method, the associated hazards may limit its applicability in certain laboratory and industrial settings.
Caption: Synthetic pathway for Route 1.
Route 2: Alkylation and Intramolecular Cyclization
This alternative route offers a more streamlined and potentially safer approach to the 1-oxa-8-azaspiro[4.5]decane core by avoiding the use of cyanide. It is a three-step process involving alkylation, intramolecular cyclization, and deprotection.
Reaction Mechanism and Discussion
The synthesis commences with the deprotonation of N-Boc-4-piperidone using a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is then alkylated with ethyl 2-(bromomethyl)acrylate.[8] The resulting intermediate undergoes an intramolecular cyclization catalyzed by an acid, such as p-toluenesulfonic acid, to form the Boc-protected spiro-lactone. The final step is the removal of the Boc protecting group with a strong acid to yield 1-oxa-8-azaspiro[4.5]decan-3-one.[8]
This route is advantageous due to its avoidance of highly toxic reagents. The use of LDA requires anhydrous conditions and careful handling, but it is a common reagent in many organic synthesis laboratories. The intramolecular cyclization is typically clean and efficient.
Caption: Synthetic pathway for Route 2.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Modified Bucherer-Bergs | Route 2: Alkylation and Intramolecular Cyclization |
| Starting Material | N-Boc-4-piperidone | N-Boc-4-piperidone |
| Key Reactions | Bucherer-Bergs, Hydrolysis, Esterification/Cyclization | Alkylation, Intramolecular Cyclization |
| Reagents of Note | KCN (highly toxic) | LDA (requires anhydrous conditions) |
| Number of Steps | 3 | 3 |
| Typical Overall Yield | Moderate to Good | Good to High |
| Safety Concerns | Use of cyanide requires strict safety protocols. | Handling of pyrophoric LDA. |
| Scalability | Potential for scalability, but cyanide use is a major hurdle. | Readily scalable with appropriate equipment for handling LDA. |
Detailed Experimental Protocols
Route 2: Alkylation and Intramolecular Cyclization
Step 1: Synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq).
-
After stirring for 30 minutes, add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise.[8]
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Intramolecular Cyclization
-
Dissolve the product from Step 1 in toluene and add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol and water for 6 hours.[8]
-
Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and dry the organic layer.
-
Concentrate the organic layer to yield the Boc-protected spiroketal lactone.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the Boc-protected spiroketal lactone in a minimal amount of anhydrous dioxane.
-
Add a solution of 4M HCl in dioxane (5.0 eq) and stir the mixture at room temperature for 4 hours.[8]
-
Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to afford 1-oxa-8-azaspiro[4.5]decan-3-one hydrochloride as a white solid.
Conclusion
Both synthetic routes presented provide viable pathways to the valuable 1-oxa-8-azaspiro[4.5]decane scaffold. The choice between the two will largely depend on the specific laboratory or industrial setting.
The Modified Bucherer-Bergs Approach (Route 1) is a classic and established method that can provide good yields. However, the inherent toxicity of cyanide is a major deterrent and necessitates specialized handling and disposal procedures.
The Alkylation and Intramolecular Cyclization Approach (Route 2) offers a more modern and safer alternative. While it requires the use of a strong base under anhydrous conditions, these are standard techniques in many synthetic labs. This route is generally preferred for its improved safety profile and good scalability, making it a more attractive option for the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives for drug discovery and development programs.
References
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. Request PDF. Retrieved from [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Retrieved from [Link]
-
Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... ResearchGate. Retrieved from [Link]
-
The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Retrieved from [Link]
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Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Retrieved from [Link]
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(PDF) Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ResearchGate. Retrieved from [Link]
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Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. ResearchGate. Retrieved from [Link]
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The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. Retrieved from [Link]
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Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)- piperidine to alkyl acrylates: application towards the synthesis of. Semantic Scholar. Retrieved from [Link]
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Bucherer-Bergs Reaction. Cambridge University Press. Retrieved from [Link].
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Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. Retrieved from [Link]
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Microwave-assisted four-component reaction for the synthesis of a monothiohydantoin inhibitor of a fatty acid amide hydrolase. UCLouvain. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1-Oxa-8-azaspiro[4.5]decanes: From Target Discovery to Lead Optimization
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 1-oxa-8-azaspiro[4.5]decane scaffold, a privileged structure in modern medicinal chemistry. We will explore how subtle modifications to this rigid, three-dimensional core dramatically influence binding affinity and functional activity across diverse biological targets, including muscarinic, sigma, and other G-protein coupled receptors (GPCRs). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutics.
The 1-Oxa-8-azaspiro[4.5]decane Scaffold: A Foundation for Specificity
The 1-oxa-8-azaspiro[4.5]decane core is a bicyclic system where a piperidine ring and a tetrahydrofuran ring are joined through a common quaternary carbon (the spirocenter). This conformationally restricted framework provides a well-defined three-dimensional orientation for appended functional groups, which is a key determinant for achieving high-affinity and selective interactions with biological targets. The primary points for chemical modification, which we will explore in this guide, are the piperidine nitrogen (position 8), and the carbon atoms of both the piperidine and tetrahydrofuran rings.
Below is a diagram illustrating the core scaffold and the key vectors for chemical modification that drive the structure-activity relationships discussed herein.
Caption: Core 1-Oxa-8-azaspiro[4.5]decane scaffold and key modification points.
Comparative SAR at Key CNS Targets
The inherent structural features of the 1-oxa-8-azaspiro[4.5]decane scaffold, particularly the basic nitrogen and the ether oxygen, make it an ideal starting point for ligands targeting receptors in the central nervous system (CNS).
Muscarinic M1 Receptor Agonists
The M1 muscarinic acetylcholine receptor is a prime target for treating cognitive deficits in conditions like Alzheimer's disease. The 1-oxa-8-azaspiro[4.5]decane framework has been successfully utilized to develop potent and selective M1 agonists.[1]
Key Insights:
-
N-8 Substitution: A small alkyl group, typically a methyl group, on the piperidine nitrogen is crucial for potent muscarinic activity. This basic nitrogen is understood to form a key ionic interaction with a conserved aspartate residue in the orthosteric binding pocket of muscarinic receptors.
-
Oxolane Ring (Positions 2 and 3): Modifications at these positions are critical for achieving selectivity for M1 over other muscarinic receptor subtypes (e.g., M2, M3).
-
Stereochemistry: M1 agonist activity resides preferentially in the (-)-isomers of active compounds, highlighting the importance of stereochemical control in synthesis.[1]
Comparative Data for M1 Receptor Ligands:
| Compound ID | Key Structural Modifications | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M1/M2 Selectivity | Functional Activity |
| 17 | 2,8-dimethyl, 3-oxo | Potent | Potent | Non-selective | Potent, non-selective agonist[1] |
| 18 | 2-ethyl, 8-methyl, 3-oxo | Preferential M1 | - | Selective | Partial M1 agonist[1] |
| 29 | 2,8-dimethyl, 3-methylene | Preferential M1 | - | Selective | Partial M1 agonist[1] |
| 37 | 2,8-dimethyl, 3-oxime | Preferential M1 | - | Selective | - |
Data synthesized from literature.[1]
Sigma-1 (σ1) Receptor Ligands
The sigma-1 (σ1) receptor is an intracellular chaperone protein implicated in various neurological disorders and cancer. The 1-oxa-8-azaspiro[4.5]decane scaffold serves as a potent core for developing high-affinity σ1 ligands, often used as PET imaging agents.[2]
Key Insights:
-
N-8 Substitution: Unlike for muscarinic receptors, the N-8 position of σ1 ligands accommodates larger, more complex hydrophobic groups. Typically, a substituted benzyl or phenethyl group is employed. This moiety is thought to interact with a large, hydrophobic region within the σ1 receptor binding site.
-
Linker and Terminal Group: The nature of the substituent on the aromatic ring is a key determinant of affinity and selectivity. For example, fluoroethoxybenzyl groups have been used to develop radiolabeled PET ligands.[2]
-
Selectivity: These compounds generally show moderate to good selectivity over the σ2 receptor subtype.[2]
Comparative Data for σ1 Receptor Ligands:
| Compound ID | Key Structural Modifications (N-8 Substituent) | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | σ2/σ1 Selectivity Ratio |
| Compound A | 4-Fluorobenzyl | 0.47 | 20.7 | 44 |
| Compound B | 4-Methoxybenzyl | 1.25 | 2.5 | 2 |
| Compound C | 2-Phenoxyethyl | 12.1 | 108 | 9 |
Data represent a selection of compounds from the literature to illustrate SAR trends.[2]
The following workflow illustrates the typical process of SAR exploration for a novel scaffold like 1-oxa-8-azaspiro[4.5]decane.
Caption: A typical iterative workflow for SAR-driven lead discovery.
Validated Experimental Protocols
Scientific integrity demands reproducible and verifiable methodologies. The following section provides detailed, step-by-step protocols for key in vitro assays used to characterize the compounds discussed in this guide.
Protocol: Radioligand Competition Binding Assay for Sigma-1 (σ1) Receptors
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the σ1 receptor by measuring its ability to compete with a known radioligand.
-
Rationale: This assay is the gold standard for quantifying the direct interaction between a compound and its receptor. The use of a filtration-based method ensures the separation of bound from free radioligand, providing a robust and sensitive readout.
Materials:
-
Receptor Source: Guinea pig liver membranes, which are a rich source of σ1 receptors.[3]
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~30-50 Ci/mmol).[3]
-
Non-specific Ligand: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions in assay buffer.
-
96-well filter plates (e.g., glass fiber C).
-
Scintillation cocktail and liquid scintillation counter.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, add reagents in the following order:
-
25 µL of assay buffer for total binding wells.
-
25 µL of 10 µM Haloperidol for non-specific binding (NSB) wells.
-
25 µL of test compound at various concentrations.
-
-
Add Radioligand: Add 25 µL of [³H]-(+)-pentazocine to all wells (final concentration ~2-5 nM).
-
Initiate Reaction: Add 200 µL of the membrane preparation (containing ~100-200 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 250 µL.
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation. This duration allows the binding reaction to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a vacuum manifold. This step quickly separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Phosphoinositide (PI) Hydrolysis Assay for M1 Receptor Functional Activity
This protocol measures the functional agonism of a test compound at the Gq-coupled M1 receptor by quantifying the accumulation of inositol phosphates, a downstream second messenger.[4]
-
Rationale: Binding affinity does not always correlate with functional activity. This assay provides a direct measure of a compound's ability to activate the receptor and initiate a cellular signaling cascade, distinguishing between agonists, partial agonists, and antagonists.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Labeling Reagent: myo-[³H]inositol.
-
Assay Medium: DMEM/F12 supplemented with 10% FBS.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl. LiCl is critical as it inhibits inositol monophosphatase, leading to the accumulation of the measured signal.
-
Test Compounds: Serial dilutions in stimulation buffer.
-
Quench Solution: 0.5 M ice-cold trichloroacetic acid (TCA).
-
Dowex AG1-X8 anion-exchange resin.
Step-by-Step Methodology:
-
Cell Culture and Labeling:
-
Plate the M1-expressing cells in 24-well plates.
-
24 hours after plating, replace the medium with fresh medium containing myo-[³H]inositol (1-2 µCi/mL).
-
Incubate for 18-24 hours to allow for the incorporation of the radiolabel into membrane phosphoinositides.
-
-
Assay Initiation:
-
Wash the cells twice with stimulation buffer (without LiCl).
-
Add 450 µL of stimulation buffer (containing 10 mM LiCl) to each well and pre-incubate for 15 minutes at 37°C.
-
Add 50 µL of the test compound at various concentrations (or a known agonist like carbachol as a positive control) to the wells.
-
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Termination: Stop the reaction by aspirating the medium and adding 1 mL of ice-cold 0.5 M TCA. Incubate on ice for 30 minutes to precipitate proteins and lipids.
-
Separation of Inositol Phosphates:
-
Transfer the TCA lysate to a tube and centrifuge.
-
Apply the supernatant to a column containing Dowex AG1-X8 resin.
-
Wash the column with water to remove free [³H]inositol.
-
Elute the total [³H]inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
-
Quantification: Add the eluate to a scintillation vial with a scintillation cocktail and count the radioactivity.
-
Data Analysis:
-
Plot the radioactivity (cpm) against the log concentration of the test compound.
-
Use non-linear regression to determine the EC50 (concentration for 50% of maximal response) and Emax (maximum effect) values.
-
Conclusion and Future Directions
The 1-oxa-8-azaspiro[4.5]decane scaffold has proven to be a remarkably versatile platform for the development of potent and selective ligands for a range of important biological targets. The SAR studies highlighted in this guide demonstrate that targeted modifications to the piperidine nitrogen and the oxolane ring can effectively tune the affinity and functional activity of these compounds. For M1 receptors, small N-alkyl groups and modifications at the C2/C3 positions are key for achieving agonist activity and selectivity.[1] In contrast, for σ1 receptors, large hydrophobic N-arylalkyl substituents are required for high-affinity binding.[2]
The future of drug discovery with this scaffold lies in leveraging these established SAR principles for multiparameter optimization. This includes not only enhancing potency and selectivity but also fine-tuning physicochemical properties to achieve desirable ADME (absorption, distribution, metabolism, and excretion) profiles for in vivo efficacy. The detailed experimental protocols provided herein offer a validated framework for researchers to rigorously evaluate novel analogues and accelerate the translation of promising compounds from the bench to the clinic.
References
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Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]
-
Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed Central. Available at: [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]
-
Muscarinic M1 receptors stimulate phosphoinositide hydrolysis in bovine cerebral arteries. PubMed. Available at: [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. Available at: [Link]
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GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. ACS Publications. Available at: [Link]
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Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. PubMed. Available at: [Link]
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A Researcher's Guide to 1-Oxa-8-azaspiro[4.5]decane Compounds: Bridging the Gap Between In Vitro Promise and In Vivo Reality
For researchers and scientists in the field of drug development, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The 1-oxa-8-azaspiro[4.5]decane scaffold has emerged as a versatile platform for designing novel therapeutics targeting a range of conditions, from neurodegenerative diseases to cancer. However, a critical evaluation of their activity in vitro versus in vivo is paramount for successful translation. This guide provides an in-depth comparison of the performance of these spirocyclic compounds, supported by experimental data, to illuminate the path from benchtop to preclinical studies.
The 1-Oxa-8-azaspiro[4.5]decane Scaffold: A Privileged Structure
The 1-oxa-8-azaspiro[4.5]decane core, characterized by a fused tetrahydrofuran and piperidine ring system, offers a unique three-dimensional architecture. This rigid yet tunable framework allows for precise orientation of functional groups, making it an attractive scaffold for targeting specific receptor subtypes and enzymes. Its spirocyclic nature can enhance metabolic stability and improve pharmacokinetic properties, crucial for in vivo efficacy.[1]
Case Study: Muscarinic M1 Receptor Agonists for Alzheimer's Disease
A significant body of research on 1-oxa-8-azaspiro[4.5]decane derivatives has focused on their potential as M1 muscarinic acetylcholine receptor agonists for the symptomatic treatment of Alzheimer's disease.[2][3] The M1 receptor plays a crucial role in cognitive processes, and its activation is a key therapeutic strategy.
In Vitro Activity: Receptor Binding and Functional Assays
The initial screening of these compounds typically involves in vitro assays to determine their affinity and functional activity at muscarinic receptor subtypes.
Key Experimental Protocols:
-
Receptor Binding Assays: These assays quantify the affinity of a compound for a specific receptor.
-
Objective: To determine the inhibition constant (Ki) of the test compounds for M1 and M2 muscarinic receptors.
-
Methodology:
-
Prepare membrane homogenates from cells or tissues expressing the target receptors (e.g., cerebral cortex for M1, cerebellum for M2).[3]
-
Incubate the membranes with a radiolabeled ligand (e.g., [3H]pirenzepine for M1, [3H]quinuclidinyl benzylate for M2) and varying concentrations of the test compound.[3]
-
After reaching equilibrium, separate the bound and free radioligand by filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound ligand.
-
Calculate the IC50 (the concentration of the compound that inhibits 50% of the radioligand binding) and convert it to Ki using the Cheng-Prusoff equation.
-
-
-
Phosphoinositide (PI) Hydrolysis Assay: This functional assay measures the ability of a compound to activate Gq-coupled receptors like the M1 receptor.
-
Objective: To assess the agonistic activity of the compounds at M1 receptors.
-
Methodology:
-
Culture hippocampal slices or cells expressing the M1 receptor.[2][3]
-
Label the cells with [3H]myo-inositol to incorporate it into phosphoinositides.
-
Stimulate the cells with the test compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extract and separate the inositol phosphates by ion-exchange chromatography.
-
Quantify the radioactivity to determine the extent of PI hydrolysis, an indicator of receptor activation.
-
-
Illustrative Data:
| Compound | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | M1 Selectivity (M2 Ki / M1 Ki) | PI Hydrolysis Stimulation |
| YM796 | Micromolar range | Weaker than M1 | - | Yes |
| YM954 | Micromolar range | Weaker than M1 | - | Yes |
| Compound 17 | Potent | Potent | No selectivity | - |
| Compound 18 | Preferential for M1 | - | Yes | Yes |
| Compound 29 | Preferential for M1 | - | Yes | Yes |
Data synthesized from multiple sources.[2][3]
In Vivo Activity: Cognitive Enhancement and Side Effect Profile
The true potential of these compounds is revealed in their in vivo performance, where factors like bioavailability, metabolism, and blood-brain barrier penetration come into play.
Key Experimental Protocols:
-
Passive Avoidance Task: A widely used behavioral model to assess learning and memory in rodents.
-
Objective: To evaluate the ability of the compounds to reverse cognitive deficits induced by scopolamine (a muscarinic antagonist) or lesions.[2][3]
-
Methodology:
-
The apparatus consists of a brightly lit compartment and a dark compartment connected by a door.
-
Training: A rat is placed in the lit compartment. When it enters the dark compartment, it receives a mild foot shock.
-
Testing: 24 hours later, the rat is returned to the lit compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
Cognitive impairment is induced before testing (e.g., by administration of scopolamine). The test compound is administered to assess its ability to reverse this impairment.
-
-
-
Assessment of Cholinergic Side Effects:
-
Objective: To measure the extent of undesirable cholinergic effects, which are often mediated by peripheral M2 and M3 receptors.[2][3]
-
Methodology:
-
Hypothermia: Measure the core body temperature of the animals at specific time points after compound administration.
-
Tremor and Salivation: Observe and score the severity of tremors and salivation.
-
-
Workflow for In Vivo Cognitive Testing
Caption: Workflow of the passive avoidance task for assessing learning and memory.
Comparative In Vivo Data:
| Compound | Antiamnesic Activity (Effective Dose, p.o.) | Induction of Hypothermia (Dose) | Induction of Tremor |
| (+/-)-YM796 | 0.031 mg/kg | Weaker than YM954 | Weaker than YM954 |
| (+/-)-YM954 | 0.016 mg/kg | Stronger than YM796 | Stronger than YM796 |
| Compound 17 | Potent | Potent | Potent |
| Compound 18 | Potent | Separated from antiamnesic effect | - |
| Compound 29 | Potent | Separated from antiamnesic effect | - |
Data synthesized from multiple sources.[2][3]
Bridging the Gap: Correlating In Vitro and In Vivo Findings
The data reveals a crucial aspect of drug development: in vitro potency does not always translate directly to in vivo therapeutic index.
-
Compound 17 , for instance, showed potent activity both in vitro and in vivo, but its lack of selectivity between M1 and M2 receptors resulted in a significant side effect profile.[2]
-
In contrast, compounds 18 and 29 demonstrated preferential affinity for M1 receptors in vitro. This translated to a desirable in vivo profile where the potent antiamnesic activity was observed at doses significantly lower than those causing hypothermia, indicating a wider therapeutic window.[2]
-
Similarly, YM796 , while appearing less potent than YM954 in some in vivo cognitive tests, exhibited a much-improved side effect profile, making it a more promising clinical candidate.[3]
This disparity underscores the importance of a comprehensive screening cascade that evaluates not only target engagement (in vitro) but also the broader physiological consequences (in vivo).
Case Study: Sigma-1 Receptor Ligands for Neuroimaging
Derivatives of 1-oxa-8-azaspiro[4.5]decane have also been developed as high-affinity ligands for the sigma-1 receptor, a potential biomarker for various neurological and psychiatric disorders.[4]
In Vitro and In Vivo Evaluation for PET Radioligands
The development of Positron Emission Tomography (PET) radioligands requires a distinct set of evaluations.
-
In Vitro : The primary screen involves receptor binding assays to determine the affinity (Ki) and selectivity for the sigma-1 receptor over other receptors, particularly the sigma-2 subtype. Compounds with nanomolar affinity and good selectivity are prioritized.[4]
-
In Vivo : Successful in vitro candidates are radiolabeled (e.g., with 18F) and evaluated in animal models.
-
Biodistribution studies are conducted to assess the uptake of the radiotracer in various organs, with a focus on brain penetration.[4] High initial brain uptake is a critical parameter.
-
Blocking studies are performed to confirm target engagement. Pre-treatment with a known sigma-1 receptor ligand should significantly reduce the uptake of the radiotracer in sigma-1 rich brain regions.[4]
-
Ex vivo autoradiography provides a visual confirmation of the radiotracer's distribution in the brain, which should correlate with the known density of sigma-1 receptors.[4]
-
Sigma-1 Receptor PET Ligand Development Workflow
Caption: Key stages in the development of a sigma-1 receptor PET imaging agent.
For example, a fluorinated 1-oxa-8-azaspiro[4.5]decane derivative, compound [18F]8, demonstrated nanomolar affinity for sigma-1 receptors in vitro. Subsequent in vivo studies in mice showed high initial brain uptake and a significant reduction in brain-to-blood ratio after pre-treatment with a known sigma-1 agonist, confirming its specificity.[4]
Conclusion: A Holistic Approach is Essential
The 1-oxa-8-azaspiro[4.5]decane scaffold holds considerable promise for the development of novel therapeutics. However, this guide highlights the critical importance of a multi-faceted evaluation strategy. While in vitro assays are indispensable for initial screening and establishing structure-activity relationships, they represent an idealized system. The complexities of a living organism, including absorption, distribution, metabolism, and excretion (ADME), as well as off-target effects, can profoundly influence a compound's ultimate therapeutic utility.[5]
Therefore, a successful drug discovery program must intelligently integrate both in vitro and in vivo studies. Early and continuous feedback from well-designed animal models is crucial for validating in vitro findings, refining lead compounds, and ultimately bridging the gap between a molecule's promise and its clinical potential.
References
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- 3. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
Navigating the Sigma Receptor Landscape: A Comparative Guide to the Selectivity of 1-oxa-8-azaspiro[4.5]decane Derivatives
In the intricate world of drug discovery, achieving receptor selectivity is a paramount objective. For researchers targeting the enigmatic sigma (σ) receptors, this challenge is particularly pronounced due to the structural similarities between the σ1 and σ2 subtypes. This guide provides an in-depth comparative analysis of the selectivity profile of 1-oxa-8-azaspiro[4.5]decane derivatives, a scaffold that has garnered significant attention for its potent interaction with sigma receptors. While this chemical class has been primarily explored for its high affinity towards the σ1 receptor, a detailed examination of its binding characteristics at the σ2 receptor is crucial for understanding its therapeutic potential and off-target effects.
This document serves as a technical resource for researchers, scientists, and drug development professionals, offering objective, data-driven insights into the structure-activity relationships (SAR) that govern the selectivity of these compounds. By synthesizing experimental data and elucidating the underlying principles of molecular recognition, we aim to empower researchers to make more informed decisions in the design of next-generation sigma receptor modulators.
The Selectivity Challenge: σ1 versus σ2 Receptors
The σ1 and σ2 receptors, despite sharing the "sigma" nomenclature, are distinct proteins with different molecular weights, cellular localizations, and physiological functions. The σ1 receptor is a well-characterized molecular chaperone at the endoplasmic reticulum, implicated in a range of cellular processes and considered a therapeutic target for neurological disorders. Conversely, the σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is overexpressed in proliferating cancer cells, making it an attractive target for oncology.[1] Consequently, the ability to design ligands that can selectively target one subtype over the other is of critical therapeutic importance.
The 1-oxa-8-azaspiro[4.5]decane scaffold has emerged as a promising framework for potent σ1 receptor ligands. However, achieving high selectivity over the σ2 receptor has proven to be a significant hurdle. The following sections will delve into the quantitative data that illustrates this selectivity profile and explore the structural modifications that influence it.
Comparative Binding Affinity Analysis
Recent studies have systematically evaluated a series of 1-oxa-8-azaspiro[4.5]decane derivatives to map their binding affinities for both σ1 and σ2 receptors. The data, primarily derived from competitive radioligand binding assays, reveals a consistent trend of high, often nanomolar, affinity for the σ1 receptor, with varying degrees of affinity for the σ2 receptor.
A pivotal study by Jia et al. (2020) provides a clear illustration of this selectivity profile.[2] The researchers synthesized a series of derivatives and tested their binding affinity using radioligand displacement assays. The results, summarized in the table below, highlight that while all tested compounds are potent σ1 ligands, their selectivity over the σ2 receptor is generally moderate.[2]
| Compound ID | Structure (Key Modifying Group) | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity Ratio (Ki σ2 / Ki σ1) |
| 5a | 4-fluorobenzyl | 0.47 ± 0.05 | 20.5 ± 1.8 | 44 |
| 5b | 4-chlorobenzyl | 0.81 ± 0.07 | 25.1 ± 2.1 | 31 |
| 5c | 4-bromobenzyl | 1.1 ± 0.1 | 29.3 ± 2.5 | 27 |
| 5d | 4-iodobenzyl | 1.5 ± 0.1 | 33.6 ± 2.9 | 22 |
| 5e | 4-methoxybenzyl | 1.9 ± 0.2 | 4.1 ± 0.3 | 2 |
| 7 | 2-fluoro-4-methoxybenzyl | 12.1 ± 1.1 | 105.3 ± 9.2 | 9 |
| 8 | 2-fluoro-5-methoxybenzyl | 2.5 ± 0.2 | 108.7 ± 9.5 | 43 |
Data sourced from Jia et al., Bioorganic & Medicinal Chemistry, 2020.[2]
This data underscores that while the 1-oxa-8-azaspiro[4.5]decane scaffold is a potent σ1 pharmacophore, achieving substantial selectivity over the σ2 receptor (often desired to be >100-fold) is challenging within this chemical series. The highest selectivity observed was 44-fold for compound 5a .[2]
Structure-Activity Relationship (SAR) Insights
The causality behind these selectivity profiles lies in the subtle interplay between the ligand's structure and the distinct topographies of the σ1 and σ2 binding sites. Analysis of the data from the 1-oxa-8-azaspiro[4.5]decane series reveals key SAR trends that govern σ1 affinity and σ1/σ2 selectivity.
The following diagram illustrates the generalized structure of the 1-oxa-8-azaspiro[4.5]decane derivatives and highlights the key modification points that influence receptor selectivity.
Caption: Key SAR observations for 1-oxa-8-azaspiro[4.5]decane derivatives at sigma receptors.
The key takeaway from the SAR analysis is that while the spirocyclic core appears to be a strong determinant of σ1 affinity, the substituents on the N-benzyl group play a crucial role in modulating σ2 affinity and thus overall selectivity. Specifically, electron-withdrawing groups at the para-position of the benzyl ring seem to be more favorable for achieving higher σ1/σ2 selectivity than electron-donating groups.
Experimental Protocols: A Self-Validating System
The reliability of any binding data is contingent upon the rigor of the experimental methodology. The determination of Ki values for the 1-oxa-8-azaspiro[4.5]decane derivatives was achieved through competitive radioligand binding assays, a gold-standard technique in pharmacology. Below is a detailed, step-by-step protocol that represents a self-validating system for assessing ligand affinity at σ1 and σ2 receptors.
Protocol: Competitive Radioligand Binding Assay for σ1 and σ2 Receptors
Objective: To determine the binding affinity (Ki) of a test compound for σ1 and σ2 receptors by measuring its ability to displace a known radioligand.
Materials:
-
Receptor Source: Membrane homogenates from cells or tissues expressing σ1 and σ2 receptors (e.g., guinea pig brain, rat liver, or transfected cell lines).
-
Radioligands:
-
Masking Ligand: (+)-Pentazocine (unlabeled) to saturate σ1 sites when assaying for σ2.[3]
-
Test Compounds: 1-oxa-8-azaspiro[4.5]decane derivatives at a range of concentrations.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Non-specific Binding Control: A high concentration of a known sigma ligand (e.g., haloperidol).
-
Filtration System: Brandel cell harvester or equivalent.
-
Filters: Glass fiber filters (e.g., GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Preparation of Reaction Mixtures:
-
In a 96-well plate, set up triplicate wells for total binding (vehicle), non-specific binding (e.g., 10 µM haloperidol), and each concentration of the test compound.
-
Add assay buffer to each well.
-
Add the appropriate amount of membrane protein (e.g., 100-200 µg) to each well.
-
Causality Check: The protein concentration must be optimized to ensure that the amount of receptor in the assay does not significantly deplete the free radioligand concentration, a key assumption of binding theory.
-
-
σ1 Receptor Assay:
-
Add a fixed concentration of -pentazocine (typically near its Kd value) to all wells.
-
Incubate the plate (e.g., for 90 minutes at 37°C) to allow the binding to reach equilibrium.[3]
-
Causality Check: The incubation time and temperature are critical. They must be sufficient for the binding reaction to reach a steady state, which should be determined in preliminary kinetic experiments.
-
-
σ2 Receptor Assay:
-
To specifically label σ2 receptors, add a fixed concentration of unlabeled (+)-pentazocine (e.g., 1 µM) to all wells to saturate, or "mask," the σ1 receptors.[3]
-
Add a fixed concentration of [³H]-DTG to all wells.
-
Incubate under the same conditions as the σ1 assay.
-
Causality Check: The concentration of the masking agent must be high enough to occupy >99% of the σ1 sites without significantly interacting with the σ2 sites. This is why a highly selective σ1 ligand like (+)-pentazocine is used.
-
-
Termination and Filtration:
-
Terminate the incubation by rapid filtration of the reaction mixture through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).
-
Immediately wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Causality Check: The filtration and washing steps must be rapid and performed with ice-cold buffer to minimize dissociation of the radioligand-receptor complex.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
The data (counts per minute) are then used to calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Check: The Cheng-Prusoff equation is only valid under specific assumptions (e.g., competitive binding at a single site, equilibrium conditions). The experimental design must adhere to these assumptions for the calculated Ki to be accurate.
-
Conclusion
The 1-oxa-8-azaspiro[4.5]decane scaffold represents a valuable starting point for the development of potent σ1 receptor ligands. However, this comparative guide demonstrates that achieving high selectivity over the σ2 receptor with this particular framework is a significant challenge. The provided experimental data and SAR analysis indicate that while the core structure drives high σ1 affinity, modifications to the peripheral N-benzyl group are critical for modulating σ2 binding and thus improving the selectivity profile. Researchers aiming to develop highly selective σ2 ligands may need to explore alternative scaffolds or more extensive modifications to the 1-oxa-8-azaspiro[4.5]decane core. The detailed experimental protocol provided herein offers a robust and self-validating framework for accurately determining the binding affinities of novel compounds, ensuring the generation of reliable and reproducible data in the ongoing quest for selective sigma receptor modulators.
References
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
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Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]
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Wünsch, B., et al. (2022). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry, 20(10), 2036-2052. [Link]
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Abadi, A. H., et al. (2023). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. International Journal of Molecular Sciences, 24(7), 6483. [Link]
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1.34. 1-1.34. 21. [Link]
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Zampieri, D., et al. (2009). Synthesis, biological evaluation, and three-dimensional in silico pharmacophore model for sigma1 receptor ligand based on a series of benzo[d]oxazol-2(3H)-one derivatives. Journal of medicinal chemistry, 52(17), 5380–5393. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Oxa-8-azaspiro[4.5]decane hemioxalate
This document provides essential safety and logistical information for the proper disposal of 1-Oxa-8-azaspiro[4.5]decane hemioxalate. As a compound utilized in advanced research and drug development, ensuring its responsible handling from acquisition to disposal is paramount to maintaining laboratory safety and environmental integrity. This guide is designed for researchers, scientists, and laboratory managers, offering a procedural framework grounded in established safety protocols and regulatory standards.
Executive Summary: Understanding the Compound's Hazard Profile
This compound is a chemical salt composed of an organic spirocyclic base and an oxalic acid counter-ion. A comprehensive risk assessment necessitates evaluating the hazards of both components. While a specific Safety Data Sheet (SDS) for this exact salt is not always available, the hazard profile can be inferred from its constituents and structurally similar molecules.
The spirocyclic amine portion may present hazards typical of complex organic amines, including potential irritation to the skin, eyes, and respiratory system.[1][2][3] The hemioxalate component, derived from oxalic acid, is a significant contributor to the compound's toxicity. Oxalic acid is classified as harmful if swallowed or in contact with skin and can cause serious eye damage.[4][5] Therefore, this compound must be handled and disposed of as a hazardous chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling or disposal, a thorough understanding of the potential hazards is critical. The following table summarizes the GHS hazard statements associated with the oxalate component and similar spirocyclic structures.
| Component/Analogue | GHS Hazard Statement(s) | Source(s) |
| Oxalic Acid | Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes serious eye damage (H318) | [4] |
| 2-Oxa-7-azaspiro[4.5]decane (analogue) | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [1] |
| 1,4-Dioxa-8-azaspiro[4.5]decane (analogue) | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [2] |
Causality Behind PPE Selection:
Based on this composite hazard profile, the following minimum PPE is mandatory to prevent exposure during handling and disposal:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are essential to protect against potential splashes and fine dust, which can cause serious eye damage.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Given that the compound is harmful in contact with skin, gloves prevent dermal absorption and irritation.[4]
-
Protective Clothing: A standard laboratory coat is required to protect against incidental skin contact. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust or aerosols.[2][6][7]
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9] Generators of hazardous waste are responsible for its management from "cradle-to-grave."[9]
Step 1: Waste Characterization
The first step is to determine if the waste is hazardous.[8] Based on the acute toxicity and irritation hazards of its components, this compound should be managed as hazardous waste. Do not attempt to neutralize the waste unless you are part of a permitted treatment and disposal facility.[10]
Step 2: Containerization and Labeling
-
Select a Compatible Container: Collect waste in a clearly marked, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be in good condition, with no leaks or residues on the exterior.
-
Labeling: Attach a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., Toxic, Irritant)
-
The date accumulation started.
-
Step 3: Waste Segregation and Storage
-
Incompatibility: Oxalic acid and oxalates can react violently with strong oxidizing agents.[11] Store the waste container away from incompatible materials to prevent dangerous chemical reactions.[12]
-
Designated Storage Area: Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area or central hazardous waste storage area. This area should have secondary containment to manage potential spills.
Step 4: Arrange for Professional Disposal
-
Engage a Certified Vendor: Hazardous waste must be disposed of through a licensed and certified hazardous waste management company. These companies are equipped to transport and dispose of chemical waste in compliance with all local, state, and federal regulations.[4]
-
Documentation: Ensure all paperwork, including the hazardous waste manifest, is completed accurately. This documentation tracks the waste from your facility to its final disposal site and is a legal requirement.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Navigating the Safe Handling of 1-Oxa-8-azaspiro[4.5]decane Hemioxalate: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
The spirocyclic scaffold is a cornerstone of modern medicinal chemistry, offering a pathway to novel therapeutics with enhanced three-dimensional complexity. However, with innovation comes the responsibility of ensuring the highest standards of safety. This guide provides essential, direct guidance for handling 1-Oxa-8-azaspiro[4.5]decane hemioxalate, a compound that combines the structural features of a spirocyclic amine with the toxicological properties of an oxalate salt. Our focus is to move beyond mere compliance and instill a deep, causal understanding of the necessary safety protocols, ensuring both personal safety and experimental integrity.
Hazard Profile: A Tale of Two Moieties
A robust safety plan begins with a clear understanding of the potential hazards. This compound is a salt, and its hazard profile is a composite of its two constituent parts: the spirocyclic organic base and the oxalate counter-ion.
-
The Spirocyclic Amine Core (1-Oxa-8-azaspiro[4.5]decane): While specific data for this exact structure is limited, analogous spirocyclic and heterocyclic amines are known to be irritants. Safety Data Sheets (SDS) for similar compounds, such as 1,4-Dioxa-8-azaspiro[4.5]decane and 2-Oxa-7-azaspiro[4.5]decane hydrochloride, consistently indicate risks of skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3] Therefore, it is prudent to assume this moiety can cause localized irritation upon contact.
-
The Hemioxalate Counter-ion: The presence of the oxalate salt is the more significant driver of systemic toxicity. Oxalic acid and its salts are acutely toxic and corrosive.[4] The primary routes of exposure are ingestion, inhalation of dust, and skin or eye contact.[5] Systemic absorption can lead to kidney damage by the precipitation of calcium oxalate crystals.[5] The key hazards associated with the oxalate component are:
-
Harmful if swallowed or in contact with skin.
-
Causes serious eye damage.
-
Irritating to the respiratory system. [4]
-
Given this dual-hazard profile, all handling procedures must be designed to prevent contact and inhalation.
Engineering Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is essential, but it is the final barrier between you and a hazardous substance. The primary goal is to minimize exposure through robust engineering controls.
-
Chemical Fume Hood: All weighing and handling of solid this compound must be performed in a certified chemical fume hood. This is non-negotiable. The hood contains airborne particulates, preventing inhalation, which is a critical exposure route for oxalates.[6]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other lab surfaces.[4] This area should be clearly marked.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of PPE must be deliberate and based on the specific hazards identified. The following table summarizes the required PPE for various operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical safety goggles and a full-face shield. | Double-gloving: Nitrile inner glove with a chemical-resistant outer glove (Neoprene or Butyl recommended).[7] | Full-length lab coat, buttoned. | Required. NIOSH-approved N95 filtering facepiece respirator (or higher, e.g., PAPR) for dusts.[5][8] |
| Preparing Solutions | Chemical safety goggles and a full-face shield. | Chemical-resistant gloves (Neoprene or Butyl recommended).[9] | Full-length lab coat, buttoned. | Not required if performed within a certified chemical fume hood. |
| Conducting Reactions | Chemical safety goggles. | Chemical-resistant gloves (Nitrile is acceptable for incidental contact).[10] | Full-length lab coat, buttoned. | Not required if performed within a certified chemical fume hood. |
| Handling Waste | Chemical safety goggles and a full-face shield. | Chemical-resistant gloves (Neoprene or Butyl recommended). | Full-length lab coat, buttoned. | Not required if performed within a certified chemical fume hood. |
Causality Behind PPE Choices:
-
Eye/Face Protection: The "serious eye damage" risk from the oxalate component necessitates more than standard safety glasses. Chemical splash goggles provide a seal around the eyes, and a face shield is crucial during the handling of the solid powder and in dissolution steps where splashing is a significant risk.
-
Hand Protection: The dual threat of skin irritation from the amine and dermal toxicity from the oxalate requires robust glove selection.[2][4] Neoprene and Butyl rubber offer excellent resistance to a broad range of chemicals, including acids and bases.[7][9] Double-gloving when handling the powder provides an extra layer of protection against tears and minimizes contamination when removing the outer pair.
-
Respiratory Protection: The established Occupational Exposure Limits (OELs) for oxalic acid are the critical factor here. OSHA and NIOSH have set the 8-hour time-weighted average (TWA) at 1 mg/m³.[5][11][12] Because weighing solid material can easily generate airborne dust concentrations exceeding this limit, an N95 respirator is the minimum requirement to protect against particulate inhalation.[8] All respirator use must be done within the context of a formal respiratory protection program, including fit-testing, as required by OSHA.[8]
Step-by-Step Operational Plan
Weighing and Solution Preparation
-
Preparation: Don all required PPE (face shield, goggles, double gloves, lab coat, N95 respirator).
-
Containment: Perform all operations within a chemical fume hood. Place a disposable absorbent liner on the work surface.
-
Weighing: Use an anti-static weigh boat or weighing paper. Handle the container of the solid carefully to avoid generating dust. Use a spatula to transfer the solid. Do not pour the powder.
-
Dissolution: Slowly add the weighed solid to the solvent in your reaction vessel. Do not add solvent directly to the dry powder in a forceful stream.
-
Immediate Cleanup: After transfer, carefully fold the weigh boat/paper and dispose of it in the designated solid hazardous waste container. Decontaminate the spatula and any affected surfaces with a damp cloth (e.g., 70% ethanol), disposing of the cloth in the same waste container.
-
Doffing PPE: Remove the outer gloves first, followed by the face shield. Remove the respirator and inner gloves last before exiting the hood area. Wash hands thoroughly.[9]
Spill Response Protocol
Immediate and correct response to a spill is critical to prevent exposure and contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.
-
Assess: From a safe distance, assess the extent of the spill. For minor spills of solid (<1 gram) inside a fume hood, trained personnel may proceed with cleanup. For larger spills or any spill outside a hood, contact your institution's Environmental Health & Safety (EHS) department.
-
Cleanup (Minor Spill in Hood):
-
Ensure appropriate PPE is worn, including respiratory protection.
-
Gently cover the spill with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.[4] Do NOT dry sweep.[4]
-
Carefully scoop the mixture into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
-
Below is a workflow diagram for the spill response decision-making process.
Caption: Decision workflow for responding to a chemical spill.
First Aid and Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[13][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin area with large amounts of water for at least 15 minutes in a safety shower.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[15][16] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[15] If the person is conscious and able to swallow, have them rinse their mouth with water and drink a glass of milk.[15] Call a poison control center and seek immediate medical attention.[14]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
-
Segregation: Use a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix oxalate waste with other waste streams unless directed by your institution's EHS guidelines.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not pour any solutions down the drain.
By adhering to these scientifically grounded procedures, you can effectively manage the risks associated with this valuable research compound, fostering a culture of safety and enabling the advancement of drug discovery.
References
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Droppe. (2024, December 20). Choosing the Right Glove Material: Guide to Chemical Protection. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Retrieved from [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Oxalic Acid. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Oxalic Acid. Retrieved from [Link]
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DoveMed. (n.d.). First Aid for Oxalic Acid Poisoning. Retrieved from [Link]
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University of Missouri. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (1987). NIOSH Guide to Industrial Respiratory Protection. NIOSH. Retrieved from [Link]
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Frontiers in Chemical Engineering. (2024, February 27). Methods for the destruction of oxalic acid decontamination effluents. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (2025, March 4). Respirator Types and Use. Personal Protective Equipment. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). Oxalic acid - IDLH. NIOSH. Retrieved from [Link]
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S D Fine-Chem Limited. (n.d.). Oxalic Acid GHS Safety Data Sheet. Retrieved from [Link]
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Washington State University Spokane. (n.d.). Glove Selection Chart. Retrieved from [Link]
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ACS Sustainable Chemistry & Engineering. (2019, September 19). Oxalic Acid Recovery from High Iron Oxalate Waste Solution. Retrieved from [Link]
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Lab Alley. (n.d.). Safety Data Sheet. Retrieved from [Link]
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American Chemistry Council. (n.d.). Respiratory Protection in Chemical Product Labels and Safety Data Sheets. Retrieved from [Link]
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Mayo Clinic. (n.d.). Poisoning: First aid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
